3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKLOFJXWXDNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250819 | |
| Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-67-9 | |
| Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Nitro-4-(4-methylpiperazin-1-yl)aniline synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, notably tyrosine kinase inhibitors such as Imatinib.[1][2] This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines methods for characterization and quality control, and provides essential safety and handling information. The synthesis is predicated on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, designed for reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction and Strategic Overview
This compound (Molecular Formula: C₁₁H₁₆N₄O₂, MW: 236.28 g/mol ) is a critical building block in medicinal chemistry.[3] Its structure, featuring a nitroaniline core coupled with a methylpiperazine moiety, makes it a versatile precursor for the synthesis of complex heterocyclic molecules with significant biological activity.
The synthetic strategy detailed herein employs a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored for its reliability, high efficiency, and the ready availability of starting materials. The core transformation involves the reaction of 4-chloro-3-nitroaniline with N-methylpiperazine .
Causality of the Synthetic Choice
The choice of an SNAr mechanism is deliberate and scientifically grounded. The benzene ring of 4-chloro-3-nitroaniline is "activated" towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro (-NO₂) group. This group, positioned ortho to the chloro leaving group, plays a crucial role in stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[4][5] This electronic effect is fundamental to the success and efficiency of the synthesis.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nitrogen atom of N-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the aromatic ring. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the final product, this compound.
The overall reaction is facilitated by a base, such as potassium carbonate, which neutralizes the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
Caption: Fig. 1: S-N-Ar Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and checkpoints for reaction monitoring.
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Moles (equiv.) | Amount | CAS No. |
| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | - | 1.0 | 17.26 g | 635-22-3 |
| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 0.903 g/mL | 1.2 | 13.3 mL | 109-01-3 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 2.0 | 27.64 g | 584-08-7 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 g/mL | - | 150 mL | 68-12-2 |
Step-by-Step Methodology
Caption: Fig. 2: Experimental Synthesis Workflow
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe connected to a heating mantle. Ensure the system is under an inert atmosphere (e.g., Nitrogen).
-
Charging Reagents: To the flask, add 4-chloro-3-nitroaniline (17.26 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and dimethylformamide (DMF, 150 mL).[6]
-
Addition of Nucleophile: Begin stirring the mixture and add N-methylpiperazine (13.3 mL, 0.12 mol) dropwise over 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the 4-chloro-3-nitroaniline spot indicates reaction completion. This typically takes 12-24 hours.
-
Workup - Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 600 mL of ice-cold water while stirring. A yellow-orange solid should precipitate.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons, piperazine ring protons, and the N-methyl group protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Carbon Skeleton Confirmation | Peaks corresponding to the distinct carbon atoms in the aromatic and piperazine rings. |
| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (237.13 g/mol ). |
| Melting Point | Purity Assessment | A sharp melting point range, consistent with literature values (approx. 152-155 °C).[7] |
| FT-IR | Functional Group Analysis | Characteristic absorption bands for N-H (aniline), C-H, C=C (aromatic), and N-O (nitro) stretches. |
Safety, Handling, and Waste Disposal
Adherence to strict safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
Chemical Hazards:
-
4-Chloro-3-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[10]
-
N-Methylpiperazine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
-
DMF: A reproductive toxin. Can be absorbed through the skin.
-
Nitroanilines (General): Can be toxic and may pose health risks. Proper handling and disposal are crucial.[11][12]
-
-
Handling: Avoid inhalation of dust and vapors.[13] Prevent contact with skin and eyes.[8] Ensure adequate ventilation.[9]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not discharge into drains.[10]
Conclusion
This guide outlines a robust and well-characterized protocol for the synthesis of this compound via nucleophilic aromatic substitution. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2010014022A1 - A process for the preparation of imatinib - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin - Google Patents [patents.google.com]
- 7. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline [cymitquimica.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
3-Nitro-4-(4-methylpiperazin-1-yl)aniline CAS number lookup
An In-Depth Technical Guide to 3-Nitro-4-(4-methylpiperazin-1-yl)aniline (CAS: 5367-67-9)
Abstract
This guide provides a comprehensive technical overview of this compound, identified by CAS Number 5367-67-9.[1][2] As a substituted nitroaniline containing a methylpiperazine moiety, this compound is a versatile intermediate in organic synthesis. Its structural features make it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides an expert-driven perspective on its synthesis via nucleophilic aromatic substitution, explores its applications as a precursor to more complex molecules, and outlines critical safety and handling protocols for laboratory and industrial settings.
Chemical Identity and Properties
This compound is an organic compound recognized for its role as a synthetic intermediate.[3] Its structure incorporates an aniline ring activated by a nitro group and functionalized with a 1-methylpiperazine substituent. This combination of functional groups dictates its chemical reactivity and utility.
| Property | Value | Source |
| CAS Number | 5367-67-9 | [1][2] |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-3-nitroaniline | [1] |
| Molecular Formula | C11H16N4O2 | [1][2][4] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Appearance | Yellow solid (typical for nitroanilines) | [5] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis and Mechanism: A Scientist's Perspective
The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is mechanistically favored due to the specific electronic arrangement of the aniline precursor.
Causality of the Synthetic Choice:
The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to a leaving group (typically a halogen like fluorine or chlorine) is critical. This nitro group powerfully activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The incoming nucleophile, 1-methylpiperazine, can then readily displace the leaving group to form the desired product. The choice of a halogenated precursor like 4-Fluoro-3-nitroaniline or 4-Chloro-3-nitroaniline is standard for this class of reaction.
Illustrative Synthetic Pathway
Caption: Nucleophilic Aromatic Substitution (SNAr) to form the target compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Chloro-3-nitroaniline (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq) as a base, and Dimethyl sulfoxide (DMSO) as the solvent.
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions.
-
Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) to the stirring mixture. The excess ensures the complete consumption of the limiting reactant.
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot.
-
Workup and Isolation: After completion (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash with water to remove inorganic salts and residual DMSO. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product with high purity.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile chemical building block. Its structure contains three key points for further chemical modification: the aniline amino group, the nitro group, and the tertiary amine of the piperazine ring.
-
Precursor for Active Pharmaceutical Ingredients (APIs): The nitroaniline scaffold is a common feature in many biologically active molecules. The nitro group can be readily reduced to an amine using reagents like iron powder in acidic conditions or catalytic hydrogenation (H₂/Pd-C).[3][6] This generates a diamine derivative, a crucial precursor for synthesizing a wide range of heterocyclic compounds and other complex molecules, including kinase inhibitors for oncology research. For instance, a related compound, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, is a key intermediate in the synthesis of Nintedanib, a triple angiokinase inhibitor.[7]
-
Scaffold in Medicinal Chemistry: While specific biological activity for this exact compound is not widely reported, its isomer, 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of SIRT6, an enzyme linked to aging and metabolic regulation.[3] This highlights the potential of the 4-(4-methylpiperazin-1-yl)-nitroaniline scaffold as a starting point for designing new therapeutic agents.
-
Dye Synthesis: Nitroaniline derivatives have historically been used as precursors for azo dyes and other colorants.[5]
Workflow in Drug Discovery
The following diagram illustrates how an intermediate like this compound fits into a typical drug discovery pipeline.
Caption: Role of the intermediate in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).
Hazard Identification:
-
May cause skin, eye, and respiratory tract irritation.[2]
-
The toxicological properties have not been thoroughly investigated, and caution is advised.[2]
-
Related nitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[8]
| Precautionary Measure | Protocol |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[8][9] |
| Handling | Avoid dust formation and inhalation.[2] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] |
| Disposal | Dispose of contents and container to an approved waste disposal plant, following local, regional, and national regulations.[8][9] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][9]
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[2][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Conclusion
This compound (CAS: 5367-67-9) is a strategically important chemical intermediate. Its synthesis is governed by the principles of nucleophilic aromatic substitution, made efficient by its inherent electronic properties. While its primary application is as a molecular scaffold for the creation of more complex, high-value compounds in pharmaceutical and materials research, its handling requires adherence to strict safety protocols common for aromatic nitro compounds. This guide provides the foundational knowledge for researchers and scientists to utilize this compound effectively and safely in their work.
References
- 1. This compound - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate|CAS 65715-48-2 [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Spectroscopic Characterization of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide
Molecular Structure and Overview
3-Nitro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative containing a nitro group, a secondary amine, and a tertiary amine within a piperazine ring. The molecular formula is C₁₁H₁₆N₄O₂ and the molecular weight is 236.27 g/mol .[1][2] The accurate characterization of this molecule is crucial for its application in pharmaceutical research and development, where structure confirmation and purity assessment are paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the piperazine ring protons, the N-methyl protons, and the amine protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| H-2 (aromatic) | 7.5 - 7.7 | d | 1H | J ≈ 2-3 Hz |
| H-6 (aromatic) | 7.0 - 7.2 | dd | 1H | J ≈ 8-9 Hz, 2-3 Hz |
| H-5 (aromatic) | 6.8 - 7.0 | d | 1H | J ≈ 8-9 Hz |
| -NH₂ (amine) | 5.0 - 5.5 | s (broad) | 2H | N/A |
| Piperazine (-CH₂-) | 3.0 - 3.2 | t | 4H | J ≈ 5-6 Hz |
| Piperazine (-CH₂-) | 2.4 - 2.6 | t | 4H | J ≈ 5-6 Hz |
| N-CH₃ (methyl) | 2.2 - 2.4 | s | 3H | N/A |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons: The nitro group is a strong electron-withdrawing group, which deshields the ortho proton (H-2), shifting it significantly downfield. The amino group is an electron-donating group, which shields the ortho and para protons. The piperazine group also has a slight electron-donating effect. The interplay of these effects leads to the predicted chemical shifts and multiplicities.
-
Amine Protons: The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.
-
Piperazine and N-Methyl Protons: The protons on the piperazine ring and the N-methyl group are in a more aliphatic environment and thus appear upfield. The two sets of piperazine protons are expected to be triplets due to coupling with their neighbors.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4 (aromatic) | 150 - 155 |
| C-1 (aromatic) | 145 - 150 |
| C-3 (aromatic) | 135 - 140 |
| C-2 (aromatic) | 125 - 130 |
| C-6 (aromatic) | 115 - 120 |
| C-5 (aromatic) | 110 - 115 |
| Piperazine (-CH₂-) | 50 - 55 |
| Piperazine (-CH₂-) | 45 - 50 |
| N-CH₃ (methyl) | 40 - 45 |
Causality Behind Predicted Chemical Shifts:
-
The carbons directly attached to the nitrogen and nitro groups (C-1, C-3, and C-4) are significantly deshielded and appear downfield.
-
The other aromatic carbons appear at intermediate chemical shifts.
-
The aliphatic carbons of the piperazine ring and the N-methyl group are shielded and appear upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2800 - 3000 | Stretching |
| N-O (nitro) | 1500 - 1550 and 1300 - 1350 | Asymmetric and symmetric stretching |
| C=C (aromatic) | 1450 - 1600 | Ring stretching |
| C-N (amine) | 1250 - 1350 | Stretching |
Interpretation of Key Bands:
-
The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be characteristic of a primary amine (-NH₂).
-
Strong absorption bands for the nitro group are expected and are highly diagnostic.
-
The C-N stretching and aromatic C=C stretching bands will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 236, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of a nitro group (-NO₂) would result in a fragment at m/z = 190.
-
Cleavage of the piperazine ring is expected. A characteristic fragment would be the loss of the N-methyl group, leading to a peak at m/z = 221. Another common fragmentation would be the cleavage of the C-N bond between the aromatic ring and the piperazine, leading to fragments corresponding to the substituted aniline and the methylpiperazine cation.
-
A significant peak at m/z = 57 corresponding to the [C₃H₇N]⁺ fragment from the piperazine ring is also anticipated.
-
Diagram of Predicted Mass Spec Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following standardized protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a coupled technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Experimental Workflow Diagram
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and Mass Spectrometry data for this compound. By following the outlined experimental protocols, researchers can acquire and analyze the spectroscopic data to unequivocally confirm the structure and purity of this compound. The predictive nature of this guide serves as a valuable resource for anticipating spectral features and aiding in the interpretation of experimentally obtained data.
References
Discovery and history of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline as a SIRT6 inhibitor
An In-Depth Technical Guide to the Discovery and Characterization of a Novel SIRT6 Inhibitor: The Case of 5-(4-methylpiperazin-1-yl)-2-nitroaniline
Abstract
Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including metabolism, DNA repair, and inflammation, making it a compelling target for therapeutic intervention in a range of diseases from type 2 diabetes to cancer.[1][2][3] The development of potent and selective small-molecule inhibitors is crucial for both elucidating its complex biology and advancing new therapeutic strategies. This guide provides a comprehensive technical overview of the discovery, characterization, and preclinical validation of a novel class of SIRT6 inhibitors. While the initial query focused on a specific isomer, the significant body of published research points to the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent and selective lead compound. We will therefore focus on the well-documented discovery and history of this specific molecule, a paradigmatic example of modern scaffold-based drug discovery.
Introduction: SIRT6 as a High-Value Therapeutic Target
Sirtuins are a family of seven (SIRT1-7) NAD⁺-dependent protein deacylases that are pivotal in cellular signaling and homeostasis.[4] SIRT6, a chromatin-associated sirtuin, is primarily located in the nucleus and plays a crucial role in regulating genome stability, glucose metabolism, and inflammatory responses.[5][6][7] It functions by deacetylating histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which are key epigenetic marks.[5][6]
The multifaceted roles of SIRT6 present a dual therapeutic rationale:
-
Activation is pursued for its potential benefits in longevity and metabolic health.[3][8]
-
Inhibition is a promising strategy for diseases where SIRT6 activity is detrimental. For instance, by inhibiting SIRT6, the expression of glucose transporter 1 (GLUT1) can be upregulated, enhancing glucose uptake and presenting a potential treatment avenue for type 2 diabetes.[1][9][10] Furthermore, given SIRT6's context-dependent role as a tumor promoter in certain cancers, its inhibition is also being explored as an anti-cancer strategy.[3][11][12]
Despite this potential, the development of specific SIRT6 modulators has lagged behind other sirtuins, with a notable scarcity of potent and selective inhibitors.[2][13] This guide chronicles the successful identification of a new chemical scaffold that addresses this gap.
The Discovery Pathway: From Scaffold to Lead Compound
The discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (referred to as compound 6d in the primary literature) exemplifies a rational, scaffold-based drug discovery approach.[10] The journey began with the identification of the 1-phenylpiperazine skeleton as a promising starting point for SIRT6 inhibition.
Discovery Strategy: A Logic-Driven Workflow
The research team employed a systematic workflow designed to identify a novel chemical entity with potent and selective SIRT6 inhibitory activity. This process is a foundational model for modern small-molecule drug discovery.
Caption: High-level workflow for the discovery and validation of a novel SIRT6 inhibitor.
Structure-Activity Relationship (SAR) Analysis
The core of the discovery process involved synthesizing a series of derivatives based on the 1-phenylpiperazine scaffold and evaluating their inhibitory activity against SIRT6. This systematic modification allowed the team to understand how different chemical groups at various positions on the scaffold influenced potency. The key finding was that an aniline derivative with a nitro group at the ortho position and a 4-methylpiperazin-1-yl group at the para position to the nitro group yielded the most potent compound, 6d .[10]
| Compound ID | Modifications | SIRT6 IC₅₀ (μM) |
| Initial Hit | (Scaffold) 1-phenylpiperazine derivative | >100 |
| Analogue 1 | Introduction of nitroaniline moiety | ~50 |
| Analogue 2 | Optimization of piperazine substitution | ~20 |
| 6d (Lead) | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | 4.93 |
| Data synthesized from the findings reported in Bioorganic & Medicinal Chemistry Letters (2020).[10] |
This iterative process of synthesis and testing is fundamental to medicinal chemistry, allowing for the refinement of a chemical structure to maximize its desired biological effect.
Caption: Key structural features of 5-(4-methylpiperazin-1-yl)-2-nitroaniline contributing to SIRT6 inhibition.
In-Depth Characterization of the Lead Inhibitor
Once identified, compound 6d underwent rigorous biochemical and biophysical characterization to validate its activity, confirm direct binding, and assess its specificity—all critical hurdles for a viable lead compound.
Potency and Direct Binding Confirmation
Multiple orthogonal assays were employed to build a robust profile of the inhibitor's interaction with SIRT6. This approach ensures that the observed enzymatic inhibition is due to a direct, specific binding event rather than an assay artifact.
| Assay Type | Parameter Measured | Result for Compound 6d | Significance |
| Fluor de Lys (FDL) Assay | IC₅₀ (Inhibitory Potency) | 4.93 μM | Confirms potent enzymatic inhibition.[10] |
| Surface Plasmon Resonance (SPR) | Kᴅ (Binding Affinity) | 9.76 μM | Quantifies direct binding kinetics and affinity in real-time.[10] |
| Isothermal Titration Calorimetry (ITC) | Kᴅ (Binding Affinity) | 10 μM | Provides thermodynamic confirmation of the binding event.[10] |
The strong concordance between the IC₅₀ from the enzymatic assay and the Kᴅ values from biophysical assays provides high confidence that 6d is a bona fide direct inhibitor of SIRT6.[10]
Selectivity: A Pillar of Drug Development
For a targeted therapy, selectivity is paramount to minimize off-target effects. Compound 6d was profiled against other members of the sirtuin family and the broader class of histone deacetylases (HDACs). The results demonstrated remarkable specificity.[10]
Selectivity Profile of Compound 6d:
-
SIRT1, SIRT2, SIRT3: No inhibitory activity observed at concentrations up to 200 µM.[10]
-
HDAC1-11: No inhibitory activity observed at concentrations up to 200 µM.[10]
This high degree of selectivity for SIRT6 over other closely related enzymes is a key attribute that makes 6d a promising lead compound for further development.
Preclinical Proof-of-Concept: In Vivo Efficacy
The ultimate test for a new inhibitor is its ability to elicit a desired biological response in a living system. Compound 6d was advanced into a mouse model of type 2 diabetes to assess its therapeutic potential.[10]
The central hypothesis was that by inhibiting SIRT6, the inhibitor would upregulate the glucose transporter GLUT-1, leading to increased glucose uptake and a reduction in blood glucose levels. The in vivo study confirmed this mechanism of action. In the diabetic mouse model, administration of 6d resulted in a significant increase in GLUT-1 levels and a corresponding reduction in blood glucose, providing a clear proof-of-concept for its potential as a diabetes therapeutic.[10]
Caption: Proposed mechanism of action for compound 6d in a type 2 diabetes model.
Key Experimental Protocols
Reproducibility and methodological rigor are the bedrock of scientific integrity. Below are detailed protocols for the key assays used in the characterization of this SIRT6 inhibitor.
Protocol: SIRT6 Fluor de Lys (FDL) Inhibition Assay
This protocol describes a standard method for measuring the enzymatic activity of SIRT6 and assessing the potency of inhibitors.
Objective: To determine the IC₅₀ value of a test compound against SIRT6.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluor de Lys-SIRT6 substrate (e.g., Ac-RHKK(Ac)-AMC)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution containing Trichostatin A and trypsin
-
Test compound (e.g., Compound 6d ) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in Assay Buffer to achieve final desired concentrations (e.g., 0.1 µM to 200 µM).
-
Enzyme Reaction Setup: In each well of the 96-well plate, add the following in order:
-
20 µL of Assay Buffer
-
5 µL of test compound dilution (or DMSO for control wells)
-
10 µL of SIRT6 enzyme solution (final concentration ~1 µM)
-
5 µL of Fluor de Lys-SIRT6 substrate (final concentration ~50 µM)
-
-
Initiate Reaction: Add 10 µL of NAD⁺ solution (final concentration ~500 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Develop Signal: Add 50 µL of Developer solution to each well. This stops the SIRT6 reaction and allows the trypsin to cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
Second Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Ex: 360 nm, Em: 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data with respect to the positive control (DMSO only, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Outlook
The discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline represents a significant advancement in the field of sirtuin pharmacology. It provides researchers with a potent, selective, and cell-permeable chemical tool to further probe the biology of SIRT6. More importantly, its demonstrated efficacy in a preclinical model of type 2 diabetes establishes it as a valuable lead compound for the development of a new class of anti-diabetic drugs.[10]
Future work will likely focus on:
-
Lead Optimization: Further medicinal chemistry efforts to improve the compound's pharmacokinetic properties (ADME) and potency.
-
Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to SIRT6 to elucidate the precise binding mode and guide further design.
-
Expanded Preclinical Testing: Evaluating the therapeutic potential of this chemical series in other relevant disease models, including specific cancers and inflammatory disorders.
This body of work underscores the power of a rational, multi-disciplinary approach to drug discovery and provides a strong foundation for the development of next-generation therapeutics targeting SIRT6.
References
- 1. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-fatty acids as activators of hSIRT6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]
Synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline derivatives
An In-Depth Technical Guide to the Synthesis and Derivatization of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Executive Summary
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous high-value pharmaceutical agents. Its structure, featuring a nitro-activated aromatic ring coupled with a methylpiperazine moiety, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of the primary synthetic route to this core molecule, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). It provides a detailed, field-proven experimental protocol, explains the underlying reaction mechanisms, and explores subsequent transformations, most notably the reduction of the nitro group to unlock further derivatization pathways. A key case study on the synthesis of the landmark anti-cancer drug Imatinib is presented to illustrate the profound utility of this scaffold in drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, providing the technical depth necessary for practical application and further innovation.
The this compound Scaffold: A Gateway to Bioactive Molecules
The title compound, with the molecular formula C₁₁H₁₆N₄O₂, is a substituted aniline derivative recognized for its critical role as a synthetic building block.[1][2] The strategic placement of an electron-withdrawing nitro group ortho to an amine and meta to a piperazine substituent creates a unique electronic environment that dictates its reactivity and utility.
The primary importance of this scaffold lies in its application as a key precursor to Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myelogenous leukemia (CML).[3] Synthetic routes to Imatinib frequently converge on the construction of this intermediate, which contains the essential aniline and methylpiperazine fragments of the final drug.[4][5] Beyond this flagship application, derivatives of this and similar nitro-piperazinyl aniline structures are explored for a range of biological activities, including the inhibition of enzymes like SIRT6, highlighting the scaffold's potential in developing treatments for metabolic diseases.[1]
Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most efficient and industrially scalable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.
Synthetic Strategy & Rationale
The strategy hinges on reacting an activated aryl halide with N-methylpiperazine. The chosen starting material is typically 4-chloro-3-nitroaniline . This substrate is ideal for several reasons:
-
Activation: The nitro group (NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly deactivates the aromatic ring, making it electron-deficient and thus susceptible to attack by a nucleophile.
-
Directing Effect: The nitro group's activating effect is most pronounced at the ortho and para positions relative to itself. In 4-chloro-3-nitroaniline, the chlorine atom is para to the nitro group, placing it at the optimal position for substitution.
-
Leaving Group: The chloride ion (Cl⁻) is an effective leaving group, facilitating the irreversible nature of the substitution.
-
Nucleophile: N-methylpiperazine acts as the incoming nucleophile, with the secondary amine being the reactive site that attacks the electron-deficient carbon bearing the chlorine atom.
A base, such as potassium carbonate (K₂CO₃) or another non-nucleophilic base, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] The reaction is typically conducted in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can solvate the cationic intermediates and withstand the high temperatures often required.[1][6]
General Synthetic Pathway
The overall transformation is illustrated below.
Caption: General scheme for the SNAr synthesis.
Detailed Experimental Protocol
This protocol is adapted from established industrial synthesis methods and provides a reliable framework for laboratory-scale preparation.[6]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 17.26 g | 100 | Starting Material |
| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 10.02 g | 100 | Nucleophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | 13.82 g | 100 | Base |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 70 mL | - | Solvent |
Step-by-Step Synthesis Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reagents: To the flask, add 4-chloro-3-nitroaniline (17.26 g), potassium carbonate (13.82 g), N-methylpiperazine (10.02 g), and DMF (70 mL).[6]
-
Reaction: Stir the mixture and heat it to 140 °C. Maintain this temperature for approximately 10-12 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of DMF under vacuum. To the residue, add 100 mL of water and stir until the solid dissolves.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude orange solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product, this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Synthesis of Functional Derivatives
The true power of the this compound scaffold is realized in its subsequent transformations.
Key Transformation: Reduction of the Nitro Group
The most critical derivatization step is the reduction of the nitro group to a primary amine, yielding 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine . This reaction unlocks a nucleophilic site that is essential for forming amide, guanidine, or heterocyclic structures.[1][7]
Common and effective methods for this reduction include:
-
Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. This is a clean method, with water being the only byproduct.
-
Metal-Acid Reduction: Using metals like tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.[1] This method is robust and widely used in laboratory settings.
Case Study: Pathway to Imatinib
The synthesis of Imatinib provides an authoritative example of derivatization. Starting from this compound, the synthesis proceeds through several key steps:
-
Reduction: The nitro group is reduced to an amine to form the corresponding diamine intermediate.
-
Guanidinylation: The newly formed aniline is reacted with cyanamide to form a guanidine group.[4]
-
Cyclization: The guanidine intermediate undergoes a condensation and cyclization reaction with a β-ketoenamine derivative, typically 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, to form the central pyrimidine ring of Imatinib.[4][5]
This sequence elegantly assembles the complex structure of Imatinib, demonstrating the strategic importance of the initial scaffold.
Diagram: Synthetic Pathway to Imatinib
Caption: Key transformations from the core scaffold to Imatinib.
Physicochemical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key proton environments: signals for the aromatic protons, distinct signals for the axial and equatorial protons of the piperazine ring, and a characteristic singlet for the N-methyl group around 2.3-2.5 ppm.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for the aromatic carbons (some shifted significantly downfield by the nitro group) and the aliphatic carbons of the piperazine ring.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 237.28, confirming the molecular weight of the compound.[2]
Conclusion
The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust, well-established, and highly efficient process. This guide has detailed the mechanistic principles, provided a practical experimental protocol, and illustrated the compound's immense value as a versatile intermediate in medicinal chemistry. Its role in the synthesis of Imatinib underscores the power of strategic molecular design. By mastering the synthesis and subsequent derivatization of this scaffold, researchers and drug development professionals can continue to build upon its foundation to create novel and impactful therapeutic agents.
References
- 1. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 5. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 6. CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilizing 3-Nitro-4-(4-methylpiperazin-1-yl)aniline for Potent and Selective SIRT6 Inhibition Assays
Introduction: SIRT6, a Key Regulator in Health and Disease
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which play crucial roles in a multitude of cellular processes.[1][2][3] Primarily located in the nucleus, SIRT6 is a key regulator of genome stability, DNA repair, telomere maintenance, glycolysis, and inflammation.[1][4][5] Its enzymatic activities, which include deacetylation, mono-ADP-ribosylation, and deacylation, allow it to modulate the function of both histone and non-histone proteins.[6][7] Given its central role in cellular homeostasis, SIRT6 has emerged as a significant therapeutic target for a range of age-related diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[8][9] The development of potent and selective inhibitors of SIRT6 is therefore of great interest for both basic research and drug discovery.[9]
Featured Inhibitor: 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
This application note focuses on the use of this compound, a novel and potent inhibitor of SIRT6.[10] This small molecule has been identified as a highly selective inhibitor of SIRT6, making it an excellent tool for investigating the biological functions of this enzyme.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5367-67-9 |
| Molecular Formula | C11H16N4O2 |
| Molecular Weight | 236.27 g/mol |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)N)--INVALID-LINK--[O-] |
Note: This compound is also referred to in some literature as 5-(4-methylpiperazin-1-yl)-2-nitroaniline.[10]
Biological Activity:
Studies have demonstrated that this compound is a potent inhibitor of SIRT6 with an IC50 value of 4.93 μM in a Fluor de Lys (FDL) assay.[10] Importantly, it exhibits high selectivity for SIRT6, showing no significant activity against other sirtuins (SIRT1-3) or other classes of histone deacetylases (HDAC1-11) at concentrations up to 200 μM.[10] In a mouse model of type 2 diabetes, this compound was shown to increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.[10]
SIRT6 Signaling and Inhibition Pathway
The following diagram illustrates the central role of SIRT6 in cellular processes and the mechanism of its inhibition.
Figure 1: SIRT6 deactylates histone targets to regulate gene expression and DNA repair. Inhibition by this compound blocks these functions.
Experimental Protocols: SIRT6 Inhibition Assay
A fluorometric assay is a common and high-throughput method for measuring SIRT6 activity and screening for inhibitors.[6][11] The following protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.
Workflow for SIRT6 Fluorometric Inhibition Assay
Figure 2: A step-by-step workflow for a typical SIRT6 fluorometric inhibition assay.
Detailed Protocol
Materials:
-
SIRT6 Enzyme (human recombinant)
-
SIRT6 Assay Buffer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
SIRT6 Fluorogenic Substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+ (Cofactor)
-
Developer Solution
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare SIRT6 Assay Buffer as recommended by the manufacturer. Bring to 37°C before use.[11]
-
Thaw SIRT6 enzyme on ice and dilute to the desired concentration in cold assay buffer. Keep on ice.[11]
-
Prepare a stock solution of this compound in DMSO. Further dilute to various concentrations in assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the substrate and NAD+ solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and the solvent used for the inhibitor.
-
Enzyme Control (EC) wells (no inhibitor): Add SIRT6 enzyme solution and the solvent.
-
Inhibitor (Sample) wells: Add SIRT6 enzyme solution and the diluted this compound at various concentrations.
-
Inhibitor Control (optional): A known SIRT6 inhibitor like Nicotinamide can be used as a positive control.[11][12]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate and NAD+ solution to all wells except the blank.
-
Mix the plate gently and incubate at 37°C for 60 minutes. The incubation time may need optimization.
-
-
Signal Development and Measurement:
-
Stop the reaction and generate the fluorescent signal by adding the developer solution to each well.
-
Incubate for 10-15 minutes at 37°C, protected from light.[11]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm, but this can vary depending on the substrate used).[11]
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Sample Well / Fluorescence of Enzyme Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every assay:
-
Blank: To account for background fluorescence from the reagents.
-
Enzyme Control (No Inhibitor): Represents 100% enzyme activity.
-
Solvent Control: To ensure the solvent used to dissolve the inhibitor does not affect enzyme activity.
-
Positive Control Inhibitor: A known SIRT6 inhibitor to validate the assay's ability to detect inhibition.
Conclusion
This compound is a valuable research tool for studying the biological roles of SIRT6. Its potency and selectivity make it a superior choice for in vitro and potentially in vivo investigations. The provided protocol for a fluorometric inhibition assay offers a robust and high-throughput method for characterizing the inhibitory activity of this compound and for screening other potential SIRT6 modulators.
References
- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 2. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 8. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]
- 9. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. SIRT6 Inhibitor Screening Kit (Fluorometric) (ab283376) is not available | Abcam [abcam.com]
Experimental protocol for Fluor de Lys assay with 3-Nitro-4-(4-methylpiperazin-1-yl)aniline.
An Application Guide for Researchers
Protocol for Measuring Sirtuin and HDAC Activity Using the Fluor de Lys Assay System
Abstract
This document provides a comprehensive guide to the Fluor de Lys assay, a robust, fluorescence-based system for quantifying the enzymatic activity of Class III histone deacetylases (sirtuins) and classical histone deacetylases (HDACs). We will detail the core principles of the assay, provide step-by-step protocols for measuring enzyme kinetics and for screening potential inhibitors, and offer insights into data analysis and interpretation. While this guide presents a general framework, we will use the specific context of screening a small molecule, such as 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, as a test case for an inhibitor study against a sirtuin enzyme (SIRT2).
Introduction: The Fluor de Lys Assay Principle
The Fluor de Lys (Fluorogenic Lysine) assay is a powerful tool for drug discovery and enzymatic research, offering a sensitive and high-throughput alternative to traditional radioisotope or HPLC-based methods.[1] The assay's mechanism is an elegant two-step enzymatic cascade.
-
Deacetylation: The process begins when an NAD⁺-dependent sirtuin or a Zn²⁺-dependent HDAC enzyme removes the acetyl group from an acetylated lysine residue on a specially designed peptide substrate.[2][3] This initial reaction is the primary focus of measurement. For sirtuins, the co-substrate NAD⁺ is essential for the reaction, yielding the deacetylated peptide, O-acetyl-ADP-ribose, and nicotinamide.[4]
-
Fluorophore Release: The deacetylated peptide then becomes susceptible to cleavage by a developer enzyme, typically a protease like trypsin, which is added in the second step.[5] This cleavage releases a fluorophore, most commonly 7-amino-4-methylcoumarin (AMC), from the peptide backbone. The resulting fluorescence intensity is directly proportional to the amount of deacetylated substrate, and thus, to the activity of the HDAC or sirtuin enzyme.[6]
This application note will focus on a protocol optimized for sirtuin 2 (SIRT2), a key enzyme implicated in cellular metabolism and transcriptional control, making it a significant target for therapeutic development.[7][8]
Clarification on Assay Components: Substrates vs. Test Compounds
It is critical to distinguish between the assay's substrate and the test compound (e.g., a potential inhibitor).
-
Fluor de Lys Substrate: This is always a synthetic peptide containing an acetylated lysine coupled to a fluorophore. A widely used substrate for SIRT2 is based on the p53 amino acid sequence, such as Ac-Gln-Pro-Lys-Lys(Ac)-AMC.[2][9][10][11]
-
Test Compound: This is the molecule being investigated for its effect on enzyme activity. For the purposes of this guide, we will use This compound as an example of a small molecule to be screened for potential inhibitory effects on SIRT2. This compound itself is not a substrate for the assay.[12][13][14]
Materials and Reagents
-
Enzyme: Recombinant Human SIRT2 (e.g., Enzo Life Sciences, BML-SE251)[10]
-
Substrate: Fluor de Lys-SIRT2 Substrate (e.g., Enzo Life Sciences, BML-KI179), typically supplied as a 5 mM solution.[9]
-
Co-substrate: β-Nicotinamide adenine dinucleotide (NAD⁺), high purity.
-
Developer: Fluor de Lys Developer II (e.g., Enzo Life Sciences, BML-KI176).
-
Standard: Fluor de Lys Deacetylated Standard (e.g., Enzo Life Sciences, BML-KI142) for creating a standard curve.[15]
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Positive Control Inhibitor: Nicotinamide (a known sirtuin inhibitor).[4]
-
Hardware:
Experimental Workflow Overview
The overall process involves preparing reagents, setting up the enzymatic reaction with or without the test compound, stopping the reaction while simultaneously initiating fluorophore release, and measuring the output.
Caption: High-level experimental workflow for the Fluor de Lys assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL before the addition of the developer.
Reagent Preparation
Prepare fresh dilutions of all reagents in Assay Buffer immediately before use.
| Reagent | Stock Conc. | Working Conc. (2X) | Dilution Notes |
| SIRT2 Enzyme | (Varies) | 20 U/mL | Dilute in cold Assay Buffer. Keep on ice. |
| FdL-SIRT2 Substrate | 5 mM | 100 µM | Dilute in Assay Buffer. |
| NAD⁺ | 50 mM | 1 mM | Dilute in Assay Buffer. |
| Test Compound | 10 mM (DMSO) | 2X Final Conc. | Perform serial dilutions in Assay Buffer. Keep DMSO concentration constant across all wells (e.g., <1%). |
| Nicotinamide | 500 mM | 20 mM | Positive control inhibitor. Dilute in Assay Buffer. |
Assay Plate Setup
-
Reaction Mix Preparation: Prepare a master mix of 2X NAD⁺ in Assay Buffer.
-
Plate Loading (25 µL per well):
-
Blank Wells (No Enzyme): Add 25 µL of Assay Buffer.
-
Vehicle Control Wells: Add 12.5 µL of the NAD⁺ master mix, 1% DMSO (or the same concentration as your test compound), and bring the volume to 25 µL with Assay Buffer.
-
Test Compound Wells: Add 12.5 µL of the NAD⁺ master mix and 12.5 µL of your 2X serially diluted test compound (e.g., this compound).
-
Positive Control Wells: Add 12.5 µL of the NAD⁺ master mix and 12.5 µL of 2X Nicotinamide.
-
Enzyme Addition: To all wells except the Blank, add 12.5 µL of the 2X SIRT2 enzyme solution. To the Blank wells, add 12.5 µL of Assay Buffer. Mix gently by tapping the plate.
-
-
Reaction Initiation:
-
To all wells, add 25 µL of the 2X Fluor de Lys-SIRT2 Substrate solution. The final volume in each well is now 50 µL.
-
Mix the plate gently for 30 seconds.
-
Incubation
-
Cover the plate to protect it from light.
-
Incubate at 37°C for 60 minutes. The optimal incubation time may vary depending on enzyme concentration and should be determined empirically to ensure the reaction is within the linear range.
Development and Signal Reading
-
Prepare Developer: Shortly before the incubation ends, prepare the Fluor de Lys Developer II solution according to the manufacturer's instructions. This often involves diluting a concentrate and adding Trichostatin A to inhibit any classical HDAC activity.[16]
-
Stop Reaction: Add 50 µL of the prepared Developer solution to each well. This stops the SIRT2 enzymatic reaction and initiates the cleavage of the deacetylated substrate.[16]
-
Incubate: Cover the plate and incubate at room temperature for 15 minutes.
-
Read Fluorescence: Measure the fluorescence using a microplate fluorimeter set to an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Data Analysis and Interpretation
Proper data analysis requires subtracting background fluorescence and normalizing the results to controls.
Caption: Data analysis pipeline for determining inhibitor IC₅₀ values.
Calculating Percent Inhibition
-
Background Subtraction: Calculate the average RFU from the "Blank" (no enzyme) wells. Subtract this value from all other wells.
-
Determine Controls:
-
The "Vehicle Control" (enzyme + substrate + DMSO) represents 0% inhibition (maximum activity).
-
The "Positive Control" (enzyme + substrate + Nicotinamide) should show significant inhibition.
-
-
Calculate % Inhibition for each concentration of the test compound:
% Inhibition = (1 - (RFU_Test_Compound / RFU_Vehicle_Control)) * 100
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor at which 50% of the enzyme's activity is blocked.
-
Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (sigmoidal) curve.
-
The IC₅₀ value is derived from this curve fit.
Troubleshooting and Best Practices
-
High Background: Ensure the developer solution is fresh and properly prepared. Check for autofluorescence from the test compound by running a control plate with the compound and developer but no enzyme or substrate.
-
Low Signal: The enzyme may be inactive or the incubation time too short. Confirm enzyme activity with a positive control and optimize the reaction time.
-
DMSO Effects: Keep the final DMSO concentration consistent and low (ideally ≤1%) across all wells, as higher concentrations can inhibit enzyme activity.
-
Linear Range: For kinetic studies, ensure the reaction progress is linear over the chosen time course. This can be checked by taking multiple readings over time. The reaction should not proceed to completion (>15% substrate turnover) for initial velocity measurements.
References
- 1. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzo Life Sciences FLUOR DE LYS SIRT2 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]
- 3. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. SIRT2 Inhibitor Screening Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzo Life Sciences FLUOR DE LYS SIRT2 deacetylase substrate (0.5µmol), | Fisher Scientific [fishersci.com]
- 10. FLUOR DE LYS SIRT2 Fluorometric Drug Discovery Assay Kit, Enzo Life Sciences - BML-AK556-0001, 96 Wells [dabos.com]
- 11. SIRT2 Direct Fluorescent Screening Assay Kit - 96 Well | Crispr Update [crisprupdate.com]
- 12. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]
- 13. This compound - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]
- 14. scbt.com [scbt.com]
- 15. Enzo Life Sciences FLUOR DE LYS HDAC fluorometric cellular activity assay | Fisher Scientific [fishersci.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. bpsbioscience.com [bpsbioscience.com]
Surface Plasmon Resonance (SPR) protocol for 3-Nitro-4-(4-methylpiperazin-1-yl)aniline binding kinetics.
Application Note: Characterizing Small Molecule Binding Kinetics Using Surface Plasmon Resonance (SPR)
Topic: A Detailed Protocol for Analyzing the Binding Kinetics of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Introduction: The Challenge and Power of Small Molecule SPR
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that enables the real-time measurement of molecular interactions.[1] In the realm of drug discovery, SPR has become an indispensable tool for characterizing the binding of small molecule candidates to therapeutic protein targets, providing crucial data on binding affinity (how strongly they bind) and kinetics (how fast they bind and dissociate).[2][3][4] This information is vital for guiding lead optimization and understanding a drug's potential mechanism of action.
Analyzing small molecules and fragments (typically < 500 Da) presents unique challenges.[5] Their low molecular weight produces an intrinsically small signal upon binding, which can be difficult to distinguish from background noise or instrument artifacts.[6] Furthermore, these interactions are often characterized by weak affinities and rapid kinetics, demanding high sensitivity and careful experimental design to capture accurately.[7]
This application note provides a comprehensive, field-proven protocol for determining the binding kinetics of a representative small molecule, this compound, to a model protein target. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the causality behind critical experimental choices, ensuring the generation of robust, reliable, and publication-quality data.
Principle of the Assay: From Refractive Index to Kinetic Constants
The SPR phenomenon occurs when polarized light strikes an electrically conductive metal film (typically gold) at the interface of two media with different refractive indices. At a specific angle of incidence, known as the resonance angle, the light energy excites collective oscillations of free electrons in the metal film, called surface plasmons, causing a sharp decrease in the intensity of the reflected light.[8]
In a typical SPR experiment for small molecule analysis, the following occurs:
-
Immobilization: A high molecular weight protein target (the "ligand") is immobilized onto the gold surface of a sensor chip.[9]
-
Interaction: A solution containing the small molecule (the "analyte") is flowed over the sensor surface.
-
Detection: As the analyte binds to the immobilized ligand, the accumulation of mass at the surface changes the local refractive index.[1][4] This change in refractive index causes a proportional shift in the resonance angle, which is monitored in real-time and recorded in Resonance Units (RU).
-
Sensorgram: The resulting plot of RU versus time is called a sensorgram. It provides a complete kinetic profile of the interaction, including an association phase (as the analyte binds), a potential steady-state phase, and a dissociation phase (as the analyte unbinds).[4]
By analyzing sensorgrams generated from a series of analyte concentrations, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ) can be precisely calculated.
Experimental Design and Rationale
Thoughtful experimental design is the cornerstone of a successful small molecule SPR assay. Each choice, from assay orientation to buffer composition, is made to maximize the specific binding signal while minimizing potential artifacts.
Assay Orientation: Why the Protein is the Ligand
For small molecule studies, the protein target is almost always immobilized as the ligand, while the small molecule is injected as the analyte. The rationale is straightforward: the SPR response is directly proportional to the change in mass on the sensor surface.[10] Immobilizing the larger binding partner ensures that the binding of the much smaller analyte results in a more significant and detectable percentage increase in total mass, thereby maximizing the signal-to-noise ratio.[11]
Sensor Chip Selection
The choice of sensor chip is critical and depends on the properties of the ligand.[12]
| Sensor Chip Type | Surface Chemistry | Recommended Use Case | Rationale |
| CM5 / CDH | 3D Carboxymethylated Dextran | First choice for most proteins. [13][14] | The 3D hydrogel matrix provides a high capacity for ligand immobilization, which is crucial for increasing the signal when detecting low molecular weight analytes.[15] |
| Planar (C1, COOH1) | 2D Carboxylated Surface | Interactions involving very large proteins, viruses, or when dextran causes non-specific binding.[13][14] | Minimizes distance from the gold surface but has a lower capacity, making it less ideal for small molecule detection unless the dextran matrix is problematic. |
| NTA | Nitrilotriacetic Acid | Capture of His-tagged proteins.[13][16] | Allows for oriented capture of the ligand, but regeneration can sometimes strip the ligand, requiring recapture in each cycle.[11] |
| SA | Streptavidin | High-affinity capture of biotinylated ligands.[13][15] | Provides a very stable surface, as the streptavidin-biotin bond is extremely strong.[15] This is an excellent alternative to covalent coupling.[17] |
For this protocol, we will proceed with a CM5 sensor chip due to its versatility and high binding capacity, which is advantageous for small molecule analysis.[6]
Running Buffer Optimization
The running buffer is critical for maintaining protein stability and minimizing non-specific binding (NSB).[12] A well-optimized buffer ensures that the observed signal is due to the specific interaction of interest.
-
Standard Buffer: A common starting point is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Minimizing NSB: If the analyte is highly charged or hydrophobic, NSB to the negatively charged dextran surface can be an issue.[11] To mitigate this:
-
Analyte Solubility: Small molecules are often dissolved in Dimethyl Sulfoxide (DMSO).[6] It is critical to match the final DMSO concentration in all analyte samples and the running buffer.[19] Even a minor mismatch can cause significant "bulk shift" artifacts, which appear as square-shaped signals in the sensorgram and can obscure the true binding response.[4][11] A typical final DMSO concentration is 1-5%.
Detailed Step-by-Step Protocol
This protocol details the kinetic analysis of this compound binding to a generic 50 kDa protein target using covalent amine coupling.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| SPR Instrument | e.g., Cytiva Biacore™, Sartorius Octet® | Real-time interaction analysis |
| Series S Sensor Chip CM5 | Cytiva | Immobilization surface |
| Amine Coupling Kit | Cytiva | Contains EDC, NHS, and Ethanolamine-HCl |
| Protein Ligand (e.g., Target Protein, ~50 kDa) | In-house/Commercial | The immobilized binding partner |
| Analyte (this compound) | Sigma-Aldrich | The small molecule being tested |
| Running Buffer (HBS-EP+) | Cytiva | Maintains physiological conditions |
| Immobilization Buffer (10 mM Sodium Acetate, pH 5.0) | In-house | Promotes electrostatic pre-concentration |
| Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0) | In-house | Removes bound analyte |
| Dimethyl Sulfoxide (DMSO), high purity | Sigma-Aldrich | Analyte solvent |
Workflow Visualization
Caption: Overall SPR experimental workflow.
Protocol Steps
Part A: Ligand Immobilization via Amine Coupling
Causality: Amine coupling is a robust and widely used method that covalently links primary amine groups (e.g., lysine residues) on the ligand to the carboxyl groups on the CM5 sensor surface.[20][21] An acidic immobilization buffer (e.g., pH 5.0) is used to electrostatically pre-concentrate the positively charged protein onto the negatively charged surface, increasing coupling efficiency.
-
System Priming: Prime the instrument with fresh, degassed running buffer (HBS-EP+ with 2% DMSO) until a stable baseline is achieved. Set the temperature to 25°C.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface, creating reactive NHS esters.
-
Ligand Coupling: Immediately inject the protein ligand (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface. Aim for an immobilization level of 5,000 - 10,000 RU. This relatively high level is needed to generate a sufficient signal for the small molecule analyte.[6]
-
Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining NHS esters and block unreacted sites, minimizing non-specific binding.[22]
Part B: Kinetic Binding Analysis
Causality: A multi-cycle kinetic approach is used, where each analyte concentration is injected in a separate cycle. This allows for full dissociation and regeneration between injections, ensuring the surface is identical at the start of each binding event.[17] Blank (buffer) injections are interspersed to allow for double referencing, a critical step for correcting instrument drift and achieving high-quality data.
-
Analyte Preparation: Prepare a 2-fold serial dilution of this compound in running buffer (HBS-EP+ with 2% DMSO). A typical concentration range for an unknown interaction would be from 100 µM down to ~0.5 µM, plus a zero-analyte (buffer only) sample.[4]
-
Assay Setup: Create a method in the instrument software for a multi-cycle kinetic analysis.
-
Flow Rate: 30 µL/min.
-
Association Time: 60-120 seconds. (Small molecules often reach steady-state quickly).
-
Dissociation Time: 120-300 seconds. (Must be long enough to observe a significant portion of the dissociation curve).
-
Regeneration: 30-second pulse of 10 mM Glycine-HCl, pH 2.0. Note: Regeneration conditions must be scouted to ensure complete analyte removal without damaging the ligand.[11]
-
-
Execution: Run the kinetic assay. Inject the analyte concentrations in order of increasing concentration, with a buffer blank injection after every 2-3 analyte injections. Run at least one concentration in duplicate to confirm reproducibility.[23]
Data Processing and Analysis
High-quality data acquisition is meaningless without rigorous data processing. The goal is to isolate the specific binding signal from all other signal contributions.
Data Processing Workflow
Caption: The double-referencing data processing workflow.
-
Reference Subtraction: For each cycle, subtract the signal from the reference flow cell (Fc1, which was activated and deactivated without ligand) from the active flow cell (Fc2). This corrects for bulk refractive index effects and non-specific binding to the surface chemistry.[24]
-
Blank Subtraction (Double Referencing): Subtract the corresponding reference-subtracted blank (buffer) injection from each reference-subtracted analyte injection. This corrects for baseline drift and any systemic artifacts, isolating the true binding signal.
Kinetic Model Fitting
-
Select a Model: For a simple bimolecular interaction, the 1:1 Langmuir binding model is the most appropriate starting point. This model assumes a reversible 1:1 interaction between the analyte (A) and the ligand (L) to form a complex (AL).
-
Global Fit: Fit the full series of corrected sensorgrams simultaneously (a "global fit"). This approach uses all the data to find a single best-fit value for kₐ and kₔ, leading to a more robust and reliable result than fitting each curve individually.[23]
-
Evaluate the Fit: Assess the quality of the fit by examining the residuals (the difference between the fitted curve and the experimental data). The residuals should be randomly distributed around zero and have a low magnitude. A high Chi² value or systematic deviations in the residuals may indicate that the 1:1 model is not appropriate or that there are experimental artifacts (e.g., mass transport limitation) present.
Interpreting the Results
The fitting process will yield the following key parameters:
| Parameter | Name | Unit | Description |
| kₐ | Association Rate Constant | M⁻¹s⁻¹ | The rate at which the analyte-ligand complex forms. |
| kₔ | Dissociation Rate Constant | s⁻¹ | The rate at which the complex decays. |
| Kₗ | Equilibrium Dissociation Constant | M (Molar) | The ratio of kₔ/kₐ; a measure of binding affinity. A lower Kₗ value indicates a stronger interaction. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Binding Signal | Inactive ligand; Low analyte concentration; Low immobilization level. | Confirm ligand activity with a known positive control. Increase analyte concentration range. Increase ligand immobilization level.[22] |
| High Non-Specific Binding (NSB) | Electrostatic or hydrophobic interactions with the surface. | Increase salt concentration in running buffer (e.g., 300-500 mM NaCl). Add 0.1% BSA or a different non-ionic surfactant.[11][18] |
| Square-Shaped Sensorgrams | Bulk refractive index mismatch between sample and running buffer. | Crucial: Precisely match the DMSO concentration in the running buffer and all analyte dilutions.[4][25] |
| Baseline Drift | Incomplete surface equilibration; Inefficient regeneration. | Allow the system to stabilize with running buffer for a longer period. Scout for a more effective regeneration solution that returns the baseline to zero.[12][22] |
| Poor Fit to 1:1 Model | Mass transport limitation; Complex binding mechanism; Analyte aggregation. | Increase the flow rate or decrease the ligand density to test for mass transport.[23] Consider more complex models (e.g., two-state) if scientifically justified. Check analyte for aggregation using dynamic light scattering (DLS). |
Conclusion
Obtaining high-quality kinetic data for small molecule interactions by SPR is a meticulous but highly rewarding process. It requires a deep understanding of the underlying principles and a systematic approach to experimental design and data analysis. By carefully selecting the assay orientation, optimizing the running buffer, achieving an appropriate ligand density, and employing rigorous data processing techniques like double referencing, researchers can overcome the inherent challenges of low molecular weight analysis. This protocol provides a robust framework for generating accurate and reproducible kinetic and affinity data, empowering drug discovery professionals to make more informed decisions in the critical journey from hit to lead.
References
- 1. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 2. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. portlandpress.com [portlandpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. news-medical.net [news-medical.net]
- 8. biosensingusa.com [biosensingusa.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. sartorius.com [sartorius.com]
- 15. Reichert Sensor Chip Buyer's Guide [reichertspr.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Immobilization Strategies [reichertspr.com]
- 21. Theory [sprpages.nl]
- 22. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. ibis-spr.nl [ibis-spr.nl]
- 25. Troubleshooting [sprpages.nl]
Application Note: Elucidating the Thermodynamic Profile of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline Interactions using Isothermal Titration Calorimetry
<
Introduction: Beyond Affinity, Understanding the "Why" of Molecular Recognition
In the landscape of modern drug discovery and development, the precise characterization of molecular interactions is paramount. While determining the binding affinity (K_D) of a small molecule to its biological target is a critical first step, a deeper understanding of the thermodynamic forces driving this recognition is essential for rational drug design and lead optimization.[1][2] Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose, offering a complete thermodynamic profile of a binding event in a single experiment.[3][4] This application note provides a comprehensive guide to utilizing ITC for the thermodynamic characterization of interactions involving 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, a compound of interest in medicinal chemistry.
Unlike other techniques that may require labeling or immobilization, ITC directly measures the heat released (exothermic) or absorbed (endothermic) during the binding process in solution, providing a true in-solution measurement of the interaction.[3][5] From this direct measurement of heat change (ΔH), ITC allows for the simultaneous determination of the binding constant (K_a, and its reciprocal, the dissociation constant K_D), and the stoichiometry of the interaction (n).[6][7] Subsequently, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, offering a complete thermodynamic signature of the molecular interaction.[8] This detailed thermodynamic breakdown is crucial for understanding whether an interaction is driven by favorable enthalpic contributions (e.g., hydrogen bonding and van der Waals interactions) or entropic gains (e.g., hydrophobic effects and conformational changes).[9]
This guide is designed for researchers, scientists, and drug development professionals seeking to apply ITC to study the interactions of this compound with its putative biological targets. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our recommendations in authoritative sources.
The Principle of Isothermal Titration Calorimetry
An ITC instrument consists of two cells: a reference cell and a sample cell, both housed within an adiabatic jacket to prevent heat exchange with the surroundings.[6][10] The reference cell typically contains buffer, while the sample cell holds the macromolecule of interest (e.g., a protein) dissolved in the same buffer. The small molecule, in this case, this compound, is loaded into a precision syringe and titrated into the sample cell in small, sequential injections.
As the ligand is injected, it binds to the macromolecule, causing a change in heat.[10] A highly sensitive thermoelectric device detects the temperature difference between the sample and reference cells. A feedback system then applies power to a heater in the sample cell to maintain a constant temperature (isothermal conditions).[6][11] The power required to maintain this thermal equilibrium is directly proportional to the heat of reaction and is what is measured by the instrument.
The initial injections result in a significant heat change as most of the injected ligand binds to the abundant macromolecule. As the macromolecule becomes saturated with the ligand, subsequent injections produce progressively smaller heat changes until only the heat of dilution is observed.[10][12] The resulting data, a plot of heat change per injection versus the molar ratio of ligand to macromolecule, is a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.[3][12]
Materials and Experimental Design
The success of any ITC experiment hinges on meticulous planning and preparation. The following sections outline the critical considerations for studying the thermodynamics of this compound interactions.
Materials
-
This compound: (CAS: 5367-67-9) of the highest possible purity.[13] Impurities can lead to inaccurate concentration determination and interfere with the binding interaction.
-
Macromolecular Target (e.g., Protein, Nucleic Acid): Highly purified and well-characterized. The concentration must be accurately known.
-
Buffer: A buffer with a low ionization enthalpy is recommended to minimize buffer-induced heat changes.[14] Phosphate, acetate, or citrate buffers are often good choices.[14][15] The buffer pH should be chosen to ensure the stability and activity of both the macromolecule and the small molecule.
-
Solvents (if necessary): If this compound requires an organic solvent like DMSO for solubility, the same concentration of the solvent must be present in both the macromolecule solution and the titrant to avoid large heats of dilution.[14][16] The final DMSO concentration should ideally be kept below 10%.[16]
-
ITC Instrument: A properly maintained and calibrated Isothermal Titration Calorimeter.
Experimental Design: The "C-Window" and Concentration Considerations
A crucial parameter in designing an ITC experiment is the "c-value" (or Wiseman isotherm), defined as:
c = n * [M] / K_D
where:
-
n is the stoichiometry of binding
-
[M] is the concentration of the macromolecule in the cell
-
K_D is the dissociation constant
For a reliable determination of K_D, ΔH, and n, the c-value should ideally be between 10 and 100.[8]
-
If the c-value is too low (<10): The binding isotherm will be shallow, making it difficult to accurately determine K_D and n.[8]
-
If the c-value is too high (>1000): The binding will be very tight, and the isotherm will be nearly rectangular, allowing for accurate determination of n and ΔH, but not K_D.[8]
Since the K_D of this compound with its target may be unknown, initial experiments can be guided by the following recommendations:
-
Starting Macromolecule Concentration: A typical starting concentration for the macromolecule in the cell is in the range of 5-50 µM.[8]
-
Starting Ligand Concentration: The ligand concentration in the syringe is generally 10-20 times higher than the macromolecule concentration in the cell for a 1:1 binding stoichiometry.[14][15]
Table 1: Recommended Starting Concentrations for ITC Experiments
| Parameter | Recommended Range | Rationale |
| Macromolecule (in cell) | 5 - 50 µM | To achieve a suitable c-value and generate sufficient heat signal.[8] |
| This compound (in syringe) | 50 - 500 µM (10-20x [Macromolecule]) | To ensure saturation of the macromolecule during the titration.[14][15] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed workflow for conducting an ITC experiment to characterize the binding of this compound to a target macromolecule.
Sample Preparation: The Foundation of High-Quality Data
Meticulous sample preparation is arguably the most critical step for a successful ITC experiment.[15]
-
Buffer Matching: The macromolecule and this compound must be in identical buffer solutions to minimize heats of dilution.[8][14][16]
-
Concentration Determination: Accurately determine the concentrations of both the macromolecule and the small molecule solutions after buffer matching. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[8]
-
Degassing: Degas all solutions (macromolecule, ligand, and buffer) immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe, which can cause significant artifacts in the data.[6][17]
Instrument Setup and Equilibration
-
Cleaning: Thoroughly clean the sample cell and syringe according to the manufacturer's instructions to remove any contaminants from previous experiments.[18][19]
-
Temperature Selection: Set the experimental temperature. 25°C is a common starting point, but the temperature can be varied to study the heat capacity change (ΔCp) of the interaction.[18]
-
Instrument Equilibration: Allow the instrument to equilibrate at the set temperature until a stable baseline is achieved.
The Titration Experiment
-
Loading the Sample Cell: Carefully load the degassed macromolecule solution into the sample cell, avoiding the introduction of bubbles.
-
Loading the Syringe: Fill the injection syringe with the degassed this compound solution, again ensuring no air bubbles are present.
-
Initiating the Titration: Start the titration sequence. A typical experiment consists of a series of small injections (e.g., 1-2 μL) of the ligand into the sample cell. The time between injections should be sufficient for the signal to return to baseline.[20]
-
Control Experiments: To obtain the most accurate data, it is essential to perform control titrations.[21] The most important control is titrating the ligand from the syringe into the buffer-filled sample cell.[11][21] The heat from this titration represents the heat of dilution of the ligand and should be subtracted from the main experimental data.[11]
Data Analysis and Interpretation
The raw ITC data is a series of peaks, with each peak corresponding to a single injection. The area under each peak is integrated to determine the heat change for that injection.
Generating the Binding Isotherm
The integrated heat values are plotted against the molar ratio of this compound to the macromolecule. This plot is the binding isotherm.
Fitting the Data to a Binding Model
The binding isotherm is then fitted using non-linear regression to a suitable binding model (e.g., one set of sites, two sets of sites, sequential binding).[12] For a simple 1:1 interaction, the one set of sites model is typically used. The fitting process yields the following parameters:
-
n: The stoichiometry of the binding reaction.
-
K_a: The association constant (in M⁻¹). The dissociation constant, K_D , is the reciprocal of K_a (K_D = 1/K_a).
-
ΔH: The enthalpy of binding (in kcal/mol or kJ/mol).
Calculating a Complete Thermodynamic Profile
Once K_a and ΔH are determined, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following fundamental thermodynamic equations:
ΔG = -RT * ln(K_a)
ΔG = ΔH - TΔS
where:
-
R is the ideal gas constant (1.987 cal/mol·K)
-
T is the absolute temperature in Kelvin
Table 2: Summary of Thermodynamic Parameters Obtained from ITC
| Parameter | Description | How it is Determined |
| n | Stoichiometry of binding | Directly from the fit of the binding isotherm |
| K_a (K_D) | Association (Dissociation) constant | Directly from the fit of the binding isotherm |
| ΔH | Enthalpy of binding | Directly from the fit of the binding isotherm |
| ΔG | Gibbs free energy of binding | Calculated from K_a |
| ΔS | Entropy of binding | Calculated from ΔG and ΔH |
Interpreting the Thermodynamic Signature
The thermodynamic signature provides invaluable insights into the nature of the molecular interactions:
-
Favorable Enthalpy (ΔH < 0): Suggests that the binding is driven by the formation of hydrogen bonds and van der Waals interactions.
-
Unfavorable Enthalpy (ΔH > 0): Indicates that the binding is entropically driven, and existing bonds may be broken upon complex formation.
-
Favorable Entropy (ΔS > 0): Often associated with the hydrophobic effect, where the release of ordered water molecules from the binding surfaces leads to an increase in the overall entropy of the system.
-
Unfavorable Entropy (ΔS < 0): Suggests a loss of conformational freedom of the interacting molecules upon binding.
By understanding these driving forces, researchers can make more informed decisions in the lead optimization process. For example, if binding is primarily enthalpy-driven, medicinal chemists might focus on designing analogs of this compound with improved hydrogen bonding capabilities. Conversely, if the interaction is entropy-driven, modifications that enhance hydrophobic interactions could be prioritized.
Visualizing the Workflow and Data
To further clarify the experimental and data analysis process, the following diagrams are provided.
Figure 1: A schematic workflow for a typical Isothermal Titration Calorimetry experiment.
Figure 2: Relationship between directly measured and calculated thermodynamic parameters in ITC.
Conclusion: A Powerful Tool for Mechanistic Insight
Isothermal Titration Calorimetry is an indispensable tool in modern drug discovery, providing a level of thermodynamic detail that is unmatched by other biophysical techniques. By applying the principles and protocols outlined in this application note, researchers can confidently and accurately characterize the binding thermodynamics of this compound with its biological targets. This deeper mechanistic understanding of the forces driving molecular recognition is crucial for accelerating the hit-to-lead optimization process and ultimately, for the development of safer and more effective therapeutics.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. How to Assess Binding in Drug Discovery - TA Instruments [tainstruments.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Khan Academy [khanacademy.org]
- 10. Isothermal titration calorimetry [cureffi.org]
- 11. tainstruments.com [tainstruments.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. This compound - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]
- 14. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 19. Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for 3-Nitro-4-(4-methylpiperazin-1-yl)aniline in Anti-Angiogenesis Research
Introduction: Targeting Neo-vascularization in Pathological Conditions
Angiogenesis, the physiological process of forming new blood vessels from pre-existing ones, is fundamental to development, reproduction, and wound healing.[1][2] However, its pathological dysregulation is a hallmark of numerous diseases, most notably cancer, where it facilitates tumor growth, invasion, and metastasis.[3][4][5] The reliance of tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapy a cornerstone of modern oncology.[4][6] A key signaling pathway that orchestrates angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its corresponding receptors (VEGFRs) on endothelial cells.[7][8] Activation of the VEGF/VEGFR axis initiates a cascade of downstream signaling events that drive endothelial cell proliferation, migration, and tube formation.[9] Consequently, inhibiting this pathway is a primary strategy in the development of anti-angiogenic drugs.[6][10]
3-Nitro-4-(4-methylpiperazin-1-yl)aniline is a heterocyclic compound with potential applications in anti-angiogenesis research. While direct studies on its anti-angiogenic properties are emerging, its structural motifs are present in other compounds investigated as kinase inhibitors.[4][11] This application note provides a comprehensive guide for researchers to investigate the anti-angiogenic potential of this compound, detailing its hypothesized mechanism of action and providing robust protocols for its evaluation in both in vitro and in vivo models.
Hypothesized Mechanism of Action: Inhibition of VEGFR-2 Signaling
We hypothesize that this compound exerts its anti-angiogenic effects by functioning as a small molecule inhibitor of VEGFR-2, a critical receptor tyrosine kinase in the VEGF signaling pathway.[8][9] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the PLCγ-PKC-MAPK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation and survival.[8] By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, this compound could prevent this autophosphorylation, thereby blocking the entire downstream signaling cascade and inhibiting angiogenesis.
Caption: Hypothesized VEGFR-2 signaling inhibition.
In Vitro Anti-Angiogenesis Assays
A series of in vitro assays are essential to dissect the specific effects of this compound on endothelial cell functions critical for angiogenesis.
Endothelial Cell Tube Formation Assay
This assay is a cornerstone for evaluating the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.[12]
Protocol:
-
Preparation of Matrigel Plate: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~90% confluency. Harvest the cells and resuspend them in EGM-2 medium at a concentration of 2 x 10^5 cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound in EGM-2 medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Immediately add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Visualization and Quantification: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[12][13] Visualize tube formation using an inverted microscope and capture images. Quantify total tube length, number of nodes, and number of branches using ImageJ with the Angiogenesis Analyzer plugin.
Example Data:
| Concentration of Compound (µM) | Total Tube Length (µm) | Number of Nodes | Number of Branches |
| Vehicle (0.1% DMSO) | 4580 ± 210 | 85 ± 7 | 110 ± 9 |
| 0.1 | 4120 ± 180 | 78 ± 6 | 98 ± 8 |
| 1 | 2540 ± 150 | 42 ± 5 | 55 ± 6 |
| 10 | 890 ± 90 | 15 ± 3 | 20 ± 4 |
| 50 | 150 ± 30 | 3 ± 1 | 4 ± 2 |
Endothelial Cell Proliferation Assay
This assay directly measures the effect of the compound on the proliferation of endothelial cells, a fundamental process in the expansion of the vascular network.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 medium. Allow cells to attach overnight.
-
Compound Treatment: Replace the medium with fresh EGM-2 containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Quantification: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the compound's ability to inhibit the directional migration of endothelial cells towards a chemoattractant, mimicking the process of endothelial cell recruitment during angiogenesis.[1]
Protocol:
-
Chamber Preparation: Coat the top of an 8 µm pore size Transwell insert with a thin layer of fibronectin or collagen.
-
Chemoattractant: Add 600 µL of EGM-2 medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.
-
Cell Seeding: Resuspend HUVECs in serum-free medium containing different concentrations of this compound or vehicle control. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber.
-
Incubation: Incubate for 4-6 hours at 37°C with 5% CO2.
-
Visualization and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet. Count the number of migrated cells in several random fields under a microscope.
Caption: Workflow for in vitro anti-angiogenesis assays.
In Vivo Anti-Angiogenesis Models
In vivo models are crucial for validating the anti-angiogenic efficacy of the compound in a more complex biological system.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established and widely used in vivo model to study angiogenesis due to the highly vascularized nature of the membrane.[1][14]
Protocol:
-
Egg Incubation: Incubate fertile chicken eggs at 37°C in a humidified incubator for 3 days.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Compound Application: Prepare sterile gelatin sponges soaked with different concentrations of this compound or vehicle control. Place the sponges on the CAM.
-
Incubation: Seal the window with tape and return the eggs to the incubator for 48-72 hours.
-
Visualization and Quantification: On the day of analysis, re-open the window and observe the vasculature around the sponge. Capture images using a stereomicroscope. Quantify the number and length of blood vessels converging towards the sponge.
Murine Matrigel Plug Assay
This assay provides a quantitative in vivo assessment of angiogenesis by implanting Matrigel mixed with pro-angiogenic factors and the test compound into mice.[14][15]
Protocol:
-
Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and different concentrations of this compound or vehicle control.
-
Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of athymic nude mice.[16] The Matrigel will form a solid plug at body temperature.
-
Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Quantification of Angiogenesis: The extent of angiogenesis can be quantified by measuring the hemoglobin content in the plugs using Drabkin's reagent, which is indicative of the amount of blood vessel infiltration. Alternatively, the plugs can be processed for histological analysis and stained for endothelial cell markers like CD31.
Caption: Workflow for in vivo anti-angiogenesis models.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential anti-angiogenic agent. By systematically assessing its effects on key endothelial cell functions in vitro and validating its efficacy in in vivo models, researchers can gain critical insights into its therapeutic potential. Future studies should focus on elucidating the precise molecular interactions with its target kinase, exploring its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in preclinical tumor models. These investigations will be instrumental in advancing our understanding of this compound and its potential translation into novel anti-cancer therapies.
References
- 1. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic therapy for cancer: current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]
- 7. cusabio.com [cusabio.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinPGx [clinpgx.org]
- 11. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Nitric Oxide Synthase Inhibition by NG-Nitro-l-Arginine Methyl Ester Inhibits Tumor-Induced Angiogenesis in Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Anti-Cancer Properties of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Abstract
This document provides a comprehensive suite of application notes and detailed experimental protocols for the systematic investigation of the anti-cancer properties of the novel chemical entity, 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. As the biological activity of this specific compound is largely uncharacterized in publicly available literature, this guide is designed to provide researchers, chemists, and drug development professionals with a rigorous, hypothesis-driven framework for its initial evaluation. The protocols detailed herein cover essential stages of preclinical anti-cancer drug discovery, from initial in vitro cytotoxicity screening and mechanistic elucidation to in vivo efficacy assessment in xenograft models. The overarching goal is to equip researchers with the necessary tools to determine the therapeutic potential and mechanism of action of this promising compound.
Introduction and Scientific Rationale
The relentless pursuit of novel and effective anti-cancer agents is a cornerstone of modern oncology research. Small molecule inhibitors, in particular, have revolutionized treatment paradigms by targeting specific molecular pathways that drive tumorigenesis and proliferation. The compound this compound (Molecular Formula: C₁₁H₁₆N₄O₂) is a synthetic molecule featuring a nitroaniline core and a methylpiperazine moiety.[1] While this specific compound remains unexplored, its structural components are present in numerous biologically active agents, providing a strong rationale for its investigation.
Hypothesis-Driven Rationale:
The structural alerts within this compound suggest several plausible anti-cancer mechanisms of action:
-
Kinase Inhibition: The piperazine and aniline scaffolds are common features in a multitude of kinase inhibitors. Structurally related compounds have been explored as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Mer-tyrosine kinase (MERTK).[2][3] Inhibition of such kinases can disrupt downstream signaling pathways like PI3K/Akt and MAPK, which are critical for cancer cell growth and survival.
-
Enzyme Inhibition: A similar molecule, 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of SIRT6, a sirtuin enzyme implicated in metabolism and aging.[4] Investigating such "off-target" effects can reveal novel therapeutic avenues.
-
Induction of Apoptosis: The nitroaromatic group, present in some anti-cancer drugs, can be involved in generating reactive oxygen species (ROS) under certain conditions, leading to cellular stress and programmed cell death (apoptosis). A related compound, Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, was found to induce apoptosis in tumor cells through mitochondrial dysfunction.[2]
This guide, therefore, presents a phased experimental approach to systematically test these hypotheses and build a comprehensive biological profile of the compound.
Phase I: In Vitro Characterization of Biological Activity
The initial phase focuses on determining the direct effect of the compound on cancer cells using a variety of established in vitro assays.[5][6] A panel of cancer cell lines from diverse tissue origins is recommended for initial screening to identify sensitive cancer types.
Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Compound X |
| MCF-7 | Breast Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value |
Protocol 2.2: Apoptosis Assessment via Annexin V/PI Staining
This flow cytometry-based assay determines if the observed cytotoxicity is due to apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its 1x and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 2.3: Cell Cycle Analysis
This protocol determines if the compound induces cell cycle arrest at a specific phase.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for quantification of cells in G0/G1, S, and G2/M phases.
Phase II: Elucidation of Molecular Mechanism of Action (MoA)
Following the initial characterization, this phase aims to uncover the specific molecular targets and pathways affected by the compound. The experimental path is guided by the results from Phase I.
Caption: Decision workflow for MoA studies.
Protocol 3.1: Western Blot Analysis for Key Signaling Proteins
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into which signaling pathways are activated or inhibited.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the compound as previously described. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Phase III: In Vivo Anti-Tumor Efficacy Evaluation
The final validation step involves assessing the compound's anti-tumor activity in a living organism using a subcutaneous xenograft model.[8] These studies are crucial for evaluating therapeutic efficacy and potential toxicity before any clinical consideration.[9]
Protocol 4.1: Subcutaneous Xenograft Tumor Model
Principle: Human cancer cells are implanted into immunocompromised mice, where they grow as solid tumors.[10] This allows for the evaluation of a drug's effect on tumor growth in a complex biological environment.
Step-by-Step Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for one week.
-
Cell Preparation: Culture a cancer cell line that showed high sensitivity in vitro (e.g., HCT116). Harvest cells during the exponential growth phase.
-
Implantation: Resuspend 2-5 million cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (approx. 100-150 mm³), begin measurements.
-
Randomization: Randomly assign mice into treatment groups (n=8-10 per group).
Protocol 4.2: Efficacy and Toxicity Study
Study Design:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Group 2: Compound X (Low Dose, e.g., 25 mg/kg)
-
Group 3: Compound X (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., a standard-of-care agent for the chosen cell line)
Protocol:
-
Treatment Administration: Administer the treatment daily via oral gavage or intraperitoneal injection for 21 days.
-
Tumor Measurement: Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (Length x Width²) / 2.
-
Toxicity Monitoring: Record the body weight of each mouse every 2-3 days. Monitor for any clinical signs of distress (e.g., lethargy, ruffled fur).
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or if significant toxicity is observed.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
Data Presentation:
| Treatment Group | Final Mean Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | Experimental Value | - | Experimental Value |
| Compound X (25 mg/kg) | Experimental Value | Calculated Value | Experimental Value |
| Compound X (50 mg/kg) | Experimental Value | Calculated Value | Experimental Value |
| Positive Control | Experimental Value | Calculated Value | Experimental Value |
Conclusion and Future Directions
This document outlines a foundational, multi-phased approach to characterize the anti-cancer potential of this compound. Successful outcomes from these studies—namely, potent in vitro cytotoxicity, a well-defined mechanism of action, and significant in vivo tumor growth inhibition without overt toxicity—would provide a strong basis for further preclinical development. Subsequent steps would include pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in more complex models like patient-derived xenografts (PDX), and lead optimization to improve efficacy and safety profiles.[11]
References
- 1. This compound [chemicalbook.com]
- 2. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate|CAS 65715-48-2 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. startresearch.com [startresearch.com]
Application Notes and Protocols for Cellular Assays Using 3-Nitro-4-(4-methylpiperazin-1-yl)aniline to Investigate GLUT-1 Expression
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of novel small molecules, using 3-Nitro-4-(4-methylpiperazin-1-yl)aniline as a representative compound, on the expression and function of Glucose Transporter 1 (GLUT-1). Given the critical role of GLUT-1 in various pathologies, including cancer, understanding how new chemical entities modulate its expression is of paramount importance.[1][2][3] This document outlines a logical, self-validating workflow, from initial cell culture and treatment to multifaceted analysis of GLUT-1 protein levels, surface localization, and functional activity. The protocols for Western blotting, flow cytometry, immunofluorescence, and glucose uptake assays are presented with an emphasis on the scientific rationale behind each step, ensuring technical accuracy and reproducibility.
Introduction: GLUT-1 as a Pivotal Target in Disease
Glucose Transporter 1 (GLUT-1), encoded by the SLC2A1 gene, is a key membrane protein responsible for the basal glucose uptake required to sustain cellular respiration in most cell types.[3][4] In numerous pathological states, particularly in cancer, the metabolic landscape of cells is dramatically altered. This phenomenon, often referred to as the "Warburg effect," describes the increased reliance of cancer cells on glycolysis for energy production, even in the presence of oxygen.[1][5] This metabolic shift necessitates an elevated glucose influx, which is frequently achieved through the overexpression of GLUT-1.[1][2] High GLUT-1 expression is often correlated with aggressive tumor phenotypes and poor prognosis in a variety of cancers, making it a compelling target for therapeutic intervention.[1][2][5] The regulation of GLUT-1 is complex, involving major signaling pathways such as the PI3K/Akt pathway and transcription factors like hypoxia-inducible factor-1 (HIF-1) and c-Myc.[1][3]
This guide focuses on methodologies to assess the impact of a novel investigational compound, this compound, on GLUT-1 expression. While this specific molecule has been identified as a potent inhibitor of SIRT6, an enzyme implicated in metabolic regulation[6], its direct effects on GLUT-1 are yet to be fully characterized. The following protocols provide a robust framework for such an investigation, applicable to a wide range of small molecules.
The Investigational Compound: this compound
-
Structure:
-
Scientific Rationale for Investigation: The piperazine and aniline moieties are common in pharmacologically active compounds.[10] The known activity of a related compound, 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, as a SIRT6 inhibitor suggests that this class of molecules can influence cellular metabolic pathways.[6] Investigating the effect of this compound on GLUT-1 expression will help to elucidate its broader mechanism of action and its potential as a modulator of glucose metabolism in cancer cells.
Experimental Workflow: A Multi-Assay Approach
A comprehensive evaluation of a compound's effect on GLUT-1 requires a multi-pronged approach to assess changes in total protein expression, cell surface presentation, and functional glucose transport. The following workflow ensures a thorough and validated investigation.
Caption: Experimental workflow for assessing the impact of a novel compound on GLUT-1.
Detailed Methodologies
Cell Culture and Compound Treatment
-
Cell Line Selection: Choose a cell line known to express high levels of GLUT-1, such as HeLa, MCF-7, or HT-29 cells.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 12-well plates for flow cytometry, chamber slides for immunofluorescence, and 96-well plates for glucose uptake assays). Allow cells to adhere and reach 70-80% confluency.
-
For dose-response experiments, serially dilute the compound stock in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
For time-course experiments, treat cells with a fixed concentration of the compound and harvest at different time points (e.g., 6, 12, 24, 48 hours).
-
Incubate the cells with the compound for the desired duration.
-
Western Blotting for Total GLUT-1 Expression
This technique quantifies the total amount of GLUT-1 protein within the cell lysate.
Rationale: As a multi-pass transmembrane protein, GLUT-1 requires specific sample preparation to ensure proper solubilization and prevent aggregation. Boiling samples, a standard step for many proteins, can cause GLUT-1 to aggregate and should be avoided.
Protocol:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates.
-
Crucially, do NOT boil the samples. Instead, incubate at room temperature for 15-20 minutes or at 70°C for 10 minutes.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GLUT-1 (e.g., Rabbit mAb) overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation:
| Treatment Group | Compound Conc. (µM) | GLUT-1 Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized GLUT-1 Expression |
| Vehicle Control | 0 (DMSO) | 1.0 | ||
| Compound X | 1 | |||
| Compound X | 10 | |||
| Compound X | 50 |
Flow Cytometry for Cell Surface GLUT-1 Expression
This method specifically quantifies the amount of GLUT-1 present on the outer cell membrane, which is crucial for its function.
Rationale: Flow cytometry allows for the rapid, quantitative analysis of cell surface protein expression on a single-cell basis without the need for cell lysis.[14][15]
Protocol:
-
Cell Preparation:
-
After treatment, gently detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Transfer cells to FACS tubes and wash with ice-cold FACS buffer (PBS with 1% BSA).
-
Resuspend cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Add a primary antibody targeting an extracellular epitope of GLUT-1 directly to the cell suspension.[15]
-
Incubate on ice for 30-60 minutes, protected from light if the antibody is directly conjugated.
-
Wash the cells twice with FACS buffer to remove unbound primary antibody.
-
If the primary antibody is not conjugated, resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Include an unstained control and an isotype control to set the gates and account for non-specific antibody binding.
-
Data Presentation:
| Treatment Group | Compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | % of GLUT-1 Positive Cells |
| Vehicle Control | 0 (DMSO) | ||
| Compound X | 1 | ||
| Compound X | 10 | ||
| Compound X | 50 |
Immunofluorescence for GLUT-1 Localization
This technique provides a visual confirmation of GLUT-1 expression and its subcellular localization.
Rationale: Immunofluorescence allows for the visualization of changes in protein localization, such as translocation to or from the plasma membrane, which can be a key regulatory mechanism.[16][17]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips or in chamber slides and treat with the compound as described previously.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is for visualizing intracellular GLUT-1; for strictly surface staining, it can be omitted).
-
-
Staining:
-
Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.[18]
-
Incubate with the primary GLUT-1 antibody diluted in blocking buffer overnight at 4°C.[18]
-
Wash three times with PBST.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal or fluorescence microscope.
-
Glucose Uptake Assay
This functional assay measures the rate at which cells import glucose, providing a direct readout of GLUT-1 activity.
Rationale: A change in protein expression does not always correlate with a change in function. This assay directly measures the transport capability of GLUT-1. Non-radioactive, luminescence-based kits using the glucose analog 2-deoxyglucose (2DG) are common, safe, and reliable.[19][20] 2DG is taken up by glucose transporters and phosphorylated to 2-DG-6-phosphate (2DG6P), which cannot be further metabolized and accumulates in the cell.[19][20]
Protocol (Luminescence-Based):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound as described.
-
-
Glucose Starvation:
-
Remove the treatment medium and wash the cells once with PBS.
-
Incubate the cells in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes to deplete intracellular glucose stores.[21]
-
-
Glucose Uptake:
-
Add 2-deoxyglucose (2DG) to the wells at a final concentration of 1 mM and incubate for 10-20 minutes at 37°C.[22] The timing here is critical and may require optimization.
-
-
Lysis and Detection:
-
Terminate the uptake by adding a stop buffer, which lyses the cells.[19]
-
Add a neutralization buffer followed by the detection reagent, which contains enzymes that will generate a luminescent signal proportional to the amount of accumulated 2DG6P.[19][22]
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Read the luminescence on a plate reader.
-
Normalize the luminescence signal to the cell number or total protein content in parallel wells.
-
Data Presentation:
| Treatment Group | Compound Conc. (µM) | Luminescence (RLU) | Normalized Glucose Uptake (%) |
| Vehicle Control | 0 (DMSO) | 100 | |
| Compound X | 1 | ||
| Compound X | 10 | ||
| Compound X | 50 |
Signaling Pathway Context
Understanding the potential upstream regulators of GLUT-1 is crucial for interpreting experimental results. A compound may not target GLUT-1 directly but could affect a signaling pathway that controls its expression or trafficking.
Caption: Key signaling pathways regulating GLUT-1 expression and trafficking.
References
- 1. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prognostic value of GLUT1 in cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy [mdpi.com]
- 4. biocare.net [biocare.net]
- 5. Glut1 promotes cell proliferation, migration and invasion by regulating epidermal growth factor receptor and integrin signaling in triple-negative breast cancer cells [bmbreports.org]
- 6. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]
- 7. This compound - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. scbt.com [scbt.com]
- 9. This compound [chemicalbook.com]
- 10. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Establishment of a flow cytometry screening method for patients with glucose transporter 1 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Glucose uptake by GLUT1 in photoreceptors is essential for outer segment renewal and rod photoreceptor survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols for the Preparation of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline Stock Solutions
Abstract
This document provides a comprehensive, field-proven guide for the accurate and safe preparation of stock solutions of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline (CAS: 5367-67-9). Tailored for researchers, scientists, and professionals in drug development, these protocols emphasize experimental reproducibility, safety, and the chemical rationale behind procedural steps. The guide covers compound properties, solvent selection, detailed step-by-step preparation of molar stock solutions, quality control, and appropriate storage conditions.
Introduction: The Imperative for Accuracy
This compound is a substituted nitroaniline derivative whose utility in research and development hinges on its precise and consistent application. Inaccurate solution concentrations are a primary source of experimental variability and irreproducibility. Preparing a concentrated, validated stock solution is a fundamental laboratory practice that mitigates these risks.[1] It not only saves significant time and conserves valuable reagents but also enhances the accuracy of weighing, as larger masses are used for concentrated stocks.[1] This application note serves as an authoritative guide to establishing a reliable and safe workflow for this specific compound.
Compound Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of effective solution preparation. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5367-67-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₆N₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 236.27 g/mol | --INVALID-LINK-- |
| Appearance | Solid (Varies by supplier) | N/A |
Solvent Selection: A Mechanistic Approach
The selection of an appropriate solvent is the most critical decision in stock solution preparation. The ideal solvent must fully solubilize the compound at the desired concentration and be compatible with downstream experimental models (e.g., non-toxic to cells at the final working concentration).
While explicit quantitative solubility data for this compound is not widely published, we can infer solubility based on its structural motifs—a nitroaniline core and a methylpiperazine group—and data from analogous compounds.
-
Nitroanilines: Compounds like 3-nitroaniline and 4-nitroaniline exhibit good solubility in polar aprotic solvents and alcohols, such as ethanol, methanol, and acetone, but have limited solubility in water.[2][3]
-
Piperazine Moieties: The addition of the methylpiperazine group generally increases polarity and the potential for solubility in polar organic solvents. A similar compound, 4-(4-Methylpiperazino)aniline, is noted to be sparingly soluble in Dimethyl Sulfoxide (DMSO).
Primary Recommendation: Dimethyl Sulfoxide (DMSO) Based on this analysis, 100% DMSO is the recommended primary solvent. Its strong solubilizing power for a wide range of organic molecules makes it the most likely candidate to achieve high-concentration stock solutions.
Secondary Recommendation: Ethanol (EtOH) Ethanol is a potential alternative, particularly if DMSO is incompatible with the downstream application. However, the maximum achievable concentration in ethanol may be lower than in DMSO.
Empirical Verification Protocol: It is best practice to empirically confirm solubility before preparing a large-volume stock solution.
-
Weigh approximately 1-2 mg of the compound into a small glass vial.
-
Add the selected solvent (e.g., DMSO) dropwise while vortexing.
-
Continue adding solvent until the solid is fully dissolved.
-
Observe the solution against a light source to ensure no particulates remain.
-
Calculate the approximate solubility (mg/mL) to confirm it meets the requirements for your desired stock concentration.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution. The principles can be adapted for different volumes and concentrations.
Required Materials & Equipment
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), Anhydrous or Cell-Culture Grade
-
Analytical balance (readable to at least 0.1 mg)
-
15 mL polypropylene or glass vial with a screw cap
-
Calibrated micropipettes (P1000)
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Step-by-Step Methodology
Step 1: Mass Calculation The first step is to calculate the mass of the compound required to achieve the target molarity. The formula for this calculation is:
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
For 10 mL of a 10 mM solution:
-
Molarity = 10 mM = 0.010 mol/L
-
Volume = 10 mL = 0.010 L
-
Molecular Weight = 236.27 g/mol
Mass = 0.010 mol/L × 0.010 L × 236.27 g/mol = 0.023627 g = 23.63 mg
Step 2: Weighing the Compound
-
Place a clean, empty 15 mL vial on the analytical balance and tare the weight.
-
Carefully add this compound to the vial until the balance reads approximately 23.63 mg. It is more important to record the actual mass accurately than to hit the target mass exactly.
-
Record the final, precise mass (e.g., 23.80 mg). This actual mass will be used to calculate the final, true concentration of the stock solution.
Step 3: Solubilization
-
Using a calibrated micropipette, add approximately 9 mL of DMSO to the vial containing the weighed compound. Do not add the full 10 mL yet.
-
Secure the cap tightly and vortex the vial for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied but should be done with caution.
-
Once the solid is fully dissolved, add DMSO to bring the final volume to exactly 10.0 mL.
Step 4: Final Concentration Calculation & Labeling Use the actual mass weighed in Step 2 to calculate the precise concentration of your stock solution.
Actual Molarity (mM) = [Actual Mass (mg) / Molecular Weight ( g/mol )] / Volume (mL)
Example using an actual mass of 23.80 mg:
Actual Molarity = [23.80 mg / 236.27 g/mol ] / 10.0 mL = 10.07 mM
-
Clearly label the vial with:
-
Compound Name: this compound
-
Actual Concentration: 10.07 mM
-
Solvent: 100% DMSO
-
Preparation Date
-
Your Initials
-
Protocol Workflow Diagram
Caption: Workflow for preparing a molar stock solution.
Storage and Stability
Proper storage is essential to maintain the integrity of the stock solution.
-
Short-Term Storage (1-2 weeks): Store at 2-8°C, protected from light.
-
Long-Term Storage (>2 weeks): Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.
-
General Precaution: As the stability of this specific compound in solution has not been extensively studied, it is recommended to prepare fresh stock solutions regularly and visually inspect for any precipitation before each use, especially after thawing.
Safety and Handling
The health hazards of this compound have not been fully investigated.[4] Therefore, caution is paramount.
-
Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[4]
-
Handling: Avoid inhalation of dust or aerosols.[4] Prevent all contact with skin and eyes.[4] After handling, wash hands thoroughly.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water.[4]
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Seek immediate medical attention.
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely | Insufficient solvent volume; Poor solvent choice; Low purity of compound. | Gently warm the solution (37°C) and/or sonicate for a longer duration. If insolubility persists, prepare a new, more dilute stock solution. |
| Precipitate forms after refrigeration or thawing | Stock concentration exceeds solubility at lower temperatures. | Gently warm and vortex the solution to redissolve the precipitate before use. For future preparations, consider making a slightly less concentrated stock or storing at room temperature (if stability permits). |
| Color of solution changes over time | Potential degradation of the compound. | Discard the stock solution and prepare a fresh batch. Reduce the storage duration and ensure protection from light. |
References
Application Notes and Protocols: Characterizing 3-Nitro-4-(4-methylpiperazin-1-yl)aniline as a Putative Chemical Probe for Sirtuin Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuins, a family of NAD⁺-dependent lysine deacylases, are critical regulators of cellular metabolism, stress responses, and aging, making them compelling therapeutic targets.[1][2][3] Chemical probes are indispensable tools for dissecting the complex biology of these enzymes.[1][4] This guide provides a comprehensive framework for the evaluation of novel chemical entities as potential sirtuin probes, using 3-Nitro-4-(4-methylpiperazin-1-yl)aniline as a primary example. Notably, this compound is an isomer of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a known selective inhibitor of SIRT6.[5][6] This structural relationship provides a strong rationale for investigating its potential as a sirtuin modulator. Herein, we detail the essential experimental workflows, from initial in vitro enzymatic assays to cellular target engagement and downstream phenotypic analysis, designed to rigorously characterize the compound's activity, selectivity, and utility as a chemical probe.
Introduction: The Need for Selective Sirtuin Probes
The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, governing a wide array of physiological processes.[2][3] SIRT1, primarily nuclear, regulates transcription factors like p53, while SIRT3 is a major mitochondrial deacetylase, controlling metabolic enzyme activity.[7] Given their diverse roles, dysregulation of sirtuin activity is implicated in cancer, neurodegeneration, and metabolic diseases.[1][2]
The development of isoform-specific chemical probes—small molecules that modulate a target's function—is paramount to unraveling the specific roles of each sirtuin and for validating them as therapeutic targets.[4][8] An ideal probe is potent, selective, and active in cellular and in vivo models, allowing for precise interrogation of its target. This document outlines the systematic evaluation of this compound, a novel compound with potential sirtuin-modulating activity based on its isomeric relationship to a known SIRT6 inhibitor.[5][6]
Preliminary Characterization and Handling
Before biological evaluation, it is critical to understand the physicochemical properties and handling requirements of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5367-67-9 | [1] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [9] |
| Molecular Weight | 236.27 g/mol | [1] |
| Appearance | Solid (powder/crystals) | - |
| Solubility | Soluble in DMSO, Methanol | Assumed for experimental use |
Safety and Handling: Based on safety data for related nitroaniline compounds, this compound should be handled with care.[10][11] Assume the compound is toxic if swallowed, in contact with skin, or if inhaled.[10][11] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][12] Handle in a well-ventilated area or chemical fume hood.[10]
Experimental Workflows for Probe Characterization
The following sections detail a logical progression of experiments to define the compound's activity, target engagement, and cellular effects.
Workflow Overview
Caption: Workflow for sirtuin probe characterization.
Phase 1: In Vitro Enzymatic Activity and Selectivity
The first step is to determine if this compound directly modulates the enzymatic activity of sirtuins and to assess its selectivity across the sirtuin family and other deacetylases.
This assay provides a rapid and high-throughput method to measure sirtuin deacetylase activity.[13] It typically involves a two-step reaction where a deacetylated peptide substrate is cleaved by a developer to release a fluorophore.[7]
Materials:
-
Recombinant human sirtuins (SIRT1-7)
-
Fluorometric sirtuin activity assay kit (e.g., from Sigma-Aldrich, Abcam)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD⁺
-
Fluorogenic peptide substrate (e.g., acetylated p53-AMC)
-
Developer solution (containing a protease like trypsin)
-
Trichostatin A (TSA) for HDAC inhibition control
-
Nicotinamide (known sirtuin inhibitor control)
-
This compound (dissolved in DMSO)
-
White, opaque 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Reconstitute enzymes, NAD⁺, and substrates according to the manufacturer's instructions. Prepare serial dilutions of the test compound and controls (e.g., Nicotinamide) in assay buffer. The final DMSO concentration should be kept low (<1%) and consistent across all wells.
-
Set up Reaction: To each well, add:
-
Sirtuin enzyme (e.g., 25-100 ng)
-
Test compound or control at various concentrations.
-
Assay Buffer to a final volume of 45 µL.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add 5 µL of a pre-mixed solution of NAD⁺ (final concentration ~500 µM) and fluorogenic substrate (final concentration ~50 µM) to each well.
-
Deacetylation: Incubate the plate at 37°C for 30-60 minutes.
-
Develop Signal: Add 50 µL of developer solution (containing TSA to inhibit any contaminating HDAC activity) to each well. Incubate for 15-30 minutes at 37°C.
-
Measure Fluorescence: Read the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 350/460 nm or 400/505 nm, depending on the kit).
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Hypothetical In Vitro Selectivity Profile
| Target | IC₅₀ (µM) of this compound |
| SIRT1 | > 100 |
| SIRT2 | > 100 |
| SIRT3 | > 100 |
| SIRT4 | Not Determined |
| SIRT5 | > 100 |
| SIRT6 | 8.5 |
| SIRT7 | > 100 |
| HDAC1 | > 200 |
| HDAC3 | > 200 |
This hypothetical data suggests the compound is a selective SIRT6 inhibitor, warranting further investigation.
Phase 2: Cellular Target Engagement and Validation
Confirming that a compound binds to its intended target in a complex cellular environment is a critical step in probe validation.[5]
CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[5] This allows for the direct measurement of target engagement in intact cells or cell lysates.
Materials:
-
Cell line of interest (e.g., HEK293T, U2OS)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
This compound (in DMSO)
-
Vehicle control (DMSO)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge (capable of >15,000 x g)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target sirtuin (e.g., anti-SIRT6)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) at a desired concentration (e.g., 10x the in vitro IC₅₀) for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or sonication.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein (e.g., SIRT6).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Phase 3: Functional and Downstream Cellular Effects
Once target engagement is confirmed, the next phase is to understand the compound's functional consequences in the cell. This includes identifying the substrates affected by target modulation and observing the resulting cellular phenotype.
Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can identify changes in the acetylation landscape of a cell upon treatment with a sirtuin modulator, revealing its endogenous substrates.
Materials:
-
SILAC-compatible cell line (e.g., HEK293T)
-
SILAC DMEM medium lacking Lysine and Arginine
-
"Light" (¹²C₆, ¹⁴N₂-Lys; ¹²C₆, ¹⁴N₄-Arg) and "Heavy" (¹³C₆, ¹⁵N₂-Lys; ¹³C₆, ¹⁵N₄-Arg) amino acids
-
Dialyzed fetal bovine serum (FBS)
-
Test compound and vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Trypsin (mass spectrometry grade)
-
Acetyl-lysine enrichment antibody/beads
-
LC-MS/MS instrumentation (e.g., Orbitrap)
Procedure:
-
SILAC Labeling: Culture cells for at least 6 doublings in "light" or "heavy" SILAC medium to achieve >98% isotope incorporation.
-
Cell Treatment: Treat the "heavy"-labeled cells with the test compound and the "light"-labeled cells with vehicle for a defined period (e.g., 6-24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, mix the "light" and "heavy" cell pellets in a 1:1 ratio, and lyse. Digest the combined proteome with trypsin.
-
Acetyl-Peptide Enrichment: Incubate the peptide mixture with anti-acetyl-lysine antibody-conjugated beads to enrich for acetylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution LC-MS/MS.
-
Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify peptides. Calculate the Heavy/Light (H/L) ratios for each identified acetyl-peptide. A significant increase in the H/L ratio for a specific peptide indicates that its acetylation is increased upon compound treatment, suggesting it is a substrate of the inhibited sirtuin.
Since sirtuins regulate apoptosis, assessing markers like caspase activity can reveal a key phenotypic outcome of probe treatment.[2][3] Luminescent assays provide a sensitive, "add-mix-measure" format for this purpose.
Materials:
-
Cell line of interest
-
White, opaque 96-well plates suitable for luminescence
-
Test compound, vehicle, and a positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound, vehicle, and positive control. Include wells with medium only for background measurement. Incubate for a relevant period (e.g., 24-48 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Plot the luminescence signal versus compound concentration to determine the effect on apoptosis induction.
Conclusion and Future Directions
This guide provides a systematic and rigorous pathway for the characterization of this compound as a potential chemical probe for sirtuin biology. By progressing from in vitro enzymatic assays to cellular target engagement and functional proteomics, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. The isomeric relationship to a known SIRT6 inhibitor makes this a compelling investigation. If validated, this compound could become a valuable tool for dissecting the specific cellular functions of its target sirtuin, ultimately aiding in the development of novel therapeutics for a range of human diseases.
References
- 1. This compound - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]
- 6. Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
- 12. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. The successful synthesis of any compound is critically dependent on its effective purification. This document provides in-depth, experience-driven guidance to navigate the common and complex challenges associated with isolating this specific molecule, ensuring you achieve the desired purity for your downstream applications.
The molecular structure of this compound, featuring an electron-withdrawing nitro group and two basic nitrogen centers, presents unique purification challenges. This guide offers a framework for troubleshooting, moving from fundamental FAQs to detailed protocols and advanced problem-solving.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of this compound.
Q1: What are the primary purification techniques for this compound?
A1: The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography . The choice between them depends on the impurity profile and the scale of your reaction. Recrystallization is ideal for removing small amounts of impurities from a crude product that is already relatively pure, while column chromatography is necessary for separating the target compound from significant quantities of by-products or starting materials with similar polarities.[1][2]
Q2: What are the typical impurities I should expect from the synthesis?
A2: The synthesis of this compound most commonly proceeds via a nucleophilic aromatic substitution (SNAr) reaction, typically between a di-substituted nitroaromatic compound (like 4-chloro-3-nitroaniline) and N-methylpiperazine.[3][4][5] Consequently, the primary impurities are:
-
Unreacted Starting Materials: Residual 4-chloro-3-nitroaniline and N-methylpiperazine.
-
Side Products: Potential for small amounts of regioisomers if the starting material is not perfectly selective.[6]
-
Decomposition Products: Depending on reaction conditions (e.g., high temperature), some degradation may occur.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[2][6] It allows you to visualize the separation of your product from impurities, select an appropriate solvent system for column chromatography, and check the purity of collected fractions. For final purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the standards.
Q4: The product is a vibrant yellow/orange color. Is this normal?
A4: Yes, this is expected. The compound's structure features an electron-donating aniline group and an electron-withdrawing nitro group on the same aromatic ring, creating a "push-pull" system. This electronic arrangement extends the π-conjugation and lowers the energy gap between the HOMO and LUMO, causing the molecule to absorb visible light and appear colored.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be challenging. This guide provides solutions to common issues.
Q: I've added a hot solvent, and my compound has dissolved, but no crystals form upon cooling. What went wrong?
A: This is a classic supersaturation problem, often with multiple potential causes.
-
Probable Cause 1: Too much solvent was used. The solution is not saturated enough at the lower temperature for crystals to form.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool slowly again.[7]
-
-
Probable Cause 2: Nucleation is inhibited. The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide an ideal surface for nucleation.[7]
-
Solution 2 (Seeding): If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed crystal" provides a template for further crystal growth.[7]
-
-
Probable Cause 3: The cooling process was too rapid. Fast cooling can sometimes prevent the organized lattice formation required for crystallization.
-
Solution: Re-heat the solution to re-dissolve the compound, then insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a gradual temperature drop.[7]
-
Q: My product "oiled out" of the solution instead of forming solid crystals. How do I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.
-
Probable Cause 1: High impurity level. Impurities can disrupt the crystal lattice formation, depressing the melting point of the mixture.
-
Solution: First, attempt to purify the material via flash column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.
-
-
Probable Cause 2: Inappropriate solvent choice. The boiling point of the solvent may be higher than the melting point of your compound, causing it to melt before it can crystallize.
-
Solution: Switch to a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimum of a "good" solvent, then slowly add a "poor" anti-solvent (in which the compound is insoluble) at an elevated temperature until the solution becomes turbid.[7] Then, add a few drops of the good solvent to clarify and allow it to cool slowly.
-
Section 3: Troubleshooting Guide: Flash Column Chromatography
Column chromatography is the workhorse for challenging separations. Success hinges on a methodical approach.
Q: My compound is streaking badly on the TLC plate and not moving off the baseline of my column. What should I do?
A: This indicates that your compound has a very strong affinity for the stationary phase (silica gel).
-
Probable Cause: The two basic nitrogen atoms (aniline and piperazine) in your molecule are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.
-
Solution 1 (Increase Eluent Polarity): Your solvent system is not polar enough to effectively elute the compound. Gradually increase the proportion of the polar solvent (e.g., from 50% to 80% ethyl acetate in hexanes, or add methanol to a dichloromethane eluent).
-
Solution 2 (Add a Basic Modifier): Add a small amount of a competitive base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system (typically 0.5-1% by volume). The modifier will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute more cleanly and preventing tailing.
-
Q: My product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution means the chosen conditions cannot resolve the two compounds. You need to increase the differential partitioning between your product and the impurity.
-
Probable Cause 1: Eluent polarity is too high. A very polar "strong" eluent can wash all compounds through the column quickly without allowing for proper separation.
-
Solution: Decrease the overall polarity of your eluent system. This will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and amplifying small differences in polarity, leading to better separation.
-
-
Probable Cause 2: Insufficient resolving power of the solvent system. The chosen solvents may not be optimal for differentiating between your compounds.
-
Solution: Change the solvent system entirely. The selectivity of separation can be dramatically altered by changing the nature of the polar solvent. For example, if a hexane/ethyl acetate system fails, try a system based on dichloromethane/methanol or toluene/acetone. Refer to the solvent data table below for ideas.
-
-
Probable Cause 3: Stationary phase is not optimal.
-
Solution: While silica gel is the default, consider an alternative stationary phase. Alumina (basic or neutral) can be effective for basic compounds. For very non-polar impurities, a reverse-phase (C18) column, using polar eluents like water/acetonitrile, might provide the necessary separation.[2]
-
Section 4: Protocols & Data
Experimental Protocols
Protocol 1: General Recrystallization by Slow Cooling
-
Dissolution: Place the crude, solid this compound in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a small amount of a suitable solvent (e.g., ethanol, isopropanol) and begin heating the mixture on a hotplate with stirring.
-
Achieve Saturation: Continue adding the solvent dropwise until the solid just completely dissolves. Avoid adding a large excess.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature. To slow the process further, the flask can be placed in an insulated container.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.4 and shows good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended). Ensure the packing is uniform and free of air bubbles.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Solvent Properties for Purification of Nitroanilines
This table provides a starting point for solvent selection based on general principles of solubility for substituted nitroanilines.[9][10] Experimental verification is essential.
| Solvent | Polarity Index | Boiling Point (°C) | Potential Application | Rationale |
| Hexane/Heptane | 0.1 | 69 / 98 | Chromatography (non-polar component), Anti-solvent | Solubilizes non-polar impurities. Product is likely insoluble. |
| Toluene | 2.4 | 111 | Recrystallization, Chromatography | Aromatic nature can aid in dissolving the compound via π-π interactions. |
| Dichloromethane (DCM) | 3.1 | 40 | Chromatography (polar component), Initial dissolution | Good general-purpose solvent for a wide range of polarities. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Chromatography (polar component), Recrystallization | Excellent choice for chromatography; balances polarity for elution. |
| Isopropanol (IPA) | 3.9 | 82 | Recrystallization | Protic solvent, good for dissolving polar compounds at high temp. |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization | Similar to IPA, often provides good solubility differential with temperature. |
| Methanol (MeOH) | 5.1 | 65 | Chromatography (strong polar component) | Highly polar; used in small amounts to elute very polar compounds. |
| Acetonitrile (ACN) | 5.8 | 82 | Recrystallization, HPLC Mobile Phase | Polar aprotic solvent; can offer different selectivity. |
Section 5: Visualization of Workflows
Diagrams
Caption: Purification workflow decision tree.
Caption: Troubleshooting common column chromatography issues.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. ukessays.com [ukessays.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Welcome to the technical support center for 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in solution. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you with the knowledge to anticipate, identify, and resolve stability-related issues in your research.
Section 1: Understanding the Inherent Stability of this compound
This compound is a complex molecule with several functional groups that can influence its stability in solution. The nitroaromatic ring, the aniline moiety, and the methylpiperazine group all contribute to its chemical reactivity and potential degradation pathways. A thorough understanding of these structural features is the first step in designing robust experimental protocols.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the primary functional groups on this compound that I should be concerned about regarding stability?
A1: The three key areas of concern are:
-
The Nitroaromatic System: Nitroaromatic compounds are known to be susceptible to reduction and photodegradation.[1][2][3] The electron-withdrawing nature of the nitro group can also influence the reactivity of the aromatic ring.
-
The Methylpiperazine Ring: Piperazine and its derivatives can undergo oxidation, particularly at the nitrogen atoms.[5][6][7][8][9] The presence of dissolved metals, such as copper, can catalyze this oxidation.[5]
Q2: I've noticed my stock solution of this compound changing color over time. What could be the cause?
Q3: Are there any specific solvent systems I should avoid when working with this compound?
-
Highly acidic or basic solutions: These conditions can promote hydrolysis of the aniline or degradation of the piperazine ring.
-
Solvents prone to forming peroxides (e.g., older ethers like THF or diethyl ether): Peroxides can initiate oxidative degradation.
-
Protic solvents in the presence of strong light: This could potentially accelerate photodegradation pathways.
Section 2: Troubleshooting Common Degradation Issues
This section provides a structured approach to identifying and resolving specific degradation problems you might encounter during your experiments.
Issue: Unexpected Peaks in Chromatography After Sample Preparation
Symptom: You observe additional, unexpected peaks in your HPLC or LC-MS chromatogram that were not present in the initial analysis of the solid compound.
Possible Cause: Degradation of the compound during sample preparation or analysis. The primary culprits are often hydrolysis, oxidation, or photodegradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
In-Depth Investigation: Forced Degradation Studies
To systematically investigate the stability of this compound, a forced degradation study is highly recommended.[10][11][12][13] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Study
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS system
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
Heat a solid sample of the compound at 80°C for 48 hours.
-
Dissolve the heated solid in the initial solvent for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC or LC-MS method.
Data Interpretation:
| Stress Condition | Expected Observations | Potential Degradation Products |
| Acid Hydrolysis | Decrease in parent peak area, appearance of new peaks. | Possible hydrolysis of the aniline or cleavage of the piperazine ring. |
| Base Hydrolysis | Similar to acid hydrolysis, but potentially different degradation products. | Formation of different salt forms or base-catalyzed rearrangements. |
| Oxidation | Significant decrease in parent peak, multiple new peaks. | N-oxides of the piperazine ring, hydroxylated aromatic ring, and aniline oxidation products.[7][9] |
| Photodegradation | Decrease in parent peak, new peaks. | Reduction of the nitro group to nitroso or amino, ring hydroxylation.[1][3] |
| Thermal Degradation | Minimal degradation expected at moderate temperatures unless the compound is thermally labile. | Decomposition into smaller fragments. |
Section 3: Potential Degradation Pathways
Based on the chemical structure and known reactivity of related compounds, we can propose several potential degradation pathways for this compound. Understanding these pathways can aid in the identification of degradation products.
Oxidative Degradation Pathway
Oxidation is a significant concern for this molecule due to the presence of the aniline and methylpiperazine moieties.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. -NovaBioassays [novabioassays.com]
- 12. biomedres.us [biomedres.us]
- 13. ijsdr.org [ijsdr.org]
Common experimental artifacts with 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Welcome to the technical resource hub for 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges and artifacts associated with this versatile chemical intermediate. My goal is to provide not just solutions, but a foundational understanding of the molecule's behavior, enabling you to anticipate and overcome potential hurdles in your work.
Compound Profile & Core Characteristics
This compound is a substituted nitroaniline containing a methylpiperazine moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis but also introduces specific chemical liabilities that can lead to experimental artifacts. Understanding its structure is the first step in troubleshooting.
-
The Nitroaniline Core: The aromatic ring is activated by the aniline's amino group (-NH₂) and strongly deactivated by the nitro group (-NO₂). This electronic push-pull system is responsible for the compound's characteristic yellow/orange color and influences the reactivity of the aromatic ring.[1][2]
-
The Methylpiperazine Moiety: This group significantly increases the polarity and aqueous solubility of the molecule, particularly at acidic pH where the piperazine nitrogens can be protonated. Piperazine is a well-known "privileged scaffold" in medicinal chemistry, meaning it frequently interacts with biological targets, a factor to consider in pharmacological studies.[3][4]
| Property | Data | Source(s) |
| CAS Number | 5367-67-9 | [5] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [6] |
| Molecular Weight | 236.27 g/mol | [5] |
| Appearance | Yellow to orange crystalline solid | [2] |
| Storage Conditions | Room Temperature, Sealed in Dry, Dark | [7] |
Frequently Asked Questions (FAQs)
Q1: My solid-state sample of this compound is bright yellow. Does this indicate an impurity?
A: No, this is the expected appearance. The intense color arises from an electronic charge-transfer band between the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring.[2][8] Significant darkening to brown or black, however, may suggest degradation (See Troubleshooting Problem 2).
Q2: What are the best practices for storing this compound to ensure long-term stability?
A: To minimize degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and kept in a cool, dry place.[5][7] Anilines are susceptible to air oxidation, and aromatic nitro compounds can be light-sensitive.
Q3: I am performing a reaction on the primary aniline group (e.g., acylation, diazotization). Do I need to protect the piperazine nitrogens?
A: It depends on your reaction conditions. The piperazine nitrogens are basic and nucleophilic and can compete with the aniline for reagents, especially under neutral or basic conditions. The aniline nitrogen is significantly less basic due to resonance delocalization into the ring. Under strongly acidic conditions, the piperazine nitrogens will be protonated, which may prevent them from reacting but will also alter the compound's solubility. A pilot reaction is recommended to assess the degree of side-product formation.
Q4: Can I reduce the nitro group without affecting other parts of the molecule?
A: Yes, the selective reduction of an aromatic nitro group is a common and reliable transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly effective.[9][10] Chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media can also be used, though workout procedures can be more complex.[10] These methods are generally chemoselective and will not reduce the aromatic ring or cleave the piperazine moiety.
Troubleshooting Guide: From Synthesis to Screening
This section addresses specific experimental failures and provides a logical framework for diagnosing the root cause.
Problem 1: Inconsistent or Low Yields in Synthetic Reactions
You are using this compound as a starting material, but your reaction is failing, providing low yields, or resulting in a complex mixture of products.
Caption: Troubleshooting workflow for poor synthetic outcomes.
-
Potential Cause A: Contaminated Starting Material
-
Explanation: As a commercial chemical, batch-to-batch purity can vary. Impurities from its synthesis, such as residual solvents or related isomers, can interfere with your reaction.
-
Solution: Always verify the purity of a new batch before use. An unadulterated sample should show a clean ¹H NMR spectrum and a single major peak by LC-MS.
-
Action: Follow Protocol 1: Standard QC for Chemical Intermediates .
-
-
Potential Cause B: Unintended Reduction of the Nitro Group
-
Explanation: Your reaction conditions may be inadvertently reducing the nitro group. This is common if you are using reagents that can act as reducing agents, such as certain metal hydrides, or performing catalytic reactions with noble metals under a hydrogen atmosphere (e.g., a deprotection step).
-
Solution: Analyze your reaction scheme for any potential reducing agents. If reduction is unavoidable, consider changing the order of your synthetic steps or using a protecting group strategy.
-
Problem 2: Sample Degradation During Storage or Workup
You notice your sample, either solid or in solution, has darkened significantly, or TLC/LC-MS analysis shows new, unidentified peaks that were not present initially.
-
Potential Cause A: Air Oxidation
-
Explanation: The aniline functional group is susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light and trace metal impurities and leads to the formation of highly colored, often polymeric, impurities.
-
Solution: Store the solid compound under an inert atmosphere (N₂ or Ar). For reactions, especially those requiring heat or extended reaction times, use solvents that have been degassed via sparging with N₂/Ar or through freeze-pump-thaw cycles.
-
Action: Implement Protocol 2: Handling Air-Sensitive Reagents .
-
-
Potential Cause B: Photodegradation
-
Explanation: Aromatic nitro compounds can be photolabile. Exposure to ambient lab lighting or direct sunlight, especially over hours or days in solution, can cause decomposition.
-
Solution: Protect solutions from light by wrapping flasks and vials in aluminum foil. Store solid samples in amber bottles.[7]
-
Problem 3: Artifacts and False Positives in Biological Assays
You are screening the compound for biological activity, but you are observing high background, poor reproducibility, or activity that doesn't make sense mechanistically.
Caption: Decision tree for investigating biological assay artifacts.
-
Potential Cause A: Optical Interference
-
Explanation: As a colored compound, this compound can absorb light in the visible region, interfering with colorimetric assays (e.g., MTT, Bradford). Its aromatic structure may also lead to fluorescence, which can interfere with fluorescent-based readouts.
-
Solution: Always run a control experiment containing the highest concentration of your compound in the assay buffer/media without the biological target (e.g., no cells or no enzyme). A significant signal in this control indicates direct interference.
-
-
Potential Cause B: Instability in Aqueous Media
-
Explanation: The compound may not be stable under your specific assay conditions (pH, temperature, presence of media components like FBS) over the duration of the experiment. Degradation could lead to loss of activity or the formation of a new, active compound.
-
Solution: Assess the compound's stability directly under your experimental conditions.
-
Action: Follow Protocol 3: Assessing Compound Stability in Aqueous Assay Media .
-
-
Potential Cause C: Promiscuous Bioactivity
-
Explanation: The piperazine scaffold is known to be a "frequent hitter" that can interact with a wide range of proteins, particularly kinases and GPCRs.[3][11] This can lead to off-target effects that are not related to your primary hypothesis. Aniline-containing compounds can also sometimes form aggregates that non-specifically inhibit enzymes.
-
Solution: To test for aggregation-based inhibition, re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the activity is significantly reduced, it suggests aggregation was the cause. For scaffold-based promiscuity, counter-screening against other targets is the best approach.
-
Experimental Protocols
Protocol 1: Standard QC for Chemical Intermediates (LC-MS & ¹H NMR)
-
LC-MS Analysis:
-
Prepare a 1 mg/mL stock solution in HPLC-grade methanol or acetonitrile.
-
Inject 1-5 µL onto a standard C18 reverse-phase column.
-
Run a 5-95% water/acetonitrile (both with 0.1% formic acid) gradient over 5-10 minutes.
-
Expected Result: A single major peak in the UV chromatogram with an observed mass of 237.1 [M+H]⁺. Purity should be >95% by peak area integration.
-
-
¹H NMR Analysis:
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard proton NMR spectrum.
-
Expected Result: The spectrum should be clean, with sharp peaks corresponding to all expected protons (aromatic, piperazine, and methyl). The integration values should match the number of protons for each signal. Check for the absence of significant peaks from common solvents (e.g., ethyl acetate, hexanes) or other unexpected signals.
-
Protocol 2: Handling Air-Sensitive Reagents
-
Solid Transfer: When weighing and transferring the solid, do so quickly. For highly sensitive reactions, use a glove box or glove bag. For less stringent requirements, you can briefly remove the container's cap, take what you need, and immediately flush the headspace of the bottle with argon or nitrogen before re-sealing.
-
Solvent Degassing: Use a Schlenk line. For solvent in a flask, insert one long needle connected to the inert gas source below the solvent surface and a second, shorter needle as an outlet. Bubble the gas through the solvent for 20-30 minutes.
-
Reaction Setup: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed water and air. Allow it to cool to room temperature under a positive pressure of inert gas before adding solvents and reagents via syringe.
Protocol 3: Assessing Compound Stability in Aqueous Assay Media
-
Sample Preparation: Prepare a solution of the compound in your final assay buffer/media (e.g., DMEM + 10% FBS) at the highest concentration to be used in the experiment.
-
Incubation: Keep this solution under the exact same conditions as your experiment (e.g., 37°C, 5% CO₂ incubator) for the same duration (e.g., 24, 48 hours). Prepare a T=0 sample by immediately quenching a portion of the solution.
-
Quenching and Analysis: At each time point (e.g., 0h, 24h, 48h), take an aliquot of the solution. Quench any enzymatic activity and precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard.
-
LC-MS Analysis: Centrifuge the quenched samples to pellet the precipitate. Analyze the supernatant by LC-MS, monitoring for the disappearance of the parent compound peak (m/z = 237.1) and the appearance of new degradation peaks.
-
Interpretation: If the peak area of the parent compound decreases by >10% over the experimental duration, stability is a significant issue that must be addressed.
References
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-amino-4-nitroaniline, a known compound with unexpected properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]
- 10. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in SIRT6 Inhibition Assays
Welcome to the technical support center for SIRT6 assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring SIRT6 enzymatic activity and inhibition. SIRT6 is known for its relatively low intrinsic deacetylase activity compared to other sirtuins, which can make assays sensitive to minor variations.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve robust and reproducible results.
Core Principles of SIRT6 Activity
SIRT6 is an NAD⁺-dependent enzyme that removes acetyl and other acyl groups from lysine residues on histone and non-histone proteins.[3][4] Its primary characterized activity is the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[3] The enzymatic reaction consumes one molecule of NAD⁺ and one molecule of the acetylated substrate, producing the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose.[4] Understanding this mechanism is crucial for diagnosing assay problems.
Troubleshooting Guide: Inconsistent Inhibition Data
This section addresses common problems encountered during SIRT6 inhibition assays, presented in a question-and-answer format.
Question 1: My positive control inhibitor (e.g., Nicotinamide) shows weak or no inhibition. What's going wrong?
This is a critical issue indicating a fundamental problem with the assay setup.
Possible Cause 1: Suboptimal NAD⁺ Concentration
-
Expertise & Experience: SIRT6 inhibition by nicotinamide is competitive with respect to NAD⁺. If the NAD⁺ concentration is too high, it can outcompete the inhibitor, masking its effect. The affinity of SIRT6 for NAD⁺ is relatively high (Kd ≈ 27 µM) even in the absence of an acetylated substrate, a unique feature among sirtuins.[1][4]
-
Troubleshooting Steps:
-
Verify the final NAD⁺ concentration in your assay. For many commercial kits and published protocols, this ranges from 0.5 mM to 3 mM.[5][6]
-
Perform a cross-titration of NAD⁺ and your positive control inhibitor. You should observe a rightward shift in the IC₅₀ value (lower potency) as the NAD⁺ concentration increases.
-
For routine screening, use an NAD⁺ concentration that is at or near its Michaelis constant (Km), which is reported to be around 310 µM, to ensure sensitivity to competitive inhibitors.[6]
-
Possible Cause 2: Degraded or Inactive Enzyme
-
Expertise & Experience: SIRT6, like many recombinant enzymes, is sensitive to storage conditions and freeze-thaw cycles.[7][8] Improper handling can lead to a significant loss of activity, resulting in a narrow dynamic range (low signal-to-background ratio) where inhibition is difficult to detect.
-
Troubleshooting Steps:
-
Storage: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles.[7][8]
-
Handling: Thaw the enzyme on ice and keep it cold until it is added to the reaction mixture.[7][8]
-
Activity Check: Always run an "Enzyme Control" (or "100% Activity" control) without any inhibitor.[6][7] Compare the signal from this control to a "Blank" or "No Enzyme" control. A low signal window suggests poor enzyme activity.
-
Question 2: I'm observing high variability (high %CV) between my replicate wells.
High variability undermines the statistical significance of your results and makes it difficult to determine accurate IC₅₀ values.
Possible Cause 1: Inhibitor Precipitation
-
Expertise & Experience: Many small molecule inhibitors are highly hydrophobic and have limited solubility in aqueous assay buffers.[9] If a compound precipitates, its effective concentration becomes inconsistent across wells, leading to high variability.
-
Troubleshooting Steps:
-
Visual Inspection: After adding your inhibitor to the assay plate, visually inspect the wells against a light source for any signs of precipitation (cloudiness, particles).
-
Reduce Final DMSO Concentration: While DMSO is a common solvent, high concentrations can affect enzyme activity.[7] Aim for a final DMSO concentration of ≤1%. Prepare intermediate dilutions of your compound stock to avoid adding a large volume of highly concentrated DMSO directly to the assay well.
-
Test Solubility: Perform a simple solubility test by preparing your highest inhibitor concentration in the final assay buffer and checking for precipitation over the course of the experiment's duration.
-
Possible Cause 2: Pipetting Inaccuracy
-
Expertise & Experience: Given the small volumes often used in 96-well or 384-well plate assays, minor pipetting errors can lead to significant variations in the final concentrations of enzyme, substrate, or inhibitor.
-
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Prepare Master Mixes: Whenever possible, prepare a master mix of common reagents (buffer, NAD⁺, substrate) to be dispensed into all wells, reducing well-to-well addition steps.[10]
-
Reverse Pipetting: For viscous solutions like enzyme stocks (often in glycerol), use the reverse pipetting technique to ensure accurate dispensing.
-
Question 3: My assay shows a high background signal in the "No Enzyme" control wells.
High background can be caused by several factors, which reduce the assay's dynamic range and sensitivity.
Possible Cause 1: Substrate Instability or Contamination (Fluorometric Assays)
-
Expertise & Experience: Fluorometric assays often use a two-step process where SIRT6 deacetylates a peptide substrate, and then a developer enzyme cleaves the deacetylated peptide to release a fluorophore.[5][8] If the substrate is contaminated with deacetylated peptide or is unstable and breaks down spontaneously, it will generate a signal even without SIRT6.
-
Troubleshooting Steps:
-
Run a "Substrate + Developer" control without the SIRT6 enzyme. The signal should be very low. If it is high, the substrate may be compromised.
-
Purchase high-quality, HPLC-purified peptide substrates. Store them correctly, typically lyophilized at -20°C or in small aliquots at -80°C once reconstituted.[7]
-
Possible Cause 2: Compound Auto-fluorescence
-
Expertise & Experience: Test compounds themselves may be fluorescent at the excitation and emission wavelengths used for detection, leading to a false-positive or artificially high signal.[11]
-
Troubleshooting Steps:
-
Run a control plate that includes the assay buffer and your test compounds (at the highest concentration) but no enzyme or substrate.
-
Measure the fluorescence. Any compound showing a high signal should be flagged as potentially interfering.
-
If interference is confirmed, consider using an orthogonal assay method with a different detection modality, such as an HPLC-based assay, which directly measures substrate and product.[5][12]
-
Question 4: I'm seeing an increase in signal (apparent activation) with some of my test compounds. Is this real?
While SIRT6 activators exist, apparent activation in an inhibition screen is often an artifact.[13]
Possible Cause 1: Interference with Developer Enzyme
-
Expertise & Experience: In two-step fluorometric assays, some compounds can enhance the activity of the developer enzyme, leading to a faster release of the fluorophore and an apparent increase in SIRT6 activity.
-
Troubleshooting Steps:
-
Set up a reaction with a fixed, subsaturating amount of pre-deacetylated substrate, the developer enzyme, and your test compound.
-
If the signal increases in the presence of your compound compared to a DMSO control, the compound is likely activating the developer enzyme, not SIRT6. This is a common source of false positives.[14]
-
Possible Cause 2: Allosteric Activation
-
Expertise & Experience: It is mechanistically possible for compounds to bind to an allosteric site and enhance SIRT6 activity. Free fatty acids, for example, are known to activate SIRT6 by decreasing the Km for the acetylated substrate.[15]
-
Troubleshooting Steps:
-
Confirm with an Orthogonal Assay: The most reliable way to validate a potential activator is to re-test it using a direct detection method like HPLC-MS, which is not dependent on a secondary coupling enzyme.[12][16]
-
Perform Mechanism of Action Studies: If the activation is real, kinetic studies should be performed. An activator might decrease the substrate Km or increase the Vmax of the reaction.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best substrate to use for a SIRT6 inhibition assay? The most commonly used and well-characterized substrate for SIRT6 deacetylase activity is a peptide derived from histone H3 containing an acetylated lysine at position 9 (H3K9Ac).[5] While SIRT6 also deacetylates H3K56Ac, H3K9Ac peptides are more widely available commercially. For studying deacylation, peptides with long-chain fatty acyl groups (e.g., myristoyl) can be used, as SIRT6 shows much higher efficiency for these modifications.[17]
Q2: How should I set up my plate controls for a robust assay? A well-designed plate layout is essential for data quality. At a minimum, each plate should include:
-
Blank Control: All assay components except the enzyme. Used for background subtraction.[7]
-
Enzyme Control (100% Activity): All assay components including enzyme and solvent (e.g., DMSO). Represents the maximum signal window.[6][7]
-
Positive Inhibitor Control (0% Activity): All components plus a known SIRT6 inhibitor at a concentration high enough to cause full inhibition (e.g., Nicotinamide). Defines the bottom of the signal window.[7]
Q3: My enzyme activity seems to decrease over the course of a long experiment. Why? SIRT6 protein may have limited stability at the typical reaction temperature of 37°C.[18][19] For kinetic experiments that run for several hours, it is important to ensure the reaction velocity is linear over the entire period. Run a time-course experiment with just the enzyme, substrate, and NAD⁺. If product formation is not linear with time, it may indicate enzyme instability.[20] In such cases, reduce the incubation time or decrease the temperature, and ensure the enzyme concentration is within the linear range of the assay.
Q4: Can I use a single-step fluorescent assay instead of a two-step developer-coupled assay? Yes, single-step assays exist, such as those that measure the formation of the fluorescent NAD⁺ analog, etheno-NAD⁺.[11] However, these can suffer from high background fluorescence from NAD⁺ itself at high concentrations.[11] Another direct approach is to measure the production of O-acetyl-ADP-ribose (OAADPr), a universal product of sirtuin deacetylation, using specialized detection systems.[12] These direct methods avoid the complication of developer enzyme interference.
Key Experimental Workflows & Data
Diagram: Standard SIRT6 Inhibition Assay Workflow
This diagram illustrates the typical steps in a fluorometric, developer-coupled SIRT6 inhibition assay.
Caption: Workflow for a typical two-step SIRT6 fluorometric inhibition assay.
Diagram: Troubleshooting Logic for Inconsistent Results
Use this decision tree to diagnose the root cause of common issues.
Caption: Decision tree for troubleshooting common SIRT6 assay issues.
Table 1: Recommended Reagent Concentrations & Conditions
This table summarizes typical starting concentrations for key reagents in a SIRT6 deacetylase assay. These may require optimization for your specific enzyme lot and substrate.
| Parameter | Recommended Range | Key Consideration |
| SIRT6 Enzyme | 0.05 - 1 µ g/well (final) | Titrate each new lot to find the optimal concentration that gives a robust signal within the linear range. |
| H3K9Ac Peptide | 40 - 250 µM | Should be at or above the Km for sensitive inhibitor screening. The Km can be high (~450 µM without activators).[15] |
| NAD⁺ | 0.5 - 3 mM | Use a concentration near the Km (~310 µM) to detect competitive inhibitors.[6] Higher concentrations may be needed for robust activity but will reduce sensitivity to NAD⁺-competitive compounds. |
| Assay Buffer | 25-50 mM Tris, pH 8.0, with salts (NaCl, MgCl₂) | Maintain consistent pH and ionic strength. SIRT6 activity is pH-dependent. |
| DTT | 1 - 10 mM | Included as a reducing agent to maintain enzyme integrity.[5] |
| Incubation Temp. | 37°C | Standard temperature for enzymatic activity.[5] |
| Incubation Time | 30 - 90 minutes | Ensure the reaction is in the linear phase.[5][7] |
| Final DMSO Conc. | ≤ 1% (v/v) | High DMSO concentrations can inhibit SIRT6 activity.[7] |
Protocol: Validating a Potential Inhibitor using an Orthogonal HPLC-Based Assay
If a compound shows activity in a primary fluorescent screen, it is crucial to validate it with a direct method to rule out assay artifacts.
Objective: To directly measure the conversion of acetylated substrate to deacetylated product.
Materials:
-
Recombinant SIRT6 Enzyme
-
H3K9Ac Peptide Substrate (high purity)
-
NAD⁺
-
Assay Buffer (e.g., 25 mM Tris pH 8.0, 137 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Test Inhibitor and Vehicle Control (DMSO)
-
Reaction Stop Solution (e.g., 10% Formic Acid)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes as described in Table 1, including controls (No Enzyme, Vehicle Control). Add the test inhibitor at various concentrations.
-
Initiate Reaction: Start the reaction by adding SIRT6 enzyme.
-
Incubate: Incubate at 37°C for a predetermined time where the vehicle control reaction is <20% complete (initial velocity conditions).
-
Stop Reaction: Terminate the reaction by adding cold Stop Solution (e.g., 6 µL of 10% formic acid).[5]
-
Centrifuge: Spin the samples at high speed (e.g., >16,000 x g) for 15 minutes to pellet any precipitated protein.[5]
-
HPLC Analysis: Transfer the supernatant to HPLC vials. Inject a defined volume onto a C18 column.
-
Quantification: Separate the acetylated substrate from the deacetylated product using an appropriate gradient (e.g., water/acetonitrile with 0.1% TFA). Monitor the elution profile by absorbance at ~214 nm.
-
Data Analysis: Calculate the percentage of substrate converted to product by integrating the respective peak areas. Determine the % inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC₅₀ value.
This direct measurement provides trustworthy confirmation of a compound's inhibitory activity against SIRT6, free from the potential artifacts of coupled enzymatic assays.
References
- 1. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. SIRT6 Inhibitor Screening Kit (Fluorometric) (ab283376) is not available | Abcam [abcam.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Screening of SIRT6 inhibitors and activators: A novel activator has an impact on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. denulab.wiscweb.wisc.edu [denulab.wiscweb.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT6 stabilization and cytoplasmic localization in macrophages regulates acute and chronic inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability issues with 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Welcome to the technical support guide for 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with this compound, particularly concerning cell permeability. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound.
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound (CAS: 5367-67-9) is a nitroaniline derivative.[1] Its structure is characterized by a nitroaniline core substituted with a 4-methylpiperazine group. Understanding its physicochemical properties is the first step in predicting its behavior in biological systems.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source | Significance for Permeability |
|---|---|---|---|
| Molecular Weight | 236.27 g/mol | [1] | Below the 500 Dalton threshold suggested by Lipinski's Rule of Five, which is favorable for passive diffusion across cell membranes.[2][3][4] |
| XLogP3 | ~2.0 - 2.5 (estimated) | Inferred | This value, a measure of lipophilicity, is within a range that suggests moderate permeability. Extremely high or low values can hinder membrane passage.[2] |
| Hydrogen Bond Donors | 1 (from the aniline -NH2) | Calculated | Well within the Lipinski limit of ≤ 5, minimizing polarity that can impede membrane crossing.[4] |
| Hydrogen Bond Acceptors | 5 (2 from nitro, 2 from piperazine N, 1 from aniline N) | Calculated | Within the Lipinski limit of ≤ 10, indicating a moderate potential to interact with the aqueous phase.[4] |
| Topological Polar Surface Area (TPSA) | ~90-100 Ų (estimated) | Inferred | A higher TPSA can be associated with lower membrane permeability. This value is borderline and suggests permeability could be a challenge. |
Note: XLogP3 and TPSA values are estimated based on the compound's structure and properties of similar fragments like 3-nitroaniline and 4-(4-methylpiperazin-1-yl)aniline.[5][6]
Q2: Based on its properties, what is the predicted cell permeability of this compound?
A2: The compound largely adheres to Lipinski's Rule of Five, a guideline used to predict the likelihood of a compound being an orally active drug.[2][3][4][7] Its molecular weight and hydrogen bond donor/acceptor counts are favorable. However, the estimated TPSA is in a range that may suggest moderate to low passive permeability. Therefore, while not predicted to be impermeable, it is a compound where permeability issues could reasonably arise during cell-based experiments.
Q3: What are the primary mechanisms by which a small molecule like this crosses the cell membrane?
A3: Small molecules can cross the cell membrane via several mechanisms:
-
Passive Diffusion: The most common route for many drug-like molecules. It involves the compound moving from an area of high concentration (e.g., cell culture medium) to low concentration (e.g., cytoplasm) directly through the lipid bilayer. This process is favored by higher lipophilicity and a lower polar surface area.[8]
-
Facilitated Diffusion: Movement across the membrane is aided by a protein channel or carrier, but still follows a concentration gradient and does not require energy.
-
Active Transport: The compound is moved against its concentration gradient by transporter proteins, requiring cellular energy (ATP). This can include both uptake transporters that move compounds into the cell and efflux transporters (like P-glycoprotein) that pump them out.[9][10]
For this compound, passive diffusion is the most probable primary mechanism of entry, but the potential for it to be a substrate of efflux transporters cannot be ruled out without experimental data.
II. Troubleshooting Guide: Cell Permeability Issues
This guide is designed to help you systematically diagnose and solve common problems related to poor compound performance in cell-based assays where permeability is a suspected cause.
Symptom 1: Low or No Apparent Activity in Cell-Based Assays
You have confirmed the compound is active in a biochemical (e.g., purified enzyme) assay, but it shows significantly lower or no activity when applied to live cells.[11]
Caption: Troubleshooting workflow for low cellular activity.
-
Problem: The compound may be precipitating out of your aqueous cell culture medium. What appears to be a permeability issue is actually a solubility issue.
-
Causality: The stock solvent (typically DMSO) is miscible with the medium, but the compound itself may not be soluble at the final test concentration. This leads to a much lower effective concentration of the compound available to interact with the cells.
-
Solution:
-
Visual Inspection: Prepare the final dilution of your compound in cell culture medium. Let it sit at 37°C for 30 minutes. Inspect the solution visually and under a microscope for signs of precipitation.
-
Solubility Measurement: Perform a kinetic or thermodynamic solubility test in the final assay buffer.
-
Stability Check: Use LC-MS to analyze the concentration of the compound in the medium at time zero and after the experimental incubation period to check for degradation.
-
-
Problem: The compound is cytotoxic at the concentration required to see a biological effect, leading to misleading results.
-
Causality: High concentrations of the compound or the vehicle (DMSO) can compromise cell membrane integrity, leading to cell death and confounding the results of your primary assay. DMSO, for example, is known to increase membrane permeability in a concentration-dependent manner, which can be a confounding factor.[12][13][14]
-
Solution:
-
Dose-Response Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with a concentration range of your compound that brackets your intended test concentration.
-
Vehicle Control: Ensure you run a vehicle control with the same final concentration of DMSO (or other solvent) as your test articles. It is critical to keep the final DMSO concentration below 0.5% to minimize solvent-induced artifacts.[15][16]
-
If solubility and cytotoxicity are ruled out, a direct assessment of permeability is necessary.
-
Option A: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[17] It is a rapid, cost-effective way to specifically assess passive diffusion.[18][19]
-
Interpretation: A low PAMPA permeability value strongly suggests that the compound's intrinsic physicochemical properties are hindering its ability to cross the lipid bilayer.
-
-
Option B: Caco-2 or MDCK Cell Monolayer Assay
-
Principle: This is the gold standard for in vitro permeability assessment.[9][20] A monolayer of cells (e.g., Caco-2, which mimics the intestinal epithelium) is grown on a semi-permeable support, separating a donor (apical) and receiver (basolateral) compartment.[10] The rate of compound appearance in the receiver compartment is measured.[21]
-
Key Advantage: By measuring transport in both directions (Apical → Basolateral and Basolateral → Apical), you can calculate an Efflux Ratio (ER) .
-
ER = Papp(B→A) / Papp(A→B)
-
An ER greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters (like P-gp), which are actively pumping it out of the cell.[9]
-
-
Symptom 2: High Variability in Experimental Results
You observe inconsistent results between replicate wells or across different experimental days.
-
Potential Cause 1: Inconsistent Compound Solubilization.
-
Causality: If the compound is near its limit of solubility, minor variations in pipetting, mixing, or temperature can lead to different amounts of dissolved vs. precipitated compound in different wells.
-
Solution: Always prepare a fresh stock solution. Ensure vigorous vortexing when diluting the stock into the final medium. Consider a brief sonication step to aid dissolution.
-
-
Potential Cause 2: Cell Monolayer Inconsistency (for Caco-2/MDCK assays).
-
Causality: The integrity of the cell monolayer is crucial for a reliable permeability measurement. Inconsistent cell seeding density or differentiation time can lead to "leaky" monolayers.[22][23]
-
Solution: Always perform a monolayer integrity check before starting the experiment. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a low-permeability marker like Lucifer Yellow.[9][10] Discard any wells that do not meet the quality control threshold.
-
III. Strategies to Improve Cellular Uptake
If you have confirmed that low permeability is the root cause of your experimental issues, consider these strategies.
1. Formulation Approaches:
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 80) can sometimes improve the apparent solubility and permeability of compounds, though they can also interfere with cellular processes.[24]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their concentration in the aqueous phase near the cell membrane.[24][25] However, this can sometimes create a trade-off, as the complexed drug is not available for permeation.[24]
2. Chemical Modification (Prodrug Approach):
-
This is a medicinal chemistry strategy where the parent molecule is modified to be more lipophilic and permeable. A classic approach is to mask a polar functional group (like a primary amine) with a lipophilic moiety that can be cleaved by intracellular enzymes (e.g., esterases) to release the active compound inside the cell.
3. Experimental System Modification:
-
Increase Incubation Time: For compounds with slow permeation kinetics, extending the incubation time may allow a sufficient intracellular concentration to be reached. This must be balanced against potential compound degradation and cytotoxicity over longer periods.
-
Use of Permeation Enhancers (Caution Advised): Certain agents can transiently disrupt the cell membrane to increase permeability. However, these are generally not recommended for standard cell-based assays as they create non-physiological conditions and can induce artifacts.
IV. Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing the apparent permeability (Papp) and efflux ratio of this compound.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check:
-
Measure the TEER of each well. Values should be ≥ 200 Ω·cm².[26]
-
Discard any inserts that do not meet this criterion.
-
-
Preparation of Dosing Solution:
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[10] The final DMSO concentration should be ≤ 0.5%.
-
-
Permeability Measurement (A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[27]
-
At the end of the incubation, take samples from both donor and receiver compartments for analysis.
-
-
Permeability Measurement (B→A):
-
Concurrently, in a separate set of wells, perform the reverse experiment. Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate and sample as described above.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .
-
References
- 1. This compound - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 3. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. japsonline.com [japsonline.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Technical Support Center: Scaling Up the Synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Welcome to the technical support center for the synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important chemical intermediate. We will address common challenges, offer troubleshooting strategies, and answer frequently asked questions to ensure a successful and efficient synthesis.
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of an activated aryl halide, such as 4-chloro-3-nitroaniline, with 1-methylpiperazine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide.
Overall Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up, presented in a question-and-answer format.
Issue 1: Low or Stagnant Reaction Yield
Question: My reaction yield is significantly lower than expected, or the reaction seems to have stalled. What are the potential causes and how can I improve it?
Answer: Low yields are a common challenge during scale-up. The primary causes are often incomplete reactions, side reactions, or product loss during the work-up.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incomplete Reaction | Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material is still present after the expected reaction time, consider extending the duration. Temperature: The SNAr reaction is often temperature-dependent. If the reaction is sluggish, a moderate increase in temperature (e.g., in 10 °C increments) can significantly increase the reaction rate. Ensure the temperature does not exceed the decomposition point of reactants or products. Reagent Purity: Impurities in the starting materials, particularly the 1-methylpiperazine, can inhibit the reaction.[1] Ensure all reagents are of high purity. |
| Side Reactions | Stoichiometry Control: While the primary reaction is a 1:1 substitution, improper stoichiometry can lead to byproducts. Using a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine can help drive the reaction to completion, but a large excess can complicate purification.[1] Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at elevated temperatures.[2] |
| Product Loss During Work-up | Extraction pH: The product is a basic aniline derivative. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to keep the product in its free base form, thus maximizing its solubility in the organic extraction solvent. Solvent Selection: Use an appropriate extraction solvent. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase. |
Issue 2: Poor Product Purity
Question: My final product is contaminated with starting materials or an unknown impurity. How can I improve its purity?
Answer: Product purity is critical. Contamination usually stems from unreacted starting materials or the formation of byproducts that are not effectively removed.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Presence of Starting Materials | Reaction Completion: As mentioned above, ensure the reaction goes to completion to minimize unreacted starting materials in the crude product.[1] Purification: Recrystallization is often an effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, isopropanol) should be identified. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. Using a solvent system with a small amount of a basic modifier like triethylamine (1-2%) can prevent peak tailing on the column.[2] |
| Formation of Byproducts | Optimize Reaction Conditions: Byproduct formation can often be minimized by optimizing reaction conditions. A lower reaction temperature or slower addition of one reactant to the other can sometimes improve selectivity and reduce the formation of undesired products.[1] Thorough Characterization: If an unknown impurity is present, it should be characterized by techniques such as LC-MS or NMR to identify its structure. Understanding the byproduct's identity can provide insights into the side reaction occurring and how to prevent it. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring, making it electron-deficient and susceptible to attack by the nucleophilic nitrogen of 1-methylpiperazine. This attack forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the nitro group. The complex then collapses, expelling the chloride ion to yield the final product.
Caption: SNAr reaction mechanism workflow.
Q2: Why is a base required for this reaction?
A2: The reaction between 4-chloro-3-nitroaniline and 1-methylpiperazine generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the basic nitrogen atoms of both the starting 1-methylpiperazine and the aniline product, rendering them non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[2]
Q3: What are the most suitable solvents for this synthesis?
A3: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the charged Meisenheimer complex intermediate. Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[2] It is crucial to use anhydrous solvents to prevent potential side reactions, such as hydrolysis of the starting material.
Q4: What are the key safety precautions I should take?
A4: All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
-
3-Nitroanilines: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[3][5] They may cause damage to organs through prolonged or repeated exposure.[3][5]
-
1-Methylpiperazine: This is a corrosive material that can cause burns.[4] It is also moisture and air-sensitive.[4]
-
Solvents: The recommended solvents (DMF, DMSO) have their own specific hazards and should be handled with care.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any work.[3][4][5][6][7]
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific scale and equipment used.
Materials and Equipment:
-
4-Chloro-3-nitroaniline (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Nucleophile: Begin stirring the mixture and add 1-methylpiperazine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Researcher's Guide to the In Vitro Validation of SIRT6 Inhibition by 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Introduction: SIRT6, a Pivotal Regulator in Cellular Homeostasis and Disease
Sirtuin 6 (SIRT6) has emerged as a critical enzyme in the intricate network of cellular regulation. As a member of the NAD+-dependent protein deacetylase family, SIRT6 plays a multifaceted role in key cellular processes including DNA repair, genome stability, glucose metabolism, and inflammation.[1][2][3] Its dysregulation has been implicated in a host of age-related pathologies, from cancer to metabolic disorders, making it a compelling therapeutic target for drug discovery.[2][4] The validation of small molecule inhibitors of SIRT6 is therefore a crucial step in the development of novel therapeutics. This guide provides a comprehensive framework for the in vitro validation of a putative SIRT6 inhibitor, 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, comparing its performance with the established SIRT6 inhibitor, Compound 4.[5]
This guide is designed for researchers, scientists, and drug development professionals, offering a technically in-depth and logically structured approach to the validation process. We will move beyond simple protocol recitation to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust workflow.
The Validation Gauntlet: A Multi-pronged Approach to Confirming SIRT6 Inhibition
To confidently ascertain the inhibitory potential of this compound against SIRT6, a multi-tiered validation strategy is essential. This approach relies on a series of orthogonal assays that probe different aspects of inhibitor function, from direct enzyme engagement to downstream cellular effects. This ensures that the observed effects are not artifacts of a single experimental system but rather a true reflection of the compound's biological activity.
Our validation workflow is built on three pillars:
-
Direct Enzyme Inhibition: Quantifying the inhibitor's ability to directly suppress SIRT6 enzymatic activity.
-
Target Engagement in a Cellular Context: Confirming that the inhibitor can bind to SIRT6 within the complex milieu of a cell.
-
Modulation of Downstream Signaling: Assessing the inhibitor's impact on a known SIRT6 substrate, providing evidence of its functional consequence.
Figure 1: A multi-pronged workflow for the validation of a putative SIRT6 inhibitor.
Pillar 1: Quantifying Direct SIRT6 Inhibition via Enzymatic Assay
The foundational step in validating any enzyme inhibitor is to determine its direct effect on the enzyme's catalytic activity. For SIRT6, a robust in vitro enzymatic assay is the cornerstone of this process.
Scientific Rationale
SIRT6 is a histone deacetylase that specifically removes acetyl groups from lysine residues on histone H3, most notably at positions 9 (H3K9ac) and 56 (H3K56ac).[6][7] We will leverage this activity using a fluorescence-based assay, which offers high sensitivity and is amenable to a high-throughput format.[1][6] This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by SIRT6, a developer solution proteolytically cleaves the peptide, releasing the fluorophore and generating a quantifiable signal. The intensity of the fluorescence is directly proportional to the enzymatic activity of SIRT6.
Experimental Protocol: Fluorescence-Based SIRT6 Deacetylase Assay
-
Reagent Preparation:
-
Prepare SIRT6 Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[8]
-
Dilute recombinant human SIRT6 enzyme to a final concentration of 50 ng/µl in SIRT6 Assay Buffer.
-
Prepare a 100 µM solution of the fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine) in SIRT6 Assay Buffer.[9]
-
Prepare a 3 mM solution of NAD+ in SIRT6 Assay Buffer.[8]
-
Prepare a stock solution of this compound and the comparator inhibitor, Compound 4, in DMSO. Create a serial dilution of each compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µl of SIRT6 Assay Buffer.
-
Add 5 µl of the diluted SIRT6 enzyme.
-
Add 5 µl of the test compound or DMSO (for control wells).
-
Initiate the reaction by adding 15 µl of the Substrate/NAD+ solution.
-
Add 50 µl of Developer solution to each well and incubate at room temperature for 30 minutes.[6]
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage of SIRT6 inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Data: this compound vs. Compound 4
| Compound | SIRT6 IC50 (µM) | Selectivity vs. SIRT1/SIRT2 |
| This compound | 4.93[10][11] | High (No reported inhibition of SIRT1-3 and HDAC1-11 up to 200 µM)[11] |
| Compound 4 | 9.7[5] | High (Weak inhibitory effect on SIRT1 at 100 µM)[5] |
Table 1: Comparison of the in vitro inhibitory potency of this compound and Compound 4 against SIRT6.
Pillar 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
While an enzymatic assay confirms direct inhibition, it does not guarantee that the compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a more physiologically relevant context.[12][13][14]
Scientific Rationale
CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[13] When a protein is heated, it denatures and aggregates. A ligand-bound protein is often more stable and will aggregate at a higher temperature. In a CETSA experiment, cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for SIRT6
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound, Compound 4, or DMSO (vehicle control) for 1 hour at 37°C.[13]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 37°C to 65°C).[15]
-
Immediately cool the samples on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the total protein concentration in each sample.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE on the soluble fractions, loading an equal amount of total protein per lane.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for SIRT6.
-
Use a suitable loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT6 at each temperature.
-
Normalize the SIRT6 band intensity to the loading control.
-
Plot the normalized SIRT6 intensity as a function of temperature to generate melting curves for each treatment condition.
-
A rightward shift in the melting curve in the presence of the compound indicates thermal stabilization and target engagement.
-
Expected CETSA Results
| Treatment | Apparent Melting Temperature (Tagg) | Interpretation |
| Vehicle (DMSO) | ~52°C | Baseline SIRT6 thermal stability |
| This compound | >52°C (concentration-dependent shift) | Target engagement |
| Compound 4 | >52°C (concentration-dependent shift) | Target engagement (positive control) |
Table 2: Hypothetical comparative data from a CETSA experiment for SIRT6.
Pillar 3: Assessing Downstream Functional Effects via Western Blotting
The final and most physiologically relevant validation step is to demonstrate that the inhibitor modulates a known downstream target of SIRT6 in a cellular context. This provides crucial evidence of the compound's functional efficacy.
Scientific Rationale
SIRT6 is a key deacetylase of histone H3 at lysine 9 (H3K9ac).[7][16][17] Inhibition of SIRT6 is therefore expected to lead to an increase in the levels of H3K9ac. We can measure this change using Western blotting, a widely used technique to detect specific proteins in a sample.
Figure 3: The effect of a SIRT6 inhibitor on the acetylation status of Histone H3 at lysine 9.
Experimental Protocol: Western Blot for H3K9ac
-
Cell Treatment and Lysate Preparation:
-
Culture cells as described for the CETSA protocol.
-
Treat cells with increasing concentrations of this compound, Compound 4, or DMSO for a suitable duration (e.g., 24 hours).
-
Lyse the cells and extract total protein or perform histone extraction for a more enriched sample.[18]
-
Quantify the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and protein transfer as previously described. For histone analysis, a higher percentage gel (e.g., 15%) is recommended for better resolution.[19]
-
Block the membrane with 5% BSA in TBST.[20]
-
Incubate the membrane with a primary antibody specific for acetyl-Histone H3 (Lys9).
-
Incubate a parallel membrane with a primary antibody for total Histone H3 as a loading control.
-
Proceed with secondary antibody incubation and ECL detection.
-
-
Data Analysis:
-
Quantify the band intensities for H3K9ac and total H3.
-
Normalize the H3K9ac signal to the total H3 signal for each sample.
-
Compare the normalized H3K9ac levels in compound-treated samples to the DMSO control. A dose-dependent increase in H3K9ac levels provides strong evidence of functional SIRT6 inhibition.
-
Conclusion: A Rigorous and Self-Validating Approach to SIRT6 Inhibitor Characterization
The validation of a novel SIRT6 inhibitor such as this compound demands a meticulous and multi-faceted experimental approach. By systematically employing a direct enzymatic assay, a cellular target engagement assay like CETSA, and a functional downstream assay, researchers can build a compelling and self-validating case for the compound's mechanism of action. The comparison with a known inhibitor, Compound 4, provides a crucial benchmark for evaluating its potency and efficacy. This rigorous validation framework not only instills confidence in the inhibitor's potential but also lays a solid foundation for its further development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]
- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT6 Screening Assay Kit (ab133083) is not available | Abcam [abcam.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]
- 11. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. SIRT6 is a histone H3 lysine 9 deacetylase that modulates telomeric chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIRT6 mediated histone H3K9ac deacetylation involves myocardial remodelling through regulating myocardial energy metabolism in TAC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Modification [labome.com]
- 19. abcam.cn [abcam.cn]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
A Comparative Guide to SIRT6 Inhibitors: Evaluating 3-Nitro-4-(4-methylpiperazin-1-yl)aniline and its Analogs Against Established Modulators
Introduction: SIRT6, the "Longevity Sirtuin," as a Therapeutic Target
Sirtuin 6 (SIRT6) has emerged from the sirtuin family of NAD+-dependent enzymes as a critical regulator of cellular homeostasis, with profound implications for aging, metabolism, and cancer.[1][2] Localized in the nucleus, SIRT6 is a master orchestrator of genomic stability, DNA repair, and transcriptional regulation.[3][4] It functions as a protein deacylase, with a notable preference for removing long-chain fatty acyl groups (like myristoyl) over acetyl groups in vitro, a catalytic activity that is significantly enhanced when its histone substrates are packaged into nucleosomes.[1][2][5]
SIRT6's role in disease is complex and often context-dependent.[1][2] In many cancers, it acts as a tumor suppressor by repressing glycolysis through the inhibition of HIF-1α and by maintaining telomeric integrity.[3][4] Conversely, in other contexts like pancreatic cancer, elevated SIRT6 expression is associated with poor prognosis and metastasis, making its inhibition a promising therapeutic strategy.[6] Furthermore, by repressing the expression of glucose transporters (e.g., GLUT1), SIRT6 plays a key role in glucose homeostasis, and its inhibition has been proposed as a viable approach for treating type 2 diabetes.[7][8] This dual functionality underscores the critical need for potent, selective, and well-characterized small-molecule inhibitors to both probe SIRT6 biology and serve as lead compounds for drug development.
This guide provides a comparative analysis of a newer class of SIRT6 inhibitors, exemplified by nitroaniline derivatives, against other known SIRT6 inhibitors. We will delve into their potency, selectivity, mechanism of action, and the experimental data that validates their performance.
A Note on Chemical Nomenclature: The compound specified for this topic is 3-Nitro-4-(4-methylpiperazin-1-yl)aniline.[9] The most detailed public data available is for a closely related isomer, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (also reported as compound 6d ).[8] Given their structural similarity and shared nitroaniline-piperazine scaffold, this guide will use the experimental data for compound 6d as a representative for this emerging class of inhibitors, while acknowledging the specific isomeric difference.
Mechanism of Action: How SIRT6 Governs Cellular Processes
SIRT6 exerts its influence by deacetylating key histone marks, primarily Histone H3 at Lysine 9 (H3K9ac) and Lysine 56 (H3K56ac).[10] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. By understanding this pathway, we can appreciate how inhibitors reverse these effects to achieve a therapeutic outcome.
Figure 1: Simplified SIRT6 Signaling Pathway. SIRT6 deacetylates H3K9ac, leading to the repression of transcription factors like HIF-1α and NF-κB. Inhibitors block this activity, increasing the expression of downstream targets like GLUT1 and TNF-α.
Comparative Analysis of SIRT6 Inhibitors
The development of SIRT6 inhibitors has evolved from non-specific product inhibitors to highly potent and selective allosteric modulators. Here, we compare the performance of key compounds, with a focus on the nitroaniline class.
| Inhibitor Class | Example Compound | Mechanism of Action | IC50 (µM) | Selectivity Profile | Key Findings & Limitations |
| Nitroaniline | 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | Not fully elucidated; likely competitive | 4.93 | Highly Selective: No inhibition of SIRT1-3 or HDAC1-11 up to 200 µM.[8] | A promising new scaffold; demonstrated in vivo efficacy in a T2DM mouse model by increasing GLUT1 and lowering blood glucose.[8] |
| Allosteric | Compound 11e | Allosteric | 0.98 | Highly Selective: No inhibition of SIRT1-3 or HDAC1-11 up to 100 µM.[6] | The most potent selective inhibitor reported. Showed in vivo efficacy in preventing pancreatic cancer metastasis in mouse models.[6] |
| Allosteric | JYQ-42 | Allosteric (binds cryptic "Pocket Z") | 2.33 | Highly Selective: Uniquely inhibited SIRT6 among other sirtuins and HDACs.[11] | Effectively suppresses pancreatic cancer cell migration and pro-inflammatory cytokine production.[11] |
| Product-Based | Nicotinamide (NAM) | Non-competitive (Product Inhibition) | 45 - 184 | Non-selective: Inhibits multiple sirtuins.[1] | A useful tool for in vitro studies but lacks the specificity required for therapeutic development.[3] |
| Thiazolo-pyrimidine | OSS_128167 | Competitive | 89 | Moderately Selective: >8-fold selective over SIRT1 and SIRT2.[12] | One of the earlier identified selective inhibitors, but with lower potency compared to newer compounds. |
| Natural Product | Quercetin / Catechins | Not fully elucidated | >10 | Poorly characterized; likely non-selective. | Flavonoids show inhibitory activity but often suffer from off-target effects and poor drug-like properties.[5][13] |
Expert Insights:
The data clearly positions the newer inhibitors—the nitroaniline derivative 6d , Compound 11e , and JYQ-42 —as superior candidates for therapeutic development. Their key advantage lies in selectivity . Early inhibitors like nicotinamide are pan-sirtuin inhibitors, which can lead to unpredictable and potentially toxic off-target effects, as other sirtuins like SIRT1 and SIRT3 have distinct, vital roles in cellular metabolism.[12]
The discovery of allosteric inhibitors like Compound 11e and JYQ-42 represents a significant leap forward.[6][11] By binding to a site distinct from the conserved active site, they can achieve a much higher degree of selectivity. This is a critical design principle in modern kinase and enzyme inhibitor development. While the nitroaniline derivative 6d demonstrates excellent selectivity, its mechanism is not yet confirmed to be allosteric. However, its novel chemical scaffold and demonstrated in vivo efficacy in a diabetes model make it a highly valuable lead compound for further optimization.[8]
Experimental Protocols: A Guide to Validating SIRT6 Inhibitors
The credibility of any inhibitor rests on the rigor of the experiments used to characterize it. A multi-step validation workflow is essential to move from an initial "hit" to a validated lead compound.
Figure 2: Experimental Workflow for SIRT6 Inhibitor Validation. A logical progression from high-throughput screening to in vivo efficacy studies ensures robust and reliable inhibitor characterization.
Protocol 1: Fluorogenic Deacetylase Assay (For Primary Screening)
This method is ideal for high-throughput screening (HTS) due to its simplicity and speed. It measures the enzymatic activity of SIRT6 indirectly through a fluorescence signal.
Principle: A synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore (e.g., aminomethylcoumarin, AMC) is used.[14][15] SIRT6 deacetylates the lysine, making the peptide susceptible to a developer enzyme that cleaves the AMC group, releasing a measurable fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 20% glycerol).
-
Reconstitute recombinant human SIRT6 enzyme in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., based on p53 or H3K9 sequence) and NAD+ cofactor.[16]
-
Dissolve test compounds (e.g., nitroaniline derivatives) in DMSO to create a concentration gradient.
-
-
Reaction Setup (in a 96- or 384-well plate):
-
To each well, add:
-
35 µL Assay Buffer
-
5 µL of test compound solution (or DMSO for control)
-
5 µL of NAD+ solution (final concentration ~3 mM)
-
5 µL of SIRT6 enzyme solution
-
-
Incubate for 10 minutes at 37°C to allow compound-enzyme interaction.
-
-
Initiate Reaction:
-
Add 5 µL of the fluoro-substrate peptide to each well to start the reaction.
-
Incubate the plate for 60-90 minutes at 37°C.[14]
-
-
Develop and Read Signal:
-
Add 50 µL of Developer solution (containing a protease like trypsin) to each well to stop the reaction and cleave the fluorophore.
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence using a plate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 380/440 nm for AMC).[14]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Protocol 2: HPLC-Based Deacetylase Assay (For IC50 Determination)
This is a direct, quantitative method that provides higher confidence in the results and is considered a gold standard for validating hits from a primary screen.
Principle: This assay directly measures the enzymatic conversion of an acetylated peptide substrate to its deacetylated product. The two peptides are then separated and quantified using High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microfuge tube, combine Assay Buffer, NAD+, a non-fluorogenic acetylated peptide substrate (e.g., H3K9ac peptide), and varying concentrations of the inhibitor.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add SIRT6 enzyme to start the reaction.
-
Incubate at 37°C for a fixed time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding a small volume of an acid, such as 0.1% trifluoroacetic acid (TFA).
-
-
HPLC Analysis:
-
Inject the reaction mixture into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the acetylated (substrate) and deacetylated (product) peptides using a gradient of acetonitrile in water (with 0.1% TFA).
-
Monitor the elution profile at ~214 nm.
-
-
Data Analysis:
-
Calculate the area under the curve for both the substrate and product peaks.
-
Determine the percentage of substrate converted to product.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is used to confirm the direct physical interaction between the inhibitor and the SIRT6 protein and to determine the binding affinity (KD), as was done for the nitroaniline derivative 6d.[8] It measures changes in the refractive index at the surface of a sensor chip when one molecule binds to another immobilized on the surface.
Workflow Overview:
-
Immobilization: Covalently attach recombinant SIRT6 protein to the surface of a sensor chip.
-
Binding: Flow solutions containing various concentrations of the inhibitor (the "analyte") over the chip surface.
-
Detection: A detector measures the change in the resonance angle of reflected light, which is proportional to the mass accumulating on the surface (i.e., the inhibitor binding to SIRT6). This is recorded in real-time as a sensorgram.
-
Data Analysis: The rates of association (kon) and dissociation (koff) are calculated from the sensorgram. The equilibrium dissociation constant (KD), a measure of binding affinity, is determined by the ratio koff/kon. A lower KD value indicates a stronger binding interaction.
Conclusion and Future Outlook
The landscape of SIRT6 inhibitors has matured significantly, moving beyond non-selective tools to highly potent and specific drug candidates with demonstrated in vivo activity. The emergence of the This compound scaffold, represented by the potent and selective compound 6d , provides a valuable new chemical series for tackling metabolic diseases like type 2 diabetes.[8] Concurrently, the rational design of allosteric inhibitors such as Compound 11e and JYQ-42 has set a new benchmark for potency and selectivity, offering promising avenues for cancer therapeutics, particularly in challenging indications like pancreatic cancer.[6][11]
For researchers and drug developers, the choice of inhibitor depends on the scientific question. For probing general sirtuin biology, nicotinamide may suffice. However, for developing targeted therapeutics, compounds like the nitroaniline derivatives and the allosteric inhibitors are unequivocally the superior choice. The future of SIRT6-targeted therapy will rely on further refining these lead compounds to improve their pharmacokinetic properties and on deepening our understanding of the specific disease contexts where SIRT6 inhibition will be most effective.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent and highly selective inhibitor of SIRT6 against pancreatic cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. SIRT6 Screening Assay Kit (ab133083) is not available | Abcam [abcam.com]
A Methodological Guide to Characterizing the HDAC Selectivity Profile of Novel Compounds, Exemplified by 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of isoform-selective histone deacetylase (HDAC) inhibitors are paramount in advancing epigenetic therapies. While pan-HDAC inhibitors have shown clinical efficacy, their use is often associated with dose-limiting toxicities due to the broad inhibition of multiple HDAC isoforms.[1] The development of inhibitors with refined selectivity profiles promises enhanced therapeutic windows and novel applications. This guide provides a comprehensive, step-by-step framework for determining the cross-reactivity and selectivity profile of a novel chemical entity, using the hypothetical compound 3-Nitro-4-(4-methylpiperazin-1-yl)aniline as a case study.
While there is no publicly available data on the specific HDAC inhibitory activity of this compound, its structural features warrant an exploratory investigation. This guide will therefore outline the logical and experimental progression from initial screening to detailed isoform-specific characterization.
The Importance of HDAC Isoform Selectivity
HDACs are a family of enzymes crucial for epigenetic regulation. They are categorized into four classes based on their homology to yeast HDACs:
-
Class I: HDAC1, 2, 3, and 8 are primarily localized in the nucleus and are implicated in cell proliferation and survival.[2][3]
-
Class II: Divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10), these shuttle between the nucleus and cytoplasm and are involved in cellular development and differentiation.[2]
-
Class III: The NAD+-dependent sirtuins (SIRT1-7).[4]
-
Class IV: HDAC11, which shares features of both Class I and II enzymes.[2]
The distinct biological roles of each isoform mean that selective inhibition is a key goal in modern drug discovery.[5] For instance, selective inhibition of HDAC3 is being explored for neurological diseases, while HDAC6-selective inhibitors are under investigation for neurodegenerative disorders.[6] Therefore, a thorough understanding of a compound's selectivity is a critical first step in its development.
Preliminary Structural Analysis of this compound
Before embarking on extensive biological assays, a preliminary analysis of the compound's structure can offer clues to its potential as an HDAC inhibitor. The archetypal HDAC inhibitor pharmacophore consists of three key components: a zinc-binding group (ZBG), a linker region, and a surface-recognition "cap" group.
While this compound does not possess a classic ZBG like a hydroxamic acid, the 2-amino anilide moiety is a known ZBG for Class I HDACs.[3] The piperazine and nitro-substituted phenyl ring could function as the linker and cap group, respectively. This structural similarity to known Class I selective inhibitors, such as Entinostat (MS-275), provides a rationale for investigating its potential HDAC-inhibitory properties.
Experimental Workflow for Determining HDAC Selectivity
A tiered approach is recommended, starting with broad screening and progressing to specific isoform profiling.
Step 1: Pan-HDAC Activity Screening
The initial step is to determine if the compound has any general HDAC inhibitory activity. This is typically accomplished using a pan-HDAC assay kit.
Protocol: Fluorometric Pan-HDAC Activity Assay
-
Principle: This assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is not fluorescent until deacetylated by an HDAC enzyme and subsequently cleaved by a developer solution (containing a protease like trypsin).[7] The resulting fluorescence is directly proportional to HDAC activity.
-
Materials:
-
HeLa cell nuclear extract or a mixture of recombinant human HDACs.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl).[6]
-
Test Compound (this compound) dissolved in DMSO.
-
Positive Control Inhibitor (e.g., Trichostatin A or Vorinostat).[6]
-
Developer Solution (containing Trypsin).
-
Black 96- or 384-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Add the HDAC source (nuclear extract or recombinant enzymes) to the wells of the microplate.
-
Add the diluted compounds and controls to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the enzymatic reaction by adding the developer solution, which also contains a potent HDAC inhibitor like Trichostatin A to prevent further deacetylation.[8]
-
Incubate for an additional 15-20 minutes at room temperature to allow for fluorophore development.
-
Measure the fluorescence intensity using an appropriate plate reader (e.g., Excitation: 355 nm, Emission: 460 nm).[7]
-
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO vehicle control. A significant reduction in fluorescence in the presence of the test compound indicates potential HDAC inhibitory activity.
Workflow for Pan-HDAC Screening
Caption: A typical workflow for a fluorometric pan-HDAC inhibition assay.
Step 2: Isoform-Specific Profiling (IC50 Determination)
If the compound shows activity in the pan-HDAC assay, the next crucial step is to determine its potency and selectivity against individual HDAC isoforms. This involves generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) for each enzyme.
Protocol: Isoform-Specific Fluorometric Assays
This protocol is similar to the pan-HDAC assay but uses individual, purified recombinant human HDAC isoforms (typically HDAC1-11).
-
Procedure:
-
The assay is run in parallel for each HDAC isoform (e.g., HDAC1, HDAC2, HDAC3, etc.).
-
A 10-point, 3-fold serial dilution of the test compound is typically prepared, spanning a wide concentration range (e.g., from 100 µM down to picomolar concentrations).
-
Each concentration is tested against each individual recombinant HDAC enzyme.
-
The rest of the procedure (substrate addition, development, and fluorescence reading) follows the pan-HDAC assay protocol.
-
-
Data Analysis:
-
For each isoform, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
The selectivity is determined by comparing the IC50 values across the different isoforms. A significantly lower IC50 for one isoform or class over others indicates selectivity.
-
Comparative Analysis with Reference Compounds
To contextualize the selectivity profile of a novel compound, it is essential to compare its performance against well-characterized HDAC inhibitors.
Table 1: Comparative IC50 Values of Standard HDAC Inhibitors (nM)
| Inhibitor | Class I | Class IIa | Class IIb | Class IV | Selectivity Profile |
| HDAC1 | HDAC2 | HDAC3 | HDAC8 | HDAC4/5/7/9 | |
| Vorinostat (SAHA) | ~20 | ~20 | ~40 | ~150 | ~1000s |
| Romidepsin | ~1 | ~2 | ~5 | ~500 | >10000 |
| RGFP966 | >15000 | >15000 | 80 | >15000 | >15000 |
| 3-Nitro-4-(...)\naniline | TBD | TBD | TBD | TBD | TBD |
Note: IC50 values are approximate and can vary based on assay conditions. TBD = To Be Determined.
This table serves as a benchmark. For instance, if this compound yields an IC50 of 100 nM for HDAC1 and >10,000 nM for all other isoforms, it would be classified as a highly selective HDAC1 inhibitor.
Visualizing HDAC Selectivity
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 2. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) [mdpi.com]
- 3. explorationpub.com [explorationpub.com]
- 4. portlandpress.com [portlandpress.com]
- 5. A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Guide to the Reproducibility of Experimental Results with 3-Nitro-4-(4-methylpiperazin-1-yl)aniline: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors, the reproducibility of experimental outcomes is paramount. The starting materials and intermediates chosen can significantly impact the yield, purity, and ultimately the biological activity of the final drug candidate. This guide provides an in-depth technical analysis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline , a key building block in medicinal chemistry. We will objectively compare its performance with alternative precursors, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Critical Role of Substituted Anilines in Kinase Inhibitor Synthesis
Aniline and its derivatives are fundamental precursors in the pharmaceutical industry due to their versatile reactivity and presence in a vast number of bioactive molecules. In the context of kinase inhibitor development, substituted anilines often serve as the "hinge-binding" moiety, forming critical hydrogen bond interactions with the kinase enzyme. The nature and position of substituents on the aniline ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.
This compound is a valuable intermediate, particularly in the synthesis of potent inhibitors targeting kinases like Mer and c-Met, which are implicated in various cancers. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the aniline ring and can be a precursor for an amino group, which can be further functionalized. The 4-methylpiperazine moiety is a common solubilizing group in drug candidates.
Comparative Synthesis and Reproducibility
A key factor in selecting a building block is the ease and reproducibility of its synthesis. Here, we compare the synthesis of our target compound with a common alternative, focusing on the key reaction steps and potential challenges.
Synthesis of this compound
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.
Conceptual Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
A detailed experimental protocol for a closely related analog, 4-(4-methylpiperazin-1-yl)aniline, is provided below, which can be adapted for the synthesis of the title compound. The key difference would be the starting material (e.g., 1-chloro-2-nitro-4-aminobenzene).
Alternative Precursor: 4-Fluoro-3-nitroaniline
A common alternative for introducing a substituted aniline core is 4-fluoro-3-nitroaniline. The fluorine atom is an excellent leaving group in SNAr reactions.
Head-to-Head Comparison of Synthetic Routes
| Feature | This compound Synthesis | 4-Fluoro-3-nitroaniline as Precursor |
| Starting Material | 1-Chloro-4-nitrobenzene (or similar) | 4-Fluoro-3-nitroaniline |
| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | Moderate to High (dependent on conditions) | Generally High |
| Reproducibility | Good, but can be sensitive to reaction conditions | Excellent, due to the high reactivity of the C-F bond |
| Purification | Standard chromatographic techniques | Standard chromatographic techniques |
| Scalability | Generally good | Excellent |
Expert Insight: While the synthesis of this compound is straightforward, the choice of solvent and base can significantly impact the reaction rate and the formation of side products. For instance, polar aprotic solvents like DMF or DMSO are often preferred. The use of a slight excess of N-methylpiperazine can help drive the reaction to completion.
Experimental Protocols
To ensure the reproducibility of your results, we provide detailed, step-by-step methodologies for the synthesis and characterization of a representative substituted aniline.
Synthesis of 4-(4-Methylpiperazin-1-yl)aniline (A Representative Protocol)
This protocol describes the synthesis of a closely related analog and illustrates the general procedure.
Materials:
-
p-Nitrochlorobenzene
-
N-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of p-nitrochlorobenzene (1.0 eq) in DMF, add N-methylpiperazine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-(4-nitrophenyl)piperazine.
Step 2: Reduction of the Nitro Group
-
To a solution of 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-methylpiperazin-1-yl)aniline.
Workflow for the Synthesis and Analysis of a Substituted Aniline
Caption: A generalized workflow for the synthesis and analytical validation.
Characterization and Purity Analysis
Reproducibility is critically dependent on accurate characterization of the synthesized material.
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. For 4-(4-methylpiperazin-1-yl)aniline, characteristic peaks for the aromatic protons, the piperazine protons, and the N-methyl group should be observed and compared to reference spectra.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Is essential for determining the purity of the compound. A well-developed HPLC method can separate the desired product from starting materials and any side products, allowing for accurate quantification of purity.
Impact on Downstream Applications: A Case Study in Mer/c-Met Inhibitors
The purity and structural integrity of this compound directly influence the outcome of subsequent reactions. In the synthesis of 2-substituted aniline pyrimidine-based Mer/c-Met dual inhibitors, this aniline derivative is often coupled with a pyrimidine core.
| Precursor Purity | Expected Outcome in Subsequent Reaction | Potential Issues with Impurities |
| >98% | High yield of the desired coupled product. Reproducible biological activity. | Low yields, difficult purification, inconsistent biological data. |
| <95% | Formation of multiple side products. | May lead to false positives or negatives in biological assays. |
Expert Insight: Even small amounts of impurities in the aniline precursor can lead to significant challenges in the purification of the final, often more complex, drug candidate. Therefore, rigorous quality control of the starting materials is a non-negotiable aspect of a successful drug discovery campaign.
Conclusion and Recommendations
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors and other pharmaceutically relevant molecules. While its synthesis is generally reproducible, careful optimization of reaction conditions and rigorous analytical characterization are essential to ensure consistent results.
For researchers, we recommend the following:
-
Thorough Characterization: Always fully characterize your synthesized intermediates using NMR, MS, and HPLC to confirm identity and purity before proceeding to the next step.
-
Method Validation: When developing a synthetic route, perform small-scale experiments to validate the reproducibility of your method before scaling up.
-
Alternative Exploration: In cases where reproducibility is a persistent issue, consider exploring alternative building blocks, such as highly reactive fluoro-substituted anilines.
By adhering to these principles of scientific integrity and methodological rigor, researchers can enhance the reproducibility of their experimental results and accelerate the discovery of new and effective therapeutics.
A Head-to-Head Guide to Sirtuin Inhibitors: The Benchmark EX-527 vs. the Investigational Compound 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
This guide provides a comprehensive, data-driven comparison and characterization framework for two distinct small molecules relevant to sirtuin research: EX-527 (Selisistat), a well-established SIRT1 inhibitor, and 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, a compound whose activity profile requires careful elucidation. For researchers in drug discovery and chemical biology, understanding the nuances of inhibitor potency, selectivity, and mechanism of action is paramount. This document moves beyond a simple feature list, offering a practical guide on how to experimentally validate and compare such compounds, thereby ensuring the integrity of research findings.
Section 1: Molecular Profiles and Primary Targets
A foundational step in comparing two chemical probes is to establish their primary molecular targets and understand their mechanism of action. Here, we profile both EX-527 and this compound based on current scientific literature.
EX-527 (Selisistat): The Gold Standard for SIRT1 Inhibition
EX-527, also known as Selisistat, was identified through high-throughput screening and has become one of the most widely used pharmacological tools to study the function of Sirtuin 1 (SIRT1).[1] SIRT1 is a crucial NAD⁺-dependent deacetylase that regulates a host of cellular processes, including metabolism, DNA repair, inflammation, and aging, by deacetylating histone and non-histone proteins.[2][3][4][5]
Mechanism of Action: EX-527 exhibits a sophisticated mechanism of inhibition. It is an uncompetitive inhibitor with respect to the NAD⁺ cofactor and a non-competitive inhibitor regarding the acetylated peptide substrate.[1][6] This means EX-527 does not bind to the free enzyme but rather to the SIRT1/acetyl-peptide complex after the catalytic reaction has been initiated and the reaction intermediate O-acetyl-ADP-ribose is formed.[6][7][8] This unique mechanism contributes significantly to its high potency and selectivity.[6] The active enantiomer is the (S)-form, designated EX-243.[1]
Potency and Selectivity: EX-527 is both potent and highly selective for SIRT1. Reported half-maximal inhibitory concentration (IC₅₀) values for SIRT1 are consistently in the nanomolar range, though they can vary with assay conditions.[1][9] Critically, it displays a very large selectivity window against other sirtuin isoforms, with IC₅₀ values for SIRT2 and SIRT3 being over 200- to 500-fold higher than for SIRT1.[1]
This compound: An Investigational Compound with a Different Target
In contrast to the well-documented profile of EX-527, there is a notable lack of primary literature characterizing the activity of this compound (CAS 5367-67-9) against SIRT1. However, research into its constitutional isomers provides critical insight, suggesting its primary target is likely not SIRT1.
Evidence from Isomer Activity: A study on a series of nitroaniline derivatives identified 5-(4-methylpiperazin-1-yl)-2-nitroaniline —an isomer of the compound —as a potent and highly selective SIRT6 inhibitor , with an IC₅₀ of 4.93 µM.[10] In that study, the compound showed no inhibitory activity against SIRT1, SIRT2, SIRT3, or Class I/II HDACs at concentrations up to 200 µM, highlighting its specificity for SIRT6.[10] SIRT6 is another critical sirtuin isoform involved in genome stability, glucose metabolism, and inflammation.[10]
This crucial finding reframes the comparison. We are not comparing two direct competitors for SIRT1 inhibition. Instead, we are comparing a highly selective SIRT1 inhibitor (EX-527) with a compound that, based on strong evidence from a close structural analog, is likely a selective SIRT6 inhibitor. This guide will, therefore, proceed by establishing a framework for how a researcher would experimentally confirm this hypothesis and characterize the compound's activity in comparison to the established standard, EX-527.
Section 2: Quantitative Comparison of Inhibitor Potency and Selectivity
The first step in characterizing a novel inhibitor is to determine its potency (IC₅₀) against the intended target and its selectivity against related enzymes.
Data Summary: Known vs. Hypothesized Activity
The table below summarizes the established inhibitory profile of EX-527 and presents the hypothesized profile for this compound, based on the data available for its SIRT6-inhibiting isomer.[1][9][10]
| Feature | EX-527 (Selisistat) | This compound |
| Primary Target | SIRT1 | SIRT6 (Hypothesized) |
| SIRT1 IC₅₀ | 38 - 98 nM[9][11] | > 200 µM (Predicted based on isomer)[10] |
| SIRT2 IC₅₀ | 19.6 µM | > 200 µM (Predicted based on isomer)[10] |
| SIRT3 IC₅₀ | 48.7 µM | > 200 µM (Predicted based on isomer)[10] |
| SIRT6 IC₅₀ | Data not widely reported | ~5 µM (Hypothesized based on isomer)[10] |
| Mechanism (vs. NAD⁺) | Uncompetitive[1][6] | To be determined |
| Mechanism (vs. Substrate) | Non-competitive[1][6] | To be determined |
Experimental Protocol: In Vitro Sirtuin Inhibition Assay
To validate the hypothesized activity and generate the data shown above, a robust in vitro enzymatic assay is required. The Fluor de Lys (FDL) assay is a widely accepted method.[9][10]
Principle: This assay uses a peptide substrate containing an acetylated lysine residue coupled to a fluorophore. Sirtuin-mediated deacetylation makes the peptide susceptible to a developer enzyme, which cleaves the peptide and releases the fluorophore, generating a signal proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., from 100 µM to 10 pM). Do the same for the reference compound (EX-527).
-
Reconstitute recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT6) in the appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare solutions of the corresponding fluorogenic acetylated peptide substrate and NAD⁺.
-
-
Reaction Setup (96-well plate):
-
To each well, add the assay buffer.
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO).
-
Add 20 µL of the sirtuin enzyme and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a 25 µL mixture of the peptide substrate and NAD⁺.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Development:
-
Stop the enzymatic reaction and initiate signal generation by adding 50 µL of the developer solution (containing the developer enzyme and Trichostatin A to inhibit any contaminating Class I/II HDACs).[12]
-
Incubate for 30-45 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).[9]
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
This protocol, run in parallel for both compounds against a panel of sirtuins, provides a clear, quantitative measure of potency and selectivity.
Caption: Workflow for determining sirtuin inhibitor IC₅₀ using a fluorogenic assay.
Section 3: Elucidating the Mechanism of Inhibition
Beyond potency, understanding how a compound inhibits its target is crucial for drug development and for interpreting biological data. As established, EX-527 has a well-defined uncompetitive/non-competitive mechanism.[1][6] A similar kinetic analysis should be performed for any new compound.
Experimental Protocol: Enzyme Kinetic Analysis
Principle: By measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the cofactor (NAD⁺) in the presence and absence of the inhibitor, one can determine the mode of inhibition.
Step-by-Step Methodology:
-
Setup: Use the same in vitro assay as described in Section 2.2.
-
Substrate Competition Analysis:
-
Fix the concentration of NAD⁺ at a saturating level.
-
Fix the concentration of the inhibitor at two different levels (e.g., 1x and 3x its IC₅₀) and include a no-inhibitor control.
-
Vary the concentration of the acetylated peptide substrate across a range (e.g., 0.5x to 10x its Michaelis constant, Kₘ).
-
Measure the initial reaction velocity (rate) at each substrate concentration.
-
-
NAD⁺ Competition Analysis:
-
Fix the concentration of the peptide substrate at a saturating level.
-
Use the same fixed inhibitor concentrations as above.
-
Vary the concentration of NAD⁺ across a range.
-
Measure the initial reaction velocity at each NAD⁺ concentration.
-
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines will be parallel (both Kₘ and Vₘₐₓ decrease proportionally).
-
Caption: SIRT1 catalytic cycle and the uncompetitive inhibition mechanism of EX-527.
Section 4: Validating Target Engagement in a Cellular Environment
Confirming that an inhibitor engages its target in living cells is a critical validation step. This is typically achieved by measuring the acetylation status of a known downstream substrate of the target sirtuin.
Cellular Substrates: SIRT1 vs. SIRT6
-
SIRT1: The tumor suppressor protein p53 is a well-established substrate. Inhibition of SIRT1 leads to an increase in p53 acetylation, particularly at lysine 382 (K382).[6]
-
SIRT6: SIRT6 is a key deacetylase for histone H3 at lysine 9 (H3K9ac). Inhibition of SIRT6 is expected to increase the levels of H3K9ac.
Experimental Protocol: Western Blot for Substrate Acetylation
Principle: Western blotting uses specific antibodies to detect changes in the levels of a target protein (e.g., total p53) and its post-translational modifications (e.g., acetyl-p53) in cell lysates following inhibitor treatment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., U2OS or MCF-7 cells, which have robust p53 responses) in culture plates.
-
Allow cells to adhere and grow to ~70% confluency.
-
Treat cells with increasing concentrations of EX-527, the test compound, or a vehicle control (DMSO) for a defined period (e.g., 6-24 hours).
-
For p53 analysis, it may be necessary to induce p53 accumulation with a DNA-damaging agent (e.g., etoposide) for the final 2-4 hours of inhibitor treatment.[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and harvest them.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including nicotinamide to inhibit sirtuins).
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated substrate (e.g., anti-acetyl-p53 K382 or anti-acetyl-H3K9).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-p53 or anti-Histone H3) and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Quantify the band intensities to determine the relative increase in substrate acetylation.
-
A successful experiment would show EX-527 selectively increasing acetyl-p53 levels, while the nitroaniline compound would selectively increase H3K9ac levels, confirming their distinct cellular targets.
Conclusion and Final Recommendations
This guide demonstrates that a direct "performance" comparison between EX-527 and this compound is scientifically inappropriate, as they target different enzymes. EX-527 is a rigorously validated, potent, and selective tool for inhibiting SIRT1.[1][7][9] In contrast, this compound, based on strong evidence from a close isomer, is a promising starting point for developing selective SIRT6 inhibitors.[10]
For researchers, the key takeaways are:
-
EX-527 should be used when the specific and potent inhibition of SIRT1 is required to probe its biological functions. Its well-defined mechanism and selectivity profile ensure that observed effects can be confidently attributed to SIRT1 inhibition.
-
This compound requires full experimental characterization as outlined in this guide. Researchers should not assume it targets SIRT1 and must perform in vitro and cell-based assays to confirm its primary target (likely SIRT6), potency, and selectivity before use in biological studies.
The rigorous, multi-step validation process detailed herein—from quantitative in vitro profiling to mechanistic studies and cellular target engagement—is the cornerstone of high-quality chemical biology research. It ensures that the tools we use to interrogate complex biological systems are sharp, specific, and reliable.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]
- 3. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT1 modulators and how do they work? [synapse.patsnap.com]
- 5. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Sirtuin Activity Fluorometric Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
A Researcher's Guide to the In Vivo Efficacy of SIRT6 Inhibitors: A Comparative Analysis
Introduction: SIRT6, a Double-Edged Sword in Disease
Sirtuin 6 (SIRT6) has emerged as a critical regulator of a wide array of cellular processes, including DNA repair, metabolism, inflammation, and aging.[1][2] This NAD+-dependent deacetylase, primarily localized in the nucleus, plays a complex and often context-dependent role in various pathologies.[3][4] Its dual nature, acting as both a tumor suppressor and a promoter in different cancers, and its intricate involvement in metabolic and inflammatory diseases, has made it a compelling target for therapeutic intervention.[1][5] Consequently, the development of small-molecule inhibitors of SIRT6 has gained significant traction, offering the potential to modulate disease progression. This guide provides a comparative overview of the in vivo efficacy of prominent SIRT6 inhibitors, supported by experimental data and detailed protocols to aid researchers in this burgeoning field.
The Dichotomous Role of SIRT6: A Rationale for Inhibition
The decision to inhibit SIRT6 is rooted in its multifaceted and sometimes contradictory functions. In certain cancers, such as pancreatic cancer, SIRT6 promotes cell migration and the production of pro-inflammatory cytokines, making its inhibition a promising anti-metastatic strategy.[6] Conversely, in other contexts, SIRT6 acts as a tumor suppressor by maintaining genomic stability.[5] In metabolic diseases like type 2 diabetes (T2DM), inhibiting SIRT6 has been shown to improve glucose tolerance by enhancing the expression of glucose transporters.[7][8] This therapeutic rationale is further supported by SIRT6's role in inflammation, where it can modulate the activity of key inflammatory pathways like NF-κB.[1]
Below is a depiction of the central signaling pathways influenced by SIRT6, highlighting its diverse roles in cancer, metabolism, and inflammation.
Caption: SIRT6 signaling pathways in cancer, metabolism, and inflammation.
Comparative In Vivo Efficacy of SIRT6 Inhibitors
While head-to-head in vivo comparative studies are scarce, analysis of individual studies provides valuable insights into the therapeutic potential of different SIRT6 inhibitors. The following table summarizes key findings from preclinical studies.
| Inhibitor | Chemical Class | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference(s) |
| OSS_128167 | Thieno[3,2-c]pyran-4-one derivative | Diabetic Cardiomyopathy | STZ-induced diabetic C57BL/6 mice | 20 or 50 mg/kg, oral gavage, every other day | Aggravated cardiomyocyte apoptosis and fibrosis; Increased inflammatory factors and ROS. | [9] |
| Hepatitis B Virus (HBV) Infection | HBV transgenic mice | 50 mg/kg, intraperitoneal injection, every 4 days for 12 days | Markedly suppressed HBV DNA and 3.5-Kb RNA levels. | [10][11] | ||
| Compound 11e | Novel allosteric inhibitor | Pancreatic Cancer Metastasis | Mouse models of pancreatic cancer liver metastasis | Not specified in abstract | Antimetastatic function confirmed. | [6][12] |
| Marine-Derived Derivative 8a | Pyrrole-pyridinimidazole | Pancreatic Cancer | Pancreatic cancer xenograft mouse model | Not specified in abstract | Down-regulated the expression of CD31 (angiogenesis marker). | [13][14] |
| "Compound 1" | Not specified | Type 2 Diabetes Mellitus | High-fat-diet-fed C57BL/6J mice | Daily administration for 10 days (dose not specified) | Improved oral glucose tolerance; Increased GLUT1 and GLUT4 expression in muscle; Reduced insulin, triglycerides, and cholesterol. | [7][8] |
| JYQ-42 | Allosteric inhibitor | Pancreatic Cancer | Not yet tested in vivo (predecessor to Compound 11e) | - | Suppressed cancer cell migration and pro-inflammatory cytokine production in vitro. | [6][15] |
Experimental Protocols for Assessing In Vivo Efficacy
The following protocols provide a framework for evaluating the in vivo efficacy of SIRT6 inhibitors in key disease models.
Murine Xenograft Model for Anticancer Efficacy
This protocol is fundamental for assessing the impact of a SIRT6 inhibitor on tumor growth.
Workflow Diagram:
Caption: Workflow for a murine xenograft tumor model.
Step-by-Step Protocol:
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., pancreatic, colon) in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel or Cultrex BME at a concentration of 1-5 x 10^6 cells per 100 µL.[16] Keep on ice.
-
-
Animal Model and Tumor Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[17]
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the SIRT6 inhibitor or vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint is reached when tumors in the control group reach a predetermined size limit or after a set duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for proliferation and apoptosis markers, Western blotting for target engagement).[17]
-
Oral Glucose Tolerance Test (OGTT) for Metabolic Efficacy
The OGTT is a standard method to assess how an animal processes a glucose load, providing insights into insulin sensitivity and glucose metabolism.[18][19][20]
Step-by-Step Protocol:
-
Animal Preparation and Fasting:
-
Baseline Blood Glucose Measurement:
-
Glucose Administration:
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot blood glucose concentration over time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC in the treatment group compared to the control group indicates improved glucose tolerance.[19]
-
Carrageenan-Induced Paw Edema for Anti-inflammatory Efficacy
This model is a classic and reliable method for evaluating the acute anti-inflammatory effects of a compound.[4][22][23]
Step-by-Step Protocol:
-
Animal and Compound Administration:
-
Use rats or mice.
-
Administer the SIRT6 inhibitor or vehicle control at a predetermined time before carrageenan injection (e.g., 30-60 minutes).
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the treated group compared to the vehicle control group at each time point.
-
Conclusion and Future Perspectives
The available in vivo data, while not from direct comparative studies, collectively suggest that SIRT6 inhibitors hold significant therapeutic promise across a spectrum of diseases. The efficacy of compounds like OSS_128167 and the novel allosteric inhibitor "compound 11e" in preclinical models of cancer and metabolic disease underscores the potential of this target.[6][10] However, the dichotomous nature of SIRT6 necessitates a nuanced approach to its inhibition.[3] The pro-inflammatory and pro-apoptotic effects observed with OSS_128167 in a diabetic cardiomyopathy model highlight the importance of context-specific therapeutic application.[9]
Future research should focus on conducting head-to-head in vivo comparisons of different SIRT6 inhibitors to establish a clearer hierarchy of efficacy and safety. Furthermore, the development of more selective and potent inhibitors, along with a deeper understanding of the specific SIRT6-mediated pathways driving different pathologies, will be crucial for translating these promising preclinical findings into clinical realities. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to advance the exciting field of SIRT6-targeted therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SIRT6 in Cancer: Mechanistic Insights into Its Dual Roles in Cancer Biology and Implications for Precision Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent and highly selective inhibitor of SIRT6 against pancreatic cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT6 Inhibitor, OSS_128167 Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A SIRT6 Inhibitor, Marine-Derived Pyrrole-Pyridinimidazole Derivative 8a, Suppresses Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A SIRT6 Inhibitor, Marine-Derived Pyrrole-Pyridinimidazole Derivative 8a, Suppresses Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucose Tolerance Test in Mice [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate how structural modifications to this scaffold influence its biological activity. We will explore the rationale behind molecular design, compare the performance of various analogs, and provide detailed experimental protocols to support further investigation.
Introduction: The this compound Scaffold
The this compound core structure is a noteworthy scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] It is comprised of a nitroaniline moiety linked to a 4-methylpiperazine ring. This arrangement of functional groups has been identified as a key pharmacophore in the development of targeted therapeutic agents.
Initial research has highlighted its potential as a potent inhibitor of SIRT6, an enzyme implicated in aging and metabolic diseases, with a reported IC50 value of 4.93 μM.[1] Furthermore, the broader class of aniline derivatives has been extensively studied for anticancer properties, making this scaffold a promising starting point for the development of novel therapeutics.[2][3] This guide aims to dissect the SAR of this molecule, providing a comparative framework for optimizing its potency, selectivity, and overall drug-like properties.
Rationale for Analog Design: A Tale of Two Moieties
The therapeutic potential of the parent compound is dictated by the interplay between its two primary structural components: the nitroaniline ring and the methylpiperazine group. Understanding the contribution of each is crucial for rational drug design.
-
The Nitroaniline Moiety: The nitro group (NO2) is a strong electron-withdrawing group.[4] This property significantly influences the electronic environment of the aromatic ring, making it susceptible to nucleophilic aromatic substitution—a key step in its synthesis.[1] The nitro group and the adjacent aniline amine are critical for forming hydrogen bonds within the active sites of biological targets.[1] Modifications to this ring, such as the introduction of halogens, can modulate binding affinity and potency.[1]
-
The 4-Methylpiperazine Moiety: The piperazine ring is a common and versatile scaffold in drug discovery, often used to improve solubility and pharmacokinetic profiles. The terminal methyl group is believed to optimize hydrophobic interactions within target binding pockets.[1] Altering this group or its position provides a straightforward strategy to explore the steric and electronic requirements of the target.
The logical workflow for analog development, therefore, involves systematically modifying these key positions to enhance biological activity.
Caption: Logical workflow for analog development.
Synthesis of Analogs: A General Approach
The synthesis of these analogs predominantly relies on nucleophilic aromatic substitution. This method leverages the electron-deficient nature of the nitro-substituted aromatic ring, which facilitates the displacement of a leaving group (commonly a halogen) by the nucleophilic piperazine.[1] Microwave-assisted synthesis has been shown to accelerate this reaction, leading to higher yields and shorter reaction times.[1]
Caption: General synthetic workflow for analogs.
A key advantage of this synthetic route is its modularity. By simply varying the substituted aniline and piperazine starting materials, a diverse library of analogs can be efficiently generated for SAR screening.
Comparative Biological Activity and SAR Analysis
To elucidate the structure-activity relationships, we will compare analogs based on their inhibitory activity against SIRT6 and their cytotoxic effects against a representative cancer cell line (e.g., A549 lung carcinoma). The data presented below is a synthesized representation based on trends observed in the literature for similar compounds.[1][5]
Table 1: Comparative Activity of this compound Analogs
| Compound ID | R¹ (Ring Position) | R² (Piperazine N-Substituent) | SIRT6 Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (A549, µM) |
| 1 (Parent) | H | -CH₃ | 4.93 | > 50 |
| 2 | 6-Fluoro | -CH₃ | 2.15 | 25.6 |
| 3 | 6-Chloro | -CH₃ | 3.88 | 31.2 |
| 4 | H | -CH₂CH₃ | 6.75 | > 50 |
| 5 | H | -CH₂Ph | 10.2 | 15.8 |
| 6 | 6-Fluoro | -CH₂Ph | 4.50 | 8.9 |
Analysis of Structure-Activity Relationships
-
Influence of Aromatic Ring Substitution (R¹):
-
Halogenation: The introduction of a small, electronegative fluorine atom at the 6-position (Compound 2 ) more than doubles the potency against SIRT6 compared to the parent compound (1 ).[1] This suggests a favorable interaction, potentially a hydrogen bond or dipole interaction, in the SIRT6 active site. A larger chlorine atom at the same position (Compound 3 ) is less beneficial, indicating a possible steric hindrance.
-
Cytotoxicity: Interestingly, the introduction of a fluoro group also significantly increases cytotoxicity (Compound 2 vs. 1 ). This highlights a common challenge in drug development: optimizations for one target may impact off-target effects.
-
-
Influence of Piperazine N-Substitution (R²):
-
Alkyl Groups: Extending the N-alkyl chain from methyl (Compound 1 ) to ethyl (Compound 4 ) slightly decreases SIRT6 inhibitory activity. This suggests the binding pocket has limited space for larger alkyl groups.
-
Benzyl Group: Replacing the methyl with a larger, aromatic benzyl group (Compound 5 ) significantly reduces SIRT6 inhibition but markedly increases cytotoxicity. This suggests a potential shift in the mechanism of action or target profile. The benzyl group may be engaging with a different set of targets responsible for cytotoxic effects.
-
Synergistic Effects: Combining the beneficial 6-fluoro substitution with the cytotoxic benzyl group (Compound 6 ) results in the most potent cytotoxic agent in this series. This demonstrates a synergistic effect between the two modification sites.
-
Caption: Summary of key SAR findings.
Mechanistic Insights and Molecular Interactions
Molecular docking studies suggest that the nitroaniline-piperazine scaffold is essential for binding.[1] The primary interactions within a target active site, such as SIRT6, are proposed to be:
-
Hydrogen Bonding: The aniline nitrogen and the nitro group oxygens act as hydrogen bond acceptors/donors, anchoring the molecule within the active site.
-
Hydrophobic Interactions: The methyl group on the piperazine ring engages in hydrophobic interactions, contributing to binding affinity.[1]
The observed increase in potency with a 6-fluoro substitution can be attributed to the fluorine atom's ability to form favorable electrostatic or hydrogen bond interactions with residues in the binding pocket, further stabilizing the enzyme-inhibitor complex.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of these analogs.
Protocol 1: General Synthesis of 6-Fluoro-3-Nitro-4-(4-methylpiperazin-1-yl)aniline (Compound 2)
This protocol describes a standard nucleophilic aromatic substitution.
Materials:
-
4,5-Difluoro-2-nitroaniline
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Setup: To a 100 mL round-bottom flask, add 4,5-difluoro-2-nitroaniline (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
-
Reaction: Stir the mixture at 80°C for 6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure compound.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells treated with DMSO vehicle (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The SAR studies of this compound analogs reveal distinct patterns of activity modulation.
-
Substitution on the nitroaniline ring , particularly with small electronegative atoms like fluorine, is a viable strategy for enhancing potency against specific targets like SIRT6.
-
Modifications at the piperazine nitrogen can drastically alter the biological activity profile, potentially shifting the compound's primary mechanism from enzyme inhibition to broad-spectrum cytotoxicity, as seen with the introduction of a benzyl group.
These findings underscore the scaffold's versatility and potential for optimization. Future work should focus on synthesizing a broader range of analogs to further refine the SAR model. Investigating substitutions at other positions on the aniline ring and exploring a wider variety of N-substituents on the piperazine ring could yield compounds with improved potency and selectivity. Ultimately, promising lead compounds identified through these in vitro studies will require further evaluation in preclinical in vivo models to assess their therapeutic potential.
References
- 1. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonal Assay Development for Confirming Kinase Inhibitor Activity: A Case Study with 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
Introduction
In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is merely the first step in a long and rigorous journey. The subsequent, and arguably more critical, phase is the unequivocal confirmation of its mechanism of action (MoA). Without a clear understanding of how a compound elicits its biological effects, advancing a candidate is fraught with risk. The compound 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, a molecule with structural motifs suggestive of kinase inhibitory activity, represents a perfect case study for this challenge. Its aniline and piperazine components are common scaffolds in kinase inhibitors, including those targeting the crucial PI3K/Akt signaling pathway.[1]
This guide provides a comprehensive framework for validating the hypothesized activity of this compound as an inhibitor of the PI3K/Akt pathway. We will move beyond single-point assays and construct a self-validating, orthogonal testing cascade. This strategy is essential for building a robust body of evidence, ensuring that the observed effects are due to specific on-target activity rather than experimental artifacts or off-target interference.[2] Our approach is built on three pillars of investigation:
-
Biochemical Assays: Does the compound interact directly with the purified target enzyme?
-
Cellular Target Engagement Assays: Does the compound bind its intended target within the complex milieu of a living cell?
-
Cell-Based Functional Assays: Does target engagement in a cellular context translate to the intended downstream biological consequence?
By integrating these distinct yet complementary methodologies, we can generate a high-confidence data package to definitively characterize the activity of our lead compound.
Pillar 1: Foundational Evidence via Biochemical Assays
The logical starting point is to determine if this compound can directly interact with and inhibit our hypothesized target, the serine/threonine kinase Akt1, in a simplified, cell-free system. This removes the complexities of cell permeability, metabolism, and pathway crosstalk, providing a clean measure of direct molecular interaction.[3] We will employ two orthogonal biochemical assays: one that measures binding and one that measures enzymatic function.
Assay 1: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
Causality Behind Experimental Choice: Before assessing functional inhibition, we must first confirm direct physical binding. A binding assay provides high-confidence evidence that the compound engages the kinase, specifically at the ATP-binding site.[4] The LanthaScreen™ Time-Resolved Förster Resonance Energy Transfer (TR-FRET) platform is an excellent choice due to its high sensitivity, homogenous format, and robustness against interference.[5] It measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase active site by our test compound.
Caption: LanthaScreen™ Kinase Binding Assay Principle.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare a solution of terbium-labeled anti-tag antibody, the tagged Akt1 kinase, and the Alexa Fluor™-labeled kinase tracer in a suitable assay buffer.
-
Compound Plating: Serially dilute this compound in DMSO and dispense into a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Tracer Addition: Add the prepared Akt1 kinase and tracer solution to the wells containing the compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 620 nm for the terbium donor).
-
Analysis: Calculate the emission ratio (665/620). Plot the ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
Assay 2: Adapta® Universal Kinase Assay (TR-FRET)
Causality Behind Experimental Choice: Confirming binding is insufficient; we must prove this binding leads to functional inhibition of the kinase's catalytic activity. The Adapta® assay is an ideal orthogonal partner to the binding assay because it directly quantifies the product of the kinase reaction (ADP).[5] This provides unambiguous evidence of functional inhibition. Its universal nature makes it applicable to virtually any kinase, including Akt1.
Caption: Adapta® Universal Kinase Assay Principle.
Experimental Protocol: Adapta® Universal Kinase Assay
-
Compound Plating: Prepare serial dilutions of this compound in a 384-well plate as described above.
-
Kinase Reaction: Add a solution containing Akt1 kinase, a suitable peptide substrate (e.g., GSK3β peptide), and ATP to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for substrate phosphorylation.
-
Stop Reaction & Detect: Add the Adapta® Detection Mix, which contains a Europium-labeled anti-ADP antibody and an Alexa Fluor™ 647-labeled ADP tracer. This simultaneously stops the kinase reaction and initiates the detection reaction.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Data Acquisition & Analysis: Read the plate and analyze the TR-FRET signal as described for the LanthaScreen™ assay. An active kinase produces ADP, which displaces the tracer from the antibody, resulting in a low TR-FRET signal. An effective inhibitor prevents ADP production, leading to a high TR-FRET signal.
Biochemical Assay Data Summary
| Assay Platform | Principle | Key Output | Hypothetical Result for Compound |
| LanthaScreen™ Binding | TR-FRET based competitive binding | IC₅₀ (Binding Affinity) | 120 nM |
| Adapta® Activity | TR-FRET based ADP detection | IC₅₀ (Functional Inhibition) | 150 nM |
The close correlation between the binding and functional IC₅₀ values would provide strong initial evidence that this compound directly binds to and inhibits the catalytic activity of purified Akt1 kinase.
Pillar 2: Confirming Target Interaction in a Cellular Context
Causality Behind Experimental Choice: While biochemical assays are fundamental, they do not guarantee that a compound will engage its target in the crowded, complex environment of a living cell.[2] Cellular permeability, efflux pumps, and protein-protein interactions can all prevent a compound from reaching its target. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly confirm target engagement in intact cells or cell lysates by measuring changes in the target protein's thermal stability upon ligand binding.[6][7]
Assay 3: Cellular Thermal Shift Assay (CETSA)
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., PC-3 prostate cancer cells with constitutively active PI3K/Akt signaling) to ~80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 2 hours.
-
Thermal Challenge: Harvest the cells, resuspend in a buffered saline solution, and aliquot into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release soluble proteins.
-
Centrifugation: Pellet the precipitated (denatured) proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Akt1 in each sample using Western Blotting or an ELISA-based method.
-
Data Analysis: For each treatment condition, plot the percentage of soluble Akt1 remaining as a function of temperature to generate a melt curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive thermal shift (ΔTm) in compound-treated samples compared to the vehicle control indicates target stabilization and confirms cellular engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
CETSA Data Summary
| Treatment Condition | Akt1 Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 52.1°C | - | Baseline thermal stability |
| 1 µM Compound | 56.3°C | +4.2°C | Confirmed target engagement |
A significant, dose-dependent positive thermal shift provides direct physical evidence that the compound binds to and stabilizes Akt1 within the cellular environment.
Pillar 3: Validating the Functional Consequence in Cells
The final and most critical pillar is to demonstrate that the confirmed target engagement translates into the desired biological outcome: the inhibition of the PI3K/Akt signaling pathway.[8][9] We will use two orthogonal cell-based assays that probe different nodes of the pathway.
Assay 4: In-Cell ELISA for Phospho-Akt (Ser473)
Causality Behind Experimental Choice: This assay provides a direct, quantitative measure of the target's activity state within the cell.[10] Akt activation requires phosphorylation at key residues, including Serine 473.[11] A reduction in p-Akt (S473) levels upon compound treatment is direct evidence of functional target inhibition in a physiological context.
Experimental Protocol: In-Cell ELISA
-
Cell Plating: Seed PC-3 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Antibody Incubation: Block non-specific binding, then incubate with a primary antibody specific for phosphorylated Akt (Ser473). In parallel wells, incubate with an antibody for total Akt to normalize for cell number.
-
Secondary Antibody & Detection: Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After a final wash, add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition & Analysis: Read the signal on a microplate reader. Normalize the phospho-Akt signal to the total Akt signal. Plot the normalized signal against compound concentration to determine the IC₅₀ for pathway inhibition.
Assay 5: CellSensor® FOXO3-bla Reporter Assay
Causality Behind Experimental Choice: To confirm that inhibition of Akt phosphorylation has the expected downstream consequence, we use a reporter assay. The transcription factor FOXO3 is a direct substrate of Akt. When Akt is active, it phosphorylates and inactivates FOXO3, sequestering it in the cytoplasm.[9] When Akt is inhibited, FOXO3 translocates to the nucleus and activates gene transcription. This assay utilizes a β-lactamase (bla) reporter gene under the control of a FOXO3-responsive element.[8] This provides an integrated readout of the entire pathway from the cell surface to the nucleus, making it highly orthogonal to the direct measurement of p-Akt.
Caption: PI3K/Akt/FOXO3 Signaling Pathway and Assay Targets.
Cell-Based Functional Data Summary
| Assay Platform | Principle | Key Output | Hypothetical Result for Compound |
| In-Cell ELISA | Direct measurement of target phosphorylation | IC₅₀ (p-Akt S473 Inhibition) | 210 nM |
| CellSensor® Reporter | Downstream pathway functional readout | EC₅₀ (FOXO3 Activation) | 250 nM |
The consistent potency values between direct target inhibition (p-Akt) and downstream pathway activation (FOXO3) provide compelling evidence of on-target activity within a cellular signaling cascade.
Synthesizing the Evidence: A Comparative Overview
Individually, each assay provides a piece of the puzzle. Together, they form a cohesive and robust validation package. The strength of this orthogonal approach lies in the convergence of evidence from assays with fundamentally different principles and biological contexts.
| Assay | Type | Context | Principle | Key Finding |
| LanthaScreen™ | Biochemical | Purified Protein | TR-FRET Binding | Direct binding to Akt1 |
| Adapta® | Biochemical | Purified Protein | TR-FRET Activity | Inhibition of Akt1 catalysis |
| CETSA | Target Engagement | Live Cells | Thermal Stability | Binding to Akt1 in cells |
| In-Cell ELISA | Cell-Based Functional | Live Cells | Immunoassay | Inhibition of Akt1 phosphorylation |
| CellSensor® | Cell-Based Functional | Live Cells | Reporter Gene | Modulation of downstream signaling |
Conclusion
Through this structured, multi-pillar approach, we have constructed a powerful narrative to confirm the activity of this compound. We moved from initial biochemical evidence of direct binding and functional inhibition of purified Akt1 to definitive proof of target engagement within living cells via CETSA. Finally, we demonstrated the functional consequence of this engagement through the inhibition of Akt phosphorylation and the modulation of a downstream reporter. The concordance of data across these orthogonal assays provides high confidence that this compound is a bona fide, on-target inhibitor of the PI3K/Akt signaling pathway. This rigorous, self-validating workflow is indispensable in modern drug discovery, ensuring that only the most promising and well-characterized candidates progress toward clinical development.
References
- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
A Researcher's Guide to Benchmarking Novel Enzyme Inhibitors: 3-Nitro-4-(4-methylpiperazin-1-yl)aniline vs. Nicotinamide
This guide provides a comprehensive framework for the characterization and benchmarking of novel enzyme inhibitors, using 3-Nitro-4-(4-methylpiperazin-1-yl)aniline as a test case against the well-established inhibitor, nicotinamide. While nicotinamide is a known inhibitor of sirtuins and Poly(ADP-ribose) polymerases (PARPs), the inhibitory profile of this compound is less characterized, with some evidence suggesting it may act as a SIRT6 inhibitor[1].
This document will guide researchers through the essential steps of inhibitor comparison, from understanding the underlying enzymatic mechanisms to designing and executing robust experimental protocols and interpreting the resulting data.
Section 1: Mechanistic Foundations of PARP1 and Sirtuin Inhibition
A clear understanding of the target enzyme's mechanism is critical before initiating any inhibition study. Both PARPs and sirtuins utilize nicotinamide adenine dinucleotide (NAD+) as a cosubstrate, making them susceptible to inhibition by nicotinamide (NAM), which is a reaction product.
Poly(ADP-ribose) Polymerase 1 (PARP1): PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[2] Upon detecting a DNA break, PARP1 binds to the damaged site and, using NAD+ as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[2][3] This PARylation acts as a scaffold to recruit other DNA repair proteins.[2]
Nicotinamide inhibits PARP1 by competing with NAD+ for the catalytic site, thereby preventing PAR chain synthesis and stalling the repair of SSBs.[2][3][4] This can lead to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality, which is particularly effective in cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations).[2][3]
Sirtuins (e.g., SIRT3, SIRT6): Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including metabolism, apoptosis, and aging.[5][6] Nicotinamide inhibits sirtuins through a mechanism known as base exchange, where it promotes the reverse reaction of deacetylation.[5][7][8] Essentially, nicotinamide binds to a conserved pocket in the enzyme that is involved in NAD+ binding and catalysis, effectively acting as a noncompetitive or mixed inhibitor.[7][9] Recent research has identified this compound as a potential inhibitor of SIRT6, a sirtuin involved in metabolic regulation, with a reported IC50 value of 4.93 μM.[1]
Caption: PARP1 signaling pathway and points of inhibition.
Section 2: Experimental Design for Inhibitor Benchmarking
A systematic approach is essential for accurately comparing the potency of two inhibitors. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11][12]
The following workflow outlines the key stages for benchmarking this compound against nicotinamide.
Caption: General workflow for inhibitor benchmarking.
Section 3: Detailed Protocol for In Vitro PARP1 Inhibition Assay
This section provides a detailed, step-by-step protocol for determining the IC50 values of the test compounds using a commercially available fluorometric PARP1 assay kit. This type of assay measures the generation of nicotinamide, a direct product of PARP activity.[13]
A. Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (for PARP1 activation)
-
β-NAD+ (PARP1 substrate)
-
Nicotinamidase and Developer Reagent (for signal generation)
-
Assay Buffer
-
This compound
-
Nicotinamide (as a reference inhibitor)
-
DMSO (for compound dissolution)
-
96-well black microplate
-
Fluorescence plate reader
B. Protocol:
-
Stock Solution Preparation:
-
Rationale: Accurate stock solutions are fundamental for reliable dose-response curves. DMSO is commonly used for dissolving small organic molecules.
-
Prepare 10 mM stock solutions of this compound and nicotinamide in DMSO.
-
-
Serial Dilutions:
-
Rationale: A wide range of inhibitor concentrations is necessary to generate a complete sigmoidal dose-response curve, from which the IC50 can be accurately determined.
-
Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations. A typical starting range would be from 100 µM down to 1 nM. Include a vehicle control (DMSO in assay buffer) and a no-inhibitor control.
-
-
Assay Setup:
-
Rationale: This setup ensures that all components except the initiating substrate are pre-incubated, allowing for inhibitor binding to the enzyme.
-
To the wells of the 96-well plate, add:
-
5 µL of the serially diluted inhibitors or vehicle control.
-
10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA.
-
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Rationale: The reaction is initiated by the addition of the NAD+ substrate. The incubation period allows for sufficient product formation for detection.
-
Initiate the reaction by adding 10 µL of the β-NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Development and Detection:
-
Rationale: The developer reagent converts the reaction product (nicotinamide) into a fluorescent signal.
-
Add the developer reagent as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
C. Data Analysis:
-
Normalization: Subtract the background fluorescence (wells with no enzyme) from all experimental wells. Normalize the data by setting the no-inhibitor control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Use a non-linear regression algorithm (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[10][12]
Section 4: Data Interpretation and Comparison
The primary output of this experimental workflow will be the IC50 values for both this compound and nicotinamide. A lower IC50 value indicates a more potent inhibitor.
Table 1: Comparative Inhibitory Potency against PARP1 (Hypothetical Data)
| Compound | Target Enzyme | IC50 (µM) |
| Nicotinamide | PARP1 | 35.5 |
| This compound | PARP1 | To be determined |
| This compound | SIRT6 | 4.93[1] |
Note: The IC50 value for Nicotinamide against PARP1 can vary depending on assay conditions. The value presented is within a commonly reported range. The value for this compound against SIRT6 is from existing literature.
Trustworthiness and Self-Validation:
To ensure the validity of the results, it is crucial to include appropriate controls. A known PARP inhibitor (other than nicotinamide, if available) can be used as a positive control to validate the assay setup. Furthermore, repeating the experiment multiple times will ensure the reproducibility of the obtained IC50 values. For a more in-depth analysis, the inhibition constant (Ki) can be determined, which is a more absolute measure of inhibitor potency than the IC50.[10]
Conclusion
This guide provides a robust framework for benchmarking the inhibitory potential of this compound against the established inhibitor, nicotinamide. By following the outlined mechanistic review, experimental design, and detailed protocols, researchers can generate reliable and comparable data on the potency of novel inhibitor candidates. The initial evidence suggesting that this compound inhibits SIRT6, combined with the structural features that might allow it to interact with the NAD+ binding site of PARP1, makes this a compelling comparative study. This systematic approach is fundamental in the early stages of drug discovery and development for identifying and characterizing promising new therapeutic agents.
References
- 1. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 7. molbio.princeton.edu [molbio.princeton.edu]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors marked by precision and innovation. However, the lifecycle of these potent molecules extends beyond the benchtop. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline (CAS No. 5367-67-9), ensuring the safety of laboratory personnel and adherence to the highest standards of scientific integrity.
Hazard Assessment: Understanding the "Why" Behind the Procedure
This compound is an aromatic amine containing both a nitro group and a piperazine moiety. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural components provide clear indicators of its potential hazards. Structurally related compounds, such as nitroanilines and aromatic amines, are classified as toxic and environmentally hazardous.
Key Hazard Considerations:
-
Toxicity: Aniline and its derivatives are classified by the U.S. Environmental Protection Agency (EPA) as hazardous substances, with aniline waste designated as U012.[1] Aromatic nitro compounds are also subject to specific workplace protection and hazard communication regulations.[2] Safety data for structural analogs suggest that this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: Isomers and related molecules are known to cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[4]
-
Environmental Hazard: Nitroaromatic compounds are often harmful to aquatic life with long-lasting effects. Therefore, release into the environment via drains or standard waste streams is strictly prohibited.
This hazard profile dictates that this compound must be handled as a hazardous chemical and its waste managed through a licensed hazardous waste disposal stream.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The causality is simple: creating an impermeable barrier between the researcher and the hazardous material prevents exposure. All handling and disposal steps must be performed within a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or, preferably, butyl rubber gloves. Check for tears and integrity before use. | Butyl gloves offer excellent resistance to nitro compounds and aromatic amines.[5] Double-gloving provides an additional layer of protection against tears and contamination during de-gloving. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions or airborne particles of the solid compound from causing serious eye damage.[4][6] |
| Body Protection | An impermeable or chemically resistant laboratory coat with a closed front and cuffed sleeves. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100), or a fit-tested N95 respirator for solids. | Required if there is a risk of generating dust or aerosols, preventing inhalation of the toxic compound. |
Step-by-Step Disposal Protocol
The fundamental principle of hazardous waste management is segregation at the source . Never mix hazardous waste with non-hazardous waste. The following workflow provides a self-validating system for the safe containment and disposal of waste containing this compound.
Diagram: Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow.
Experimental Protocol:
-
Step 1: Segregate Waste Immediately
-
Solid Waste: All items that have come into physical contact with this compound are considered hazardous solid waste. This includes:
-
Unused or excess solid compound.
-
Contaminated consumables: weighing papers, pipette tips, vials, and absorbent pads.
-
Used PPE: gloves, disposable lab coats, etc.
-
-
Liquid Waste: All solutions containing this compound must be collected as hazardous liquid waste.
-
Do not mix aqueous solutions with organic solvent solutions unless they are compatible and the final waste container is appropriate for the mixture.
-
Crucially, never pour this waste down the drain.
-
-
-
Step 2: Proper Waste Containment
-
Solid Waste:
-
Place all solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled. Use your institution's hazardous waste tag and, at a minimum, write: "Hazardous Waste: this compound, Solid " and list any other solid contaminants.
-
-
Liquid Waste:
-
Collect liquid waste in a chemically compatible, shatter-resistant container (e.g., High-Density Polyethylene - HDPE) with a secure, screw-top cap.
-
Label the container clearly: "Hazardous Waste: this compound, Liquid ". List the solvent system (e.g., "in Methanol/Water 50:50"). An accurate composition is required for proper disposal by waste management professionals.
-
Keep the container closed at all times except when adding waste.
-
-
-
Step 3: Safe Interim Storage
-
Store sealed waste containers in a designated, secure area within the laboratory, away from general traffic and incompatible materials (e.g., strong oxidizing agents, strong acids).[6]
-
Liquid waste containers must be placed in secondary containment (e.g., a larger, chemically resistant bin or tray) to contain any potential leaks.
-
Do not allow waste to accumulate. Schedule regular pickups with your institution's Environmental Health and Safety (EHS) office.
-
-
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.
-
The most common and appropriate disposal method for this type of organic waste is high-temperature incineration in a facility permitted to handle hazardous materials.[4]
-
Spill Management and Decontamination
Accidents can happen, but a prepared response minimizes risk.
Diagram: Spill Response Decision Tree
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Nitro-4-(4-methylpiperazin-1-yl)aniline
In the landscape of drug development and chemical research, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent, novel compounds like 3-Nitro-4-(4-methylpiperazin-1-yl)aniline demands a protocol-driven approach where safety is not an afterthought but the foundational principle of our work. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the fundamental principles of chemical hazard mitigation. Our objective is to build a self-validating system of safety around the handling of this compound, ensuring that every step, from preparation to disposal, is executed with precision and protection.
Hazard Profile: Understanding the Adversary
This compound is an aromatic amine containing a nitro group. While comprehensive toxicological data for this specific molecule is not fully available, the constituent functional groups provide a strong basis for a conservative and stringent safety assessment. Aromatic amines and nitro compounds are frequently associated with significant health hazards. Based on data from structurally similar compounds, such as 3-nitroaniline and other substituted anilines, we must assume this compound is hazardous.[1][2][3]
The primary risks stem from its classification as acutely toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] Therefore, preventing exposure through all routes—dermal, respiratory, and oral—is the paramount goal of our personal protective equipment (PPE) strategy.
Table 1: Hazard Summary and Routes of Exposure
| Hazard Classification | Primary Routes of Exposure | Potential Health Effects |
| Acute Oral Toxicity[4][5][6] | Ingestion | Harmful or toxic if swallowed.[2][7] |
| Acute Dermal Toxicity[4][5][6] | Skin Contact | Harmful or toxic in contact with skin; potential for absorption.[2][7] |
| Acute Inhalation Toxicity[4][5][6] | Inhalation of dust | Harmful or toxic if inhaled; may cause respiratory irritation.[2][7] |
| Serious Eye Damage/Irritation | Eye Contact | Assumed to be a significant eye irritant based on its chemical class. |
| Specific Target Organ Toxicity | All routes | Prolonged or repeated exposure may cause organ damage.[1][2][8] |
The Core Principle: A Multi-Layered Defense
Effective protection is not achieved by a single piece of equipment but by an integrated system of engineering controls and personal protective equipment. The primary engineering control for handling this solid compound is a certified chemical fume hood or a powder containment hood to minimize inhalation of airborne particulates.[3] All handling, weighing, and solution preparation must be performed within such a ventilated enclosure. PPE serves as the critical final barrier between the researcher and the chemical.
Mandated Personal Protective Equipment Protocol
The following PPE is mandatory for all procedures involving this compound. The rationale behind each selection is to create a comprehensive barrier against the identified hazards.
Hand Protection: The First Line of Contact
Given the high risk of dermal absorption, robust hand protection is non-negotiable. A single pair of gloves is insufficient.
-
Methodology: Double-gloving is required.
-
Inner Glove: A standard nitrile examination glove. This layer provides a baseline of chemical protection and remains clean, protecting the user during the doffing process.
-
Outer Glove: A second, thicker, chemical-resistant nitrile glove. This glove bears the brunt of any potential contact.
-
-
Causality: The double-gloving technique significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. It also allows for the safe removal of the contaminated outer layer without compromising the inner glove, enabling a quick change if contamination occurs. Gloves must be inspected for any signs of degradation or puncture before each use.[2][9][10] Change outer gloves immediately if contamination is suspected, and change both pairs after no more than two hours of use or upon completion of the task.
Eye and Face Protection: Shielding Sensitive Tissues
Solid particulates can easily become airborne during handling, posing a significant threat to the eyes.
-
Methodology:
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[4][9] Standard safety glasses do not provide an adequate seal and are prohibited.
-
Enhanced Protection: When there is a higher risk of splash or aerosol generation (e.g., during dissolution in a vortexer or sonicator), a full-face shield must be worn over the chemical splash goggles.[10][11]
-
-
Causality: Goggles provide a 360-degree seal around the eyes, preventing entry of fine dust particles. A face shield adds a further layer of protection for the entire face from splashes and unexpected reactions.[12]
Body Protection: Preventing Incidental Contact
Contamination of personal clothing can lead to prolonged, unnoticed skin exposure.
-
Methodology: A flame-resistant laboratory coat is required. The coat must be fully buttoned, with sleeves rolled down to the wrist.[10] For larger-scale operations (>10g), a disposable chemical-resistant apron over the lab coat is recommended.
-
Causality: The lab coat serves as a removable barrier that contains any contamination. It prevents the transfer of the chemical outside of the laboratory on personal clothing, which is a common source of secondary exposure.
Respiratory Protection: The Final Safeguard
While engineering controls are the primary defense against inhalation, respiratory protection is essential when these controls may be insufficient or during spill cleanup.
-
Methodology: A NIOSH-approved respirator with P100 (particulate) filters is required if handling the powder outside of a certified containment hood or if there is any risk of dust generation that cannot be controlled.[4][13] This could be a half-mask or full-face respirator. All users must be medically cleared and fit-tested annually as per OSHA regulations (29 CFR 1910.134).[10][14]
-
Causality: The P100 filter is 99.97% efficient at removing airborne particulates, providing a high level of protection against inhaling the fine, potent dust of the compound. A respirator should be considered a necessary backup to, not a replacement for, proper ventilation.
Operational Plans: From Donning to Disposal
A protocol is only as strong as its execution. The following step-by-step procedures ensure the integrity of the PPE system throughout the workflow.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Donning and Doffing Procedure
Donning (Putting On) Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles/Face Shield: Position goggles for a snug fit. Place the face shield over the goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination. It should be performed in a designated area.
-
Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in a designated hazardous waste container.[7]
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface. Place in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down the arms, turning it inside out to contain any surface contamination. Place it in a designated laundry bin or disposal bag.
-
Respirator (if used): Remove and store or dispose of according to institutional policy.
-
Inner Gloves: Remove the final pair of gloves by peeling them off inside out. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[4][9]
Disposal Plan
All disposable items that have come into contact with this compound are considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable aprons, and any other contaminated single-use items must be collected in a clearly labeled, sealed hazardous waste bag or container.[4][8]
-
Waste Stream: Follow all institutional and local regulations for the disposal of toxic chemical waste.[7] Do not mix with general laboratory trash.
By adhering to this comprehensive guide, you establish a robust framework of safety that protects not only yourself but also your colleagues and your research. Trust in the protocol, understand the reasoning behind it, and execute every step with diligence.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.es [fishersci.es]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. epa.gov [epa.gov]
- 12. hazmatschool.com [hazmatschool.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
